Bromhexine Related Compound 2 HCl
Description
Properties
CAS No. |
32193-43-4 |
|---|---|
Molecular Formula |
C14H22BrCl3N2 |
Molecular Weight |
404.61 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromhexine, a widely recognized mucolytic agent, is instrumental in the management of respiratory disorders characterized by excessive or viscous mucus. The efficacy and safety of bromhexine hydrochloride, the active pharmaceutical ingredient (API), are contingent on its purity. Consequently, the identification and characterization of related compounds and potential impurities are of paramount importance in drug development and quality control. This technical guide provides a comprehensive overview of Bromhexine Related Compound 2 HCl, a significant impurity of Bromhexine HCl. This document details its chemical structure, synthesis, and analytical characterization, and explores the broader mechanistic pathways of bromhexine's action.
Chemical Structure and Identification
This compound is chemically identified as 2-amino-3-bromo-5-chloro-N-cyclohexyl-N-methyl-benzenemethanamine hydrochloride. Its structure is closely related to that of bromhexine, with the key difference being the substitution of one of the bromine atoms on the benzene ring with a chlorine atom.
Table 1: Chemical Identification of Bromhexine HCl and Related Compound 2 HCl
| Parameter | Bromhexine Hydrochloride | This compound |
| IUPAC Name | 2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline;hydrochloride | 2-Bromo-4-chloro-6-((cyclohexyl(methyl)amino)methyl)aniline hydrochloride |
| Molecular Formula | C₁₄H₂₀Br₂N₂·HCl | C₁₄H₂₀BrClN₂·HCl |
| Molecular Weight | 412.59 g/mol | 368.14 g/mol |
| CAS Number | 611-75-6 | 32193-43-4 |
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process, beginning with the synthesis of a key intermediate, 2-amino-3-bromo-5-chlorobenzaldehyde. This intermediate is then reacted with N-methylcyclohexylamine via reductive amination to yield the final product.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-amino-3-bromo-5-chlorobenzaldehyde
A plausible synthetic route for this intermediate involves the bromination and chlorination of a suitable starting material like 2-aminobenzaldehyde. The precise conditions, including solvents, temperature, and the choice of halogenating agents, are critical for achieving the desired substitution pattern and yield.
Step 2: Reductive Amination
The synthesized 2-amino-3-bromo-5-chlorobenzaldehyde is then subjected to reductive amination with N-methylcyclohexylamine.
-
Reaction: The aldehyde and amine are dissolved in a suitable solvent (e.g., methanol or ethanol).
-
Formation of Imine: The reaction mixture is stirred, often in the presence of a mild acid catalyst, to facilitate the formation of the corresponding imine intermediate.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added to the reaction mixture to reduce the imine to the secondary amine.
-
Work-up and Purification: Following the reduction, the reaction is quenched, and the product is extracted and purified using techniques like column chromatography.
-
Salt Formation: The purified free base is then treated with hydrochloric acid in a suitable solvent to precipitate this compound.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthesis pathway for Bromhexine Related Compound 2 HCl (2-Bromo-4-chloro-6-((cyclohexyl(methyl)amino)methyl)aniline hydrochloride), a compound of interest in the analysis and development of Bromhexine-related pharmaceuticals. Due to the limited availability of a direct published synthesis protocol, this document provides a detailed, plausible synthetic route based on established chemical principles and analogous reactions found in the literature. The proposed pathway commences with the synthesis of the key intermediate, 2-amino-3-bromo-5-chlorobenzaldehyde, followed by a reductive amination reaction with N-methylcyclohexylamine, and concludes with the formation of the hydrochloride salt. This guide includes detailed experimental protocols, tabulated data for key reaction parameters, and visual representations of the synthetic workflow to aid researchers in the practical execution of this synthesis.
Introduction
Bromhexine is a widely used mucolytic agent. During its synthesis and storage, various related compounds and impurities can be formed. Bromhexine Related Compound 2, identified as 2-Bromo-4-chloro-6-((cyclohexyl(methyl)amino)methyl)aniline, is one such compound. Its hydrochloride salt is essential as a reference standard for analytical method development, validation, and quality control in the pharmaceutical industry[1]. This guide provides a comprehensive, albeit proposed, synthetic route for obtaining this compound, addressing the current gap in publicly available, detailed experimental procedures.
Proposed Synthesis Pathway
The proposed synthesis is a three-step process, beginning with the preparation of a key substituted benzaldehyde intermediate. This intermediate then undergoes reductive amination, a robust and widely used method for the formation of amines, followed by salt formation.
Overall Reaction Scheme:
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Bromhexine Related Compound 2 HCl, an important impurity and reference standard in the pharmaceutical industry. This document collates available data on its identity, physical and chemical characteristics, and analytical methodologies for its quantification.
Introduction
This compound, also known by its European Pharmacopoeia designation as Bromhexine Impurity B, is chemically identified as 2-amino-3,5-dibromobenzaldehyde hydrochloride. It is a key related substance of Bromhexine Hydrochloride, a widely used mucolytic agent. The monitoring and control of this impurity are crucial for ensuring the quality, safety, and efficacy of Bromhexine pharmaceutical formulations. This guide serves as a technical resource for professionals involved in the development, manufacturing, and quality control of Bromhexine and its related substances.
Physicochemical Data
The following tables summarize the key physicochemical properties of this compound.
Table 1: Chemical Identity
| Identifier | Value |
| Chemical Name | 2-amino-3,5-dibromobenzaldehyde hydrochloride |
| Synonyms | Bromhexine Impurity B, Ambroxol EP Impurity E |
| CAS Number | 50910-55-9 (for the free base) |
| Molecular Formula | C₇H₅Br₂NO · HCl |
| Molecular Weight | 278.93 g/mol (free base) |
Table 2: Physical Properties
| Property | Value | Source |
| Appearance | White to off-white or light yellow crystalline powder. | [1] |
| Melting Point | 130-135 °C (literature) | |
| 130-139 °C | [2] | |
| Boiling Point | 319.9 °C at 760 mmHg (Predicted) | [2] |
| Solubility | Sparingly soluble in water; soluble in many organic solvents. | [1] |
Experimental Protocols
Detailed experimental protocols for the determination of all physicochemical properties are not consistently available in the public domain. However, based on pharmacopoeial standards and common analytical practices, the following methodologies are described.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
The European Pharmacopoeia provides a validated HPLC method for the analysis of Bromhexine Hydrochloride and its related substances, including Impurity B.[3]
-
Chromatographic System:
-
Column: A suitable stainless steel column (e.g., 250 mm x 4.6 mm, 5 µm packing).
-
Mobile Phase: A mixture of a buffer solution and an organic modifier. A typical mobile phase consists of a mixture of 20 volumes of a pH 7.0 buffer solution (prepared by dissolving 1.0 g of potassium dihydrogen phosphate in 900 mL of water, adjusting the pH with 0.5 M sodium hydroxide, and diluting to 1000 mL with water) and 80 volumes of acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV spectrophotometer at 248 nm.[3]
-
Injection Volume: 10 µL.[3]
-
Column Temperature: A constant temperature, typically around 40°C.
-
-
System Suitability:
-
The system suitability is established by injecting a resolution solution containing Bromhexine and its impurities to ensure adequate separation. The resolution between the peaks of Impurity C and Bromhexine should be at least 12.0.[3]
-
-
Procedure:
-
Prepare a standard solution of Bromhexine Impurity B of known concentration in the mobile phase.
-
Prepare the sample solution of Bromhexine Hydrochloride to be tested at a specified concentration.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the content of Impurity B in the sample by comparing the peak area of Impurity B in the sample chromatogram with the peak area of the standard.
-
Melting Point Determination
While specific experimental details are scarce in the literature, the melting point of this compound would typically be determined using the capillary method as described in major pharmacopoeias (e.g., USP <741>).
-
Apparatus: A calibrated melting point apparatus.
-
Procedure (General):
-
A small amount of the finely powdered substance is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the apparatus.
-
The substance is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.
-
Solubility Determination
-
Procedure (General):
-
An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
The saturated solution is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the identification and characterization of this compound.
Caption: Characterization workflow for this compound.
References
CAS Number: 32193-43-4 Chemical Name: 2-amino-3-bromo-5-chloro-N-cyclohexyl-N-methylbenzenemethanamine hydrochloride
This technical guide provides a comprehensive overview of Bromhexine Related Compound 2 HCl, a known impurity of the mucolytic drug Bromhexine. The information is tailored for researchers, scientists, and drug development professionals, focusing on the available chemical data, analytical methodologies, and a proposed synthetic pathway.
Chemical and Physical Data
This compound is primarily utilized as a reference standard for the quality control of Bromhexine and its pharmaceutical formulations. Its physicochemical properties are summarized below.
| Property | Value | Citations |
| CAS Number | 32193-43-4 | [1][2][3] |
| Molecular Formula | C₁₄H₂₀BrClN₂ · HCl | [2] |
| Molecular Weight | 368.14 g/mol (free base: 331.68 g/mol ) | [1] |
| IUPAC Name | 2-amino-3-bromo-5-chloro-N-cyclohexyl-N-methylbenzenemethanamine hydrochloride | |
| Synonyms | 5-Desbromo-5-Chloro Bromhexine Hydrochloride, Bromhexine Impurity G | [1] |
Proposed Synthetic Pathway
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol (Proposed):
-
Bromination: 2-amino-3-bromo-5-chlorotoluene is subjected to free-radical bromination using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) to yield 1-(bromomethyl)-2-amino-3-bromo-5-chlorobenzene.
-
Nucleophilic Substitution: The resulting benzyl bromide derivative is then reacted with N-methylcyclohexylamine in a suitable solvent (e.g., ethanol or acetonitrile). The reaction mixture is stirred, possibly with heating, to facilitate the nucleophilic substitution, yielding the free base of Bromhexine Related Compound 2.
-
Salt Formation: The free base is dissolved in an appropriate solvent (e.g., diethyl ether or isopropanol), and a solution of hydrogen chloride (e.g., HCl in ether) is added to precipitate the hydrochloride salt.
-
Purification: The resulting solid, this compound, is collected by filtration, washed with a cold solvent, and dried. Further purification can be achieved by recrystallization.
Analytical Methodologies
The analysis of Bromhexine and its related compounds, including this compound, is typically performed using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC). These methods are crucial for ensuring the purity and quality of the active pharmaceutical ingredient (API).
HPLC Method for Impurity Profiling
The following is a representative HPLC protocol for the analysis of Bromhexine impurities.
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | A mixture of a phosphate buffer and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at a specific wavelength (e.g., 245 nm or 254 nm) |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 30 - 40 °C |
Experimental Protocol:
-
Standard Preparation: A standard solution of this compound is prepared by dissolving a known amount of the reference standard in a suitable diluent (e.g., methanol or the mobile phase).
-
Sample Preparation: The Bromhexine API or drug product is dissolved in the same diluent to a specified concentration.
-
Chromatography: The standard and sample solutions are injected into the HPLC system.
-
Analysis: The retention time and peak area of Bromhexine Related Compound 2 in the sample chromatogram are compared to those of the standard solution for identification and quantification.
Figure 2: General experimental workflow for HPLC analysis of Bromhexine impurities.
Signaling Pathways and Biological Activity
Currently, there is a lack of publicly available information regarding the specific biological activity or the effects of this compound on cellular signaling pathways. Its primary role in the pharmaceutical industry is as a chemical reference standard to ensure the quality and safety of Bromhexine-containing products. The toxicological profile of this specific impurity is not well-documented in the public domain.
Conclusion
This compound (CAS 32193-43-4) is a critical reference material for the pharmaceutical industry. While detailed public information on its synthesis and biological effects is limited, this guide provides a consolidated overview of its known properties, a proposed synthetic route, and standard analytical methodologies for its detection and quantification. Further research into the pharmacological and toxicological aspects of this and other Bromhexine impurities is warranted to ensure a complete understanding of the safety profile of Bromhexine-containing medications.
References
For Immediate Release
This technical guide provides a comprehensive overview of the molecular formula and structural characteristics of Bromhexine Related Compound 2 Hydrochloride, a significant entity in the landscape of pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in drug development, offering precise data and methodologies to support advanced analytical and synthetic applications.
Molecular Formula and Structure
Bromhexine Related Compound 2, in its hydrochloride salt form, is a critical reference standard in the quality control and analysis of Bromhexine, a widely used mucolytic agent. The precise molecular composition is fundamental for all quantitative and qualitative analytical procedures.
The molecular formula of the free base, Bromhexine Related Compound 2, is C₁₄H₂₀BrClN₂ . Upon conversion to its hydrochloride salt, the molecular formula becomes C₁₄H₂₁BrCl₂N₂ [1][]. This is a result of the addition of one molecule of hydrogen chloride (HCl) to the free base.
| Compound Name | Chemical Formula (Free Base) | Chemical Formula (HCl Salt) | Molecular Weight (Free Base) | Molecular Weight (HCl Salt) |
| Bromhexine Related Compound 2 | C₁₄H₂₀BrClN₂ | C₁₄H₂₀BrClN₂.HCl | 331.69 g/mol | 368.14 g/mol [3] |
The IUPAC name for Bromhexine Related Compound 2 HCl is 2-bromo-4-chloro-6-((cyclohexyl(methyl)amino)methyl)aniline, hydrochloride (1:1)[3]. This nomenclature precisely describes the intricate arrangement of its constituent atoms.
Structural Relationship and Synthesis Pathway
Understanding the structural relationship between Bromhexine and its related compounds is paramount for impurity profiling and degradation studies. Bromhexine Related Compound 2 is a derivative of Bromhexine, distinguished by the substitution pattern on the aromatic ring.
The following diagram illustrates the logical relationship between Bromhexine, its free base related compound 2, and the corresponding hydrochloride salt.
Experimental Protocols
The determination of the molecular formula and structure of this compound involves a combination of advanced analytical techniques.
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the accurate mass of the molecule. The experimental protocol involves:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is typically used to generate gas-phase ions of the analyte.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured using a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Analysis: The elemental composition is calculated from the accurate mass measurement, confirming the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed chemical structure.
-
Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: NMR spectra are recorded on a high-field NMR spectrometer.
-
Spectral Interpretation: The chemical shifts, coupling constants, and integration of the signals in the ¹H and ¹³C NMR spectra are analyzed to confirm the connectivity of atoms and the overall structure of the molecule.
This comprehensive guide serves as a foundational resource for professionals engaged in the research and development of Bromhexine and its related substances. The precise molecular formula and structural understanding are indispensable for ensuring the quality, safety, and efficacy of pharmaceutical products.
References
An In-depth Technical Guide to Understanding Bromhexine Impurities in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification, control, and management of impurities associated with Bromhexine. It is designed to be an essential resource for professionals in drug development, offering detailed methodologies, quantitative data, and logical frameworks for ensuring the quality and safety of Bromhexine-containing pharmaceuticals.
Introduction to Bromhexine and Its Impurities
Bromhexine is a mucolytic agent widely used to treat respiratory disorders associated with excessive or viscous mucus.[1] Chemically, it is N-(2-amino-3,5-dibromobenzyl)-N-methylcyclohexanamine. During its synthesis, formulation, and storage, various related substances, including process-related impurities and degradation products, can arise. The control of these impurities is critical to ensure the safety and efficacy of the final drug product.
The European Pharmacopoeia (EP) specifies several impurities, designated as Impurities A, B, C, D, and E.[2] Other process-related and degradation products have also been identified and are crucial to monitor.
Known Impurities of Bromhexine
A comprehensive understanding of the chemical structures and origins of Bromhexine impurities is fundamental for effective control strategies.
Table 1: Summary of Known Bromhexine Impurities
| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight | Origin | Chemical Structure |
| Bromhexine | N-(2-amino-3,5-dibromobenzyl)-N-methylcyclohexanamine | C₁₄H₂₀Br₂N₂ | 376.13 g/mol | Active Pharmaceutical Ingredient | |
| Impurity A | (2-Amino-3,5-dibromophenyl)methanol | C₇H₇Br₂NO | 280.94 g/mol | Process-related (starting material) / Degradation | |
| Impurity B | 2-Amino-3,5-dibromobenzaldehyde | C₇H₅Br₂NO | 278.93 g/mol | Process-related (starting material) / Degradation | |
| Impurity C | N-Methylcyclohexanamine | C₇H₁₅N | 113.20 g/mol | Process-related (reagent) | |
| Impurity D | N-(2-amino-5-bromobenzyl)-N-methylcyclohexanamine | C₁₄H₂₁BrN₂ | 297.24 g/mol | Process-related (by-product) | |
| Impurity E | (3RS)-6,8-dibromo-3-cyclohexyl-3-methyl-1,2,3,4-tetrahydroquinazolin-3-ium | C₁₅H₂₁Br₂N₂⁺ | 389.15 g/mol | Degradation | |
| Bromhexine N-Oxide | N-(2-amino-3,5-dibromobenzyl)-N-methylcyclohexanamine-N-oxide | C₁₄H₂₀Br₂N₂O | 392.13 g/mol | Degradation (Oxidative) | |
| Dimer Impurity | N,N-bis(2-amino-3,5-dibromobenzyl)-N-methylcyclohexylamine | C₂₁H₂₅Br₄N₃ | 699.07 g/mol | Process-related |
Note: The chemical structures are illustrative and should be confirmed with official reference standards.
Formation Pathways of Bromhexine Impurities
Understanding how impurities are formed is crucial for their control. The following diagram illustrates the potential synthetic and degradation pathways leading to common Bromhexine impurities.
Analytical Methodologies for Impurity Profiling
A robust, stability-indicating analytical method is essential for the accurate quantification of Bromhexine and its impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.
Recommended Stability-Indicating HPLC-UV Method
This section details a validated HPLC method suitable for the separation and quantification of Bromhexine and its known impurities.
4.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with: - Solvent A: 0.1% Trifluoroacetic acid in Water - Solvent B: Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 248 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
4.1.2. Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Bromhexine hydrochloride reference standard and available impurity reference standards in the diluent to obtain a known concentration.
-
Sample Solution (for Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specified amount of Bromhexine hydrochloride and transfer to a suitable volumetric flask.
-
Add a portion of the diluent, sonicate for 15 minutes with intermittent shaking to disperse the powder.
-
Dilute to volume with the diluent and mix well.
-
Filter through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
4.1.3. System Suitability
The system suitability should be checked before starting the analysis to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 for the Bromhexine peak |
| Theoretical Plates (N) | ≥ 2000 for the Bromhexine peak |
| Relative Standard Deviation (RSD) | ≤ 2.0% for six replicate injections of the standard solution |
| Resolution (Rs) | ≥ 1.5 between adjacent impurity peaks and the main peak |
Experimental Workflow for Impurity Analysis
The following diagram outlines the typical workflow for the analysis of impurities in a Bromhexine drug product.
Pharmacopoeial Specifications and Acceptance Criteria
Different pharmacopoeias provide limits for known and unknown impurities in Bromhexine hydrochloride. These limits are crucial for ensuring the quality of the drug substance and drug product.
Table 2: Comparative Pharmacopoeial Limits for Bromhexine Impurities
| Impurity | British Pharmacopoeia (BP) | European Pharmacopoeia (EP) | United States Pharmacopeia (USP) | Japanese Pharmacopoeia (JP) |
| Impurity A | - | ≤ 0.2% | - | - |
| Impurity B | - | ≤ 0.1% | - | - |
| Impurity C | ≤ 0.15% | ≤ 0.15% | - | - |
| Impurity D | - | ≤ 0.1% | - | - |
| Any Unspecified Impurity | ≤ 0.10% | ≤ 0.10% | - | - |
| Total Impurities | ≤ 0.3% | ≤ 0.3% | - | - |
Note: This table is a summary and should be used in conjunction with the current official pharmacopoeial monographs. The absence of a limit (-) does not imply that the impurity is not controlled.
Mechanism of Action of Bromhexine
Bromhexine's primary pharmacological effect is mucolytic. It acts on the mucus-secreting cells in the respiratory tract to reduce the viscosity of bronchial secretions.
Toxicological Considerations
While Bromhexine itself is considered safe, the toxicological profiles of its impurities are not as well-established. A thorough toxicological risk assessment is a critical component of drug development.
For novel or uncharacterized impurities, in silico toxicology prediction tools, such as DEREK Nexus or Sarah Nexus, can be used for an initial assessment of potential mutagenicity and other toxicities.[3][4] Any impurity exceeding the qualification threshold as defined by ICH guidelines must be evaluated for its biological safety.
Logical Framework for Impurity Control
A systematic approach to impurity control is essential throughout the drug development lifecycle. The following decision tree provides a logical framework for the identification, qualification, and setting of acceptance criteria for impurities.
Conclusion
The effective control of impurities is a non-negotiable aspect of modern pharmaceutical development. For Bromhexine, a thorough understanding of the potential process-related and degradation impurities, coupled with robust analytical methodologies, is paramount. This guide provides a foundational framework for researchers and scientists to navigate the complexities of impurity profiling, ensuring the development of safe and effective Bromhexine-containing drug products. Continuous monitoring and adherence to evolving regulatory standards are essential for maintaining product quality throughout its lifecycle.
References
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the origin of Bromhexine Related Compound 2, a known process impurity in the synthesis of the mucolytic agent bromhexine. Understanding the formation pathways of such impurities is critical for the development of robust manufacturing processes and for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This document provides a detailed analysis of the likely synthetic origin of this impurity, supported by a summary of key compounds, a visual representation of the reaction pathways, and a model experimental protocol for its detection and quantification.
Overview of Bromhexine Synthesis
The most prevalent synthetic routes for bromhexine hydrochloride commence with the starting material 2-amino-3,5-dibromobenzaldehyde. A common and established method involves a two-step process. First, the aldehyde group of 2-amino-3,5-dibromobenzaldehyde is reduced to an alcohol, forming 2-amino-3,5-dibromobenzyl alcohol (also known as Bromhexine EP Impurity A). This intermediate is then subjected to a nucleophilic substitution reaction with N-methylcyclohexylamine, typically after activation of the hydroxyl group (e.g., by conversion to a chloromethyl derivative using thionyl chloride), to yield the bromhexine free base. The final step involves salt formation with hydrochloric acid to produce bromhexine hydrochloride.
An alternative, more direct approach is the one-pot reductive amination of 2-amino-3,5-dibromobenzaldehyde with N-methylcyclohexylamine in the presence of a reducing agent. This method circumvents the isolation of the benzyl alcohol intermediate.
Unraveling the Origin of Bromhexine Related Compound 2
Bromhexine Related Compound 2 has been identified as 2-Bromo-4-chloro-6-((cyclohexyl(methyl)amino)methyl)aniline hydrochloride[1][][3][4]. The key structural difference between this impurity and the active substance, bromhexine, is the substitution pattern on the aromatic ring: Bromhexine contains two bromine atoms, whereas Bromhexine Related Compound 2 possesses one bromine and one chlorine atom.
This structural variance strongly indicates that the impurity does not arise from the degradation of bromhexine itself but rather from a parallel synthesis pathway originating from an impurity present in the initial starting materials. The most plausible hypothesis is the presence of a chlorinated analogue of the primary starting material, 2-amino-3,5-dibromobenzaldehyde. Specifically, a starting material contaminated with 2-amino-3-bromo-5-chlorobenzaldehyde or 2-amino-5-bromo-3-chlorobenzaldehyde would, upon undergoing the same synthetic process as the main reactant, inevitably lead to the formation of Bromhexine Related Compound 2.
The manufacturing process of 2-amino-3,5-dibromobenzaldehyde often involves the bromination of 2-aminobenzaldehyde. If the reaction conditions are not strictly controlled, or if the raw materials contain chlorine, the formation of chlorinated by-products is a distinct possibility.
Key Compounds in the Formation of Bromhexine and Related Compound 2
The following table summarizes the structures and roles of the key molecules involved in the synthesis of bromhexine and the concurrent formation of Bromhexine Related Compound 2.
| Compound Name | Chemical Structure (SMILES) | Role in the Process |
| 2-Amino-3,5-dibromobenzaldehyde | C1=C(C(=C(C=C1N)Br)C=O)Br | Primary Starting Material |
| Bromhexine | CN(CC1=C(C=C(C=C1N)Br)Br)C2CCCCC2 | Active Pharmaceutical Ingredient |
| 2-Amino-3-bromo-5-chlorobenzaldehyde | C1=C(C(=C(C=C1N)Br)C=O)Cl | Hypothesized Starting Material Impurity |
| Bromhexine Related Compound 2 | CN(CC1=C(C=C(C=C1N)Cl)Br)C2CCCCC2 | Process Impurity |
Visualizing the Parallel Formation Pathway
The following diagram, generated using the DOT language, illustrates the parallel synthesis of bromhexine and Bromhexine Related Compound 2 from their respective starting materials.
Experimental Protocol for Identification and Quantification
The following is a representative High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of Bromhexine Related Compound 2 in bromhexine hydrochloride API. This protocol is a model and should be validated for its intended use.
5.1. Instrumentation
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
5.2. Chromatographic Conditions
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size (or equivalent).
-
Mobile Phase: A gradient mixture of a buffered aqueous phase and an organic solvent.
-
Mobile Phase A: 0.02 M Potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 26 70 30 | 35 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 20 µL.
5.3. Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Bromhexine Related Compound 2 reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve a specified amount of the bromhexine hydrochloride sample in the diluent to obtain a solution of a target concentration.
5.4. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the standard solution and record the peak area for Bromhexine Related Compound 2.
-
Inject the sample solution and record the peak areas for both bromhexine and any peak corresponding to the retention time of Bromhexine Related Compound 2.
-
Calculate the amount of Bromhexine Related Compound 2 in the sample by comparing its peak area with that of the standard solution.
5.5. System Suitability
The system suitability should be checked before analysis by injecting the standard solution and verifying parameters such as theoretical plates, tailing factor, and reproducibility of injections.
Conclusion
The presence of Bromhexine Related Compound 2 in the final API is a direct consequence of impurities in the starting materials, specifically the presence of a chlorinated analogue of 2-amino-3,5-dibromobenzaldehyde. This underscores the critical importance of stringent quality control of raw materials in the pharmaceutical manufacturing process. By understanding the origin of this and other process impurities, manufacturers can implement effective control strategies, such as sourcing high-purity starting materials and employing validated analytical methods for impurity profiling, to ensure the consistent quality and safety of bromhexine hydrochloride.
References
The Biochemical Landscape of Bromhexine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromhexine, a synthetic derivative of the vasicine alkaloid from the Adhatoda vasica plant, has been a cornerstone in the management of respiratory disorders for decades. Its primary clinical application lies in its mucolytic and secretolytic properties, facilitating the clearance of excessive and viscous mucus from the airways. However, the biochemical repertoire of bromhexine and its derivatives, most notably its active metabolite ambroxol, extends far beyond simple mucolysis. Emerging research has unveiled a multifaceted mechanism of action, encompassing antiviral, antioxidant, anti-inflammatory, and ion channel-modulating activities. This technical guide provides an in-depth exploration of the biochemical effects of bromhexine derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to support further research and drug development endeavors.
Core Biochemical Effects and Mechanisms of Action
The therapeutic efficacy of bromhexine derivatives stems from a range of interconnected biochemical effects. This section delineates these core mechanisms, supported by quantitative data and detailed experimental methodologies.
Mucolytic and Secretolytic Effects
The hallmark of bromhexine and its derivatives is their ability to alter the viscoelastic properties of respiratory mucus, thereby enhancing its clearance.
Mechanism of Action:
-
Depolymerization of Mucopolysaccharide Fibers: Bromhexine disrupts the structure of acid mucopolysaccharide fibers within the mucus gel, reducing its viscosity.[1][2][3][4] This action is believed to involve the activation of lysosomal enzymes that break down these complex polymers.
-
Stimulation of Serous Gland Secretion: These compounds stimulate the serous glands in the respiratory tract to produce a more watery and less viscous mucus.[1][2] This increased serous secretion helps to hydrate and thin the tenacious mucus.
-
Enhanced Ciliary Activity: By reducing mucus viscosity, bromhexine derivatives facilitate the rhythmic beating of cilia, the hair-like projections lining the airways, leading to improved mucociliary clearance.[1]
Quantitative Data on Mucolytic Activity:
| Compound | Model | Parameter Measured | Result | Reference |
| Bromhexine | Patients with Chronic Bronchitis | Sputum Viscosity | Significant decrease (p < 0.01) | [5] |
| Bromhexine | Patients with Chronic Bronchitis | Sputum Glycoprotein Fiber Content | Progressive reduction | [5] |
Experimental Protocol: In Vitro Mucolytic Activity Assessment
A common method to assess mucolytic activity in vitro involves measuring the viscosity of mucus samples after treatment with the compound of interest.
-
Materials: Sputum samples from patients with chronic respiratory diseases, bromhexine derivative solutions of varying concentrations, rheometer.
-
Procedure:
-
Collect sputum samples and homogenize them.
-
Treat aliquots of the homogenized sputum with different concentrations of the bromhexine derivative or a placebo control.
-
Incubate the samples for a defined period at 37°C.
-
Measure the viscosity of each sample using a rheometer at a constant shear rate.
-
Compare the viscosity of the treated samples to the control to determine the percentage reduction in viscosity.
-
Antiviral Activity and Inhibition of TMPRSS2
Recent studies have highlighted the potential of bromhexine and its derivatives as antiviral agents, particularly against respiratory viruses. This activity is primarily attributed to the inhibition of Transmembrane Protease, Serine 2 (TMPRSS2).
Mechanism of Action:
TMPRSS2 is a host cell surface protease that is crucial for the priming of the spike (S) protein of certain viruses, including influenza viruses and coronaviruses. This priming step is essential for viral entry into the host cell. By inhibiting TMPRSS2, bromhexine derivatives can block this critical step in the viral life cycle.
Signaling Pathway: TMPRSS2-Mediated Viral Entry and its Inhibition
Caption: Inhibition of TMPRSS2-mediated viral entry by bromhexine derivatives.
Quantitative Data on Antiviral and TMPRSS2 Inhibitory Activity:
| Compound | Assay | Target | IC50 / Inhibition | Reference |
| Bromhexine | Enzymatic Assay | TMPRSS2 | 750 nM | [6] |
| Bromhexine | Enzymatic Assay | TMPRSS2 | No inhibition observed | [6] |
| BM9 (Schiff Base Derivative) | Hemagglutination Inhibition Assay | Antiviral | 3.01 ± 1.70 µg/mL | [7] |
Note: There is conflicting evidence regarding the direct inhibitory effect of bromhexine on TMPRSS2, with different studies reporting opposing findings.
Experimental Protocol: TMPRSS2 Enzymatic Assay
This assay measures the ability of a compound to inhibit the proteolytic activity of TMPRSS2 using a fluorogenic substrate.[6][8][9][10][11]
-
Materials: Recombinant human TMPRSS2, fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC), assay buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 0.01% Tween20), test compounds, 384-well black plates, fluorescence plate reader.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound and the fluorogenic substrate.
-
Initiate the reaction by adding the TMPRSS2 enzyme solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 440 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Experimental Protocol: Hemagglutination Inhibition (HI) Assay
-
Materials: Virus suspension with a known hemagglutination titer, RBC suspension (e.g., chicken or turkey RBCs), test compounds, 96-well V-bottom microtiter plates, phosphate-buffered saline (PBS).
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in PBS in a 96-well plate.
-
Add a standardized amount of the virus (typically 4 hemagglutinating units) to each well containing the compound dilutions.
-
Incubate the plate at room temperature for 60 minutes to allow the compounds to interact with the virus.
-
Add a standardized suspension of RBCs to each well.
-
Incubate the plate at room temperature for 30-60 minutes and observe the wells for hemagglutination (a lattice formation of RBCs) or its inhibition (a button of RBCs at the bottom of the well).
-
The highest dilution of the compound that completely inhibits hemagglutination is considered the inhibitory titer. The IC50 can be calculated from a dose-response curve.
-
Antioxidant Properties
Ambroxol, the primary metabolite of bromhexine, has demonstrated significant antioxidant activity by scavenging reactive oxygen species (ROS).
Mechanism of Action:
Ambroxol can directly neutralize various ROS, including hydroxyl radicals (•OH) and hypochlorous acid (HOCl), thereby protecting cells and tissues from oxidative damage.
Quantitative Data on Antioxidant Activity:
| Compound | Assay | Concentration | % Inhibition of Radical-Mediated Oxidation | Reference |
| Ambroxol | Deoxyribose Oxidation (•OH) | 1 mM | 47 ± 11% | |
| Ambroxol | Deoxyribose Oxidation (•OH) | 2 mM | 75 ± 9% | |
| Ambroxol | Deoxyribose Oxidation (•OH) | 10 mM | 89 ± 4% | |
| Ambroxol | Monochlorodimedon Chlorination (HOCl) | 25 µM | 22 ± 13% | |
| Ambroxol | Monochlorodimedon Chlorination (HOCl) | 70 µM | 59 ± 14% |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant capacity of compounds.[17][18][19][20]
-
Materials: DPPH solution in methanol or ethanol, test compounds, positive control (e.g., ascorbic acid or Trolox), 96-well microplate, spectrophotometer.
-
Procedure:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., 0.1 mM in methanol).
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add the test compound dilutions to the respective wells.
-
Include a blank control containing only the solvent and DPPH.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at a wavelength of approximately 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC50 value.
-
Workflow for DPPH Antioxidant Assay
Caption: Experimental workflow for the DPPH antioxidant assay.
Modulation of Neuronal Sodium Channels
Ambroxol has been shown to block voltage-gated sodium channels, particularly the Nav1.8 subtype, which is predominantly expressed in sensory neurons and plays a role in pain signaling.
Mechanism of Action:
Ambroxol acts as a local anesthetic by physically occluding the pore of the sodium channel, thereby inhibiting the influx of sodium ions and preventing the generation and propagation of action potentials.
Experimental Protocol: Whole-Cell Voltage-Clamp Recording
This electrophysiological technique allows for the direct measurement of ion channel currents in isolated cells.[21][22][23][24][25]
-
Materials: Cell line expressing the sodium channel of interest (e.g., HEK293 cells transfected with Nav1.8), patch-clamp rig with an amplifier and data acquisition system, glass micropipettes, intracellular and extracellular recording solutions.
-
Procedure:
-
Culture the cells on coverslips.
-
Place a coverslip in the recording chamber and perfuse with extracellular solution.
-
Using a micromanipulator, approach a single cell with a glass micropipette filled with intracellular solution.
-
Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Apply a series of voltage steps (voltage protocol) to elicit sodium currents and record the resulting currents in the absence and presence of different concentrations of ambroxol.
-
Analyze the recorded currents to determine the effect of ambroxol on channel gating and to calculate the IC50 for channel block.
-
Enhancement of Antibiotic Penetration
Bromhexine has been observed to increase the concentration of certain antibiotics in bronchial secretions, potentially improving their efficacy in treating respiratory infections.
Mechanism of Action:
The exact mechanism is not fully elucidated, but it is hypothesized that by altering the structure and reducing the viscosity of the mucus barrier, bromhexine facilitates the diffusion of antibiotics from the bloodstream into the airways.
Quantitative Data on Antibiotic Penetration Enhancement:
| Antibiotic | Bromhexine Dose | Parameter | Result | Reference |
| Amoxycillin | 48 mg/day | Bronchial/Serum Concentration Ratio | 4.3% | |
| Amoxycillin | 96 mg/day | Bronchial/Serum Concentration Ratio | 7.5% | |
| Oxytetracycline | 0.5 mg/kg (in mini-pigs) | Concentration in Secreted Mucus | Increased | [24] |
Experimental Protocol: Measurement of Antibiotic Concentration in Bronchial Secretions
This involves collecting respiratory secretions from subjects treated with an antibiotic alone or in combination with bromhexine and then quantifying the antibiotic levels.[26][27][28][29][30]
-
Materials: High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometry), analytical standards of the antibiotic, reagents for sample extraction.
-
Procedure:
-
Administer the antibiotic with or without bromhexine to study subjects (human or animal models).
-
Collect bronchial secretions at specific time points via methods such as sputum induction or bronchoalveolar lavage (BAL).
-
Extract the antibiotic from the collected secretions using an appropriate solvent extraction method.
-
Analyze the extracted samples by HPLC to determine the concentration of the antibiotic.
-
Compare the antibiotic concentrations in the secretions of subjects who received bromhexine with those who did not.
-
Biochemical Effects of Other Bromhexine Derivatives
While ambroxol is the most studied derivative, research into other synthetic modifications of the bromhexine scaffold has revealed novel biochemical activities.
Schiff Base Derivatives
The synthesis of Schiff base derivatives of bromhexine has been explored to generate compounds with enhanced biological activities.
Biochemical Effects:
-
Antiviral Activity: As previously mentioned, the Schiff base derivative BM9 exhibited potent antiviral activity in a hemagglutination inhibition assay with an IC50 of 3.01 ± 1.70 µg/mL.[7]
-
Enzyme Inhibition: Molecular docking studies have suggested that certain Schiff base derivatives of bromhexine may act as inhibitors of α-amylase and α-glucosidase, indicating potential applications in the management of diabetes.[7]
-
Antioxidant Activity: These derivatives have also been assessed for their antioxidant potential using methods like the DPPH assay.[7]
Conclusion and Future Directions
The biochemical effects of bromhexine derivatives are diverse and extend well beyond their established mucolytic properties. The inhibition of TMPRSS2 presents a promising avenue for the development of host-directed antiviral therapies. The antioxidant and sodium channel-blocking activities of ambroxol suggest its potential repurposing for conditions associated with oxidative stress and neuropathic pain. Furthermore, the ability of bromhexine to enhance antibiotic penetration into respiratory secretions warrants further investigation as a strategy to combat antimicrobial resistance.
Future research should focus on:
-
Elucidating the precise molecular mechanisms underlying the observed biochemical effects.
-
Conducting further quantitative structure-activity relationship (QSAR) studies to design and synthesize novel bromhexine derivatives with improved potency and selectivity for specific targets.
-
Performing well-designed clinical trials to validate the therapeutic potential of bromhexine derivatives in these new indications.
This technical guide provides a comprehensive overview of the current understanding of the biochemical effects of bromhexine derivatives, offering a valuable resource for researchers and clinicians working to harness the full therapeutic potential of this versatile class of compounds.
References
- 1. What is the mechanism of Bromhexine Hydrochloride? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. biomedscidirect.com [biomedscidirect.com]
- 4. droracle.ai [droracle.ai]
- 5. A reappraisal of the mucoactive activity and clinical efficacy of bromhexine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Schiff base bromhexine derivatives: study on synthesis, characterization, biological assays, molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Screening strategy of TMPRSS2 inhibitors by FRET-based enzymatic activity for TMPRSS2-based cancer and COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Hemagglutination Inhibition Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Hemagglutination Inhibition (HI) Assay Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 14. Understanding the HAI Assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 15. An Optimized Hemagglutination Inhibition (HI) Assay to Quantify Influenza-specific Antibody Titers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. science.vla.gov.uk [science.vla.gov.uk]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. zen-bio.com [zen-bio.com]
- 19. mdpi.com [mdpi.com]
- 20. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 21. 5.5. Electrophysiology Recording [bio-protocol.org]
- 22. Human Nav1.8: enhanced persistent and ramp currents contribute to distinct firing properties of human DRG neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Whole-cell voltage clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 25. researchgate.net [researchgate.net]
- 26. Establishing Antimicrobial Susceptibility Testing Methods and Clinical Breakpoints for Inhaled Antibiotic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Penetration of antibiotics into respiratory secretions. | Semantic Scholar [semanticscholar.org]
- 28. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 29. youtube.com [youtube.com]
- 30. mdpi.com [mdpi.com]
Structural Analogs of Bromhexine: A Technical Guide on Their Synthesis, Mechanisms, and Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromhexine, a derivative of the natural alkaloid vasicine, has been a cornerstone in mucolytic therapy for decades. Its clinical success has spurred research into its structural analogs, leading to the development of compounds with enhanced pharmacological profiles. This technical guide provides an in-depth analysis of Bromhexine's primary structural analog, Ambroxol, and other synthetic derivatives. We explore their comparative pharmacology, mechanisms of action, and clinical significance, with a focus on their mucolytic, secretolytic, and emerging antiviral properties. This document consolidates quantitative data, details key experimental protocols for their synthesis and evaluation, and visualizes complex biological pathways and workflows to support advanced research and development in respiratory and antiviral therapeutics.
Introduction: From Vasicine to Synthetic Analogs
Bromhexine is a synthetic derivative of vasicine, an alkaloid extracted from the Adhatoda vasica plant, which has been used in traditional medicine for its respiratory benefits.[1][2] The development of Bromhexine was a significant step in creating potent and well-tolerated mucolytic agents.[1] The primary and most clinically significant structural analog of Bromhexine is its own active metabolite, Ambroxol .[3] Structurally, Bromhexine is N-cyclohexyl-N-methyl-(2-amino-3,5-dibromobenzyl)amine. Ambroxol (trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol) differs by the hydroxylation of the cyclohexyl ring in the para-trans position and the absence of the N-methyl group.[4] This seemingly minor modification results in a distinct and, in many aspects, superior pharmacological profile for Ambroxol.[3]
Further research has explored other modifications, such as the creation of amino acid prodrugs to enhance solubility and stability.[5] The significance of these analogs lies in their improved therapeutic efficacy, expanded mechanisms of action, and novel applications beyond mucolysis, most notably as potential antiviral agents through the inhibition of the Transmembrane Serine Protease 2 (TMPRSS2).[6][7]
Comparative Pharmacology and Mechanism of Action
Mucolytic and Secretomotor Effects
Both Bromhexine and Ambroxol are classified as secretolytic and secretomotor drugs.[4] Their primary mechanism involves disrupting the structure of acid mucopolysaccharide fibers in mucus, making it less viscous.[8] They act on mucus-secreting cells to increase the production of serous (watery) mucus relative to mucoid mucus, which thins the phlegm and facilitates its removal by ciliary action.[9][10]
Ambroxol is generally considered superior to Bromhexine in its bronchosecretolytic properties.[3] This enhanced activity is attributed to its additional pharmacological effects.
Stimulation of Pulmonary Surfactant
A key differentiator for Ambroxol is its proven ability to stimulate the synthesis and secretion of pulmonary surfactant from alveolar type II cells.[11][12] Surfactant is crucial for reducing surface tension in the alveoli, preventing their collapse. By increasing surfactant levels, Ambroxol improves lung compliance and function. This effect is mediated by augmenting the expression of surfactant proteins, particularly SP-B and SP-C.[12][13]
Anti-inflammatory and Antioxidant Properties
Ambroxol exhibits significant anti-inflammatory and antioxidant activities not prominently associated with Bromhexine.[11] It can interfere with inflammatory signaling pathways, such as NF-κB, to reduce the cytokine cascade, and has been shown to decrease levels of TNF-α and IL-6.[11][13] These properties contribute to its efficacy in treating inflammatory respiratory conditions.
Emerging Significance: TMPRSS2 Inhibition
Recently, Bromhexine and Ambroxol have gained attention for their potential role in preventing viral infections, including SARS-CoV-2.[4][6] The proposed mechanism involves the inhibition of Transmembrane Serine Protease 2 (TMPRSS2), a host cell enzyme essential for the proteolytic "priming" of the viral spike protein, which is a prerequisite for viral entry into host cells.[6][14] By inhibiting TMPRSS2, Bromhexine could block the virus from fusing with the cell membrane.[7]
However, in vitro data on TMPRSS2 inhibition has been conflicting. Some studies report potent inhibition by Bromhexine (IC₅₀ of 0.75 µM), while others found no direct enzymatic inhibition by either Bromhexine or Ambroxol, suggesting a possible indirect mechanism of action.[2][7][15]
Quantitative Data Summary
The following tables summarize key quantitative data comparing Bromhexine and its analogs.
Table 1: Clinical Efficacy Comparison
| Parameter | Bromhexine | Ambroxol | Study Context / Notes | Citation |
| Dosage | 36 mg/day | 45 mg/day | 4-week, double-blind study in patients with chronic obstructive bronchitis. | [3] |
| Bronchial Flow Resistance | No significant change | ▼ 25% reduction | Ambroxol showed significant improvement over Bromhexine. | [3] |
| Forced Expiratory Volume (FEV₁) | No significant change | ▲ 14% improvement | Ambroxol showed significant improvement over Bromhexine. | [3] |
| Overall Efficacy (Acute COPD) | - | Higher than Bromhexine | Comparative study on acute exacerbation of COPD. | [16] |
| Oxygen Saturation (Acute COPD) | Lower than Ambroxol | Higher than Bromhexine | Post-therapy comparison (t=5.899, P<0.05). | [16] |
Table 2: In Vitro Activity (TMPRSS2 Inhibition)
| Compound | Reported IC₅₀ | Study Context / Notes | Citation |
| Bromhexine | 0.75 µM | Identified in a chemical library screen for inhibitors of prostate cancer metastasis. | [7] |
| Bromhexine HCl | No Inhibition Detected | Tested in a direct enzymatic assay using recombinant TMPRSS2. | [2][15] |
| Ambroxol | No Inhibition Detected (at 40 µM) | Tested in a direct enzymatic assay. | [2] |
| Nafamostat (Control) | 0.27 nM | Potent inhibitor used as a positive control in enzymatic assays. | [2][15] |
| Camostat (Control) | 6.2 nM | Clinically relevant inhibitor used as a positive control. | [2][15] |
Note: The conflicting results for TMPRSS2 inhibition highlight the need for further research to clarify the precise mechanism and confirm in vivo relevance.
Table 3: Pharmacokinetic Parameters (Bromhexine)
| Parameter | Value | Notes | Citation |
| Bioavailability | ~22-27% | Undergoes extensive first-pass metabolism (75-80%). | [17] |
| Metabolism | Almost completely metabolized | Ambroxol is a known active metabolite. | [17] |
| Excretion | ~97% detected in urine | Less than 1% excreted as the parent drug. | [17] |
| Volume of Distribution (Vd) | 1209 ± 206 L (19 L/kg) | Widely distributed; crosses the blood-brain barrier. | [17] |
| Clearance | 843-1073 mL/min | Within the range of hepatic circulation. | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for the synthesis and evaluation of Bromhexine and its analogs.
Synthesis of Bromhexine Hydrochloride
This protocol is based on a multi-step chemical synthesis process described in patent literature.[18][19]
Methodology:
-
Reduction: 2-amino-3,5-dibromobenzaldehyde is dissolved in absolute ethanol. The solution is cooled, and sodium borohydride is added in batches while maintaining the temperature below 30°C. The reaction is stirred at room temperature for 1 hour. The pH is then adjusted to 6-7 with hydrochloric acid, and the resulting solid (2-amino-3,5-dibromobenzyl alcohol) is filtered.[18]
-
Chlorination: The product from Step 1 is dissolved in tetrahydrofuran (THF). In a separate flask, thionyl chloride is added to THF. The THF solution of the alcohol is then added dropwise to the thionyl chloride solution, keeping the temperature below 30°C to generate 2,4-dibromo-6-chloromethyl aniline.[18]
-
Amination: The product from Step 2 is reacted with N-methylcyclohexylamine. This substitution reaction forms the tertiary amine structure of the Bromhexine free base.
-
Salt Formation & Purification: The Bromhexine base is dissolved in a suitable solvent and reacted with an HCl salifying reagent (e.g., HCl in isopropanol) to precipitate the hydrochloride salt. The crude product is then filtered, dried, and recrystallized to yield purified Bromhexine Hydrochloride.[18]
In Vitro Mucolytic Activity Assay
This protocol describes a common method for evaluating mucolytic activity using a viscometer.[20][21][22]
Materials:
-
Test compounds (e.g., Bromhexine, Ambroxol) at various concentrations.
-
Positive Control: N-acetylcysteine (NAC) solution (e.g., 0.1%).
-
Mucus simulant: Freshly prepared chicken egg white or bovine intestinal mucus, homogenized and filtered.
-
Ostwald or Suspended Level Viscometer.
-
Water bath maintained at 37°C.
-
Stopwatch, pipettes, beakers.
Methodology:
-
Preparation: Prepare stock solutions of test compounds and the positive control.
-
Viscometer Setup: Equilibrate the viscometer in a 37°C water bath.
-
Baseline Measurement: Measure the flow time of the mucus simulant alone (negative control) through the viscometer. Record the time it takes for the meniscus to travel between the two marked points.
-
Test Measurement: Mix a defined volume of the mucus simulant with a defined volume of the test compound solution (or positive/negative control). Incubate the mixture at 37°C for a specified period (e.g., 30 minutes).
-
Viscosity Calculation: Measure the flow time of the treated mucus mixture. The viscosity is calculated relative to the control. A shorter flow time indicates a reduction in viscosity and thus, mucolytic activity.
-
Data Analysis: Compare the percentage reduction in viscosity for the test compounds against the positive control (NAC).
In Vitro TMPRSS2 Inhibition Assay
This protocol is adapted from a high-throughput enzymatic assay developed for screening potential COVID-19 therapeutics.[2][15]
Materials:
-
Recombinant human TMPRSS2 enzyme.
-
Fluorogenic peptide substrate: Boc-Gln-Ala-Arg-AMC.
-
Test compounds (e.g., Bromhexine) dissolved in DMSO.
-
Positive control inhibitor (e.g., Camostat, Nafamostat).
-
Assay Buffer: 50 mM Tris pH 8, 150 mM NaCl, 0.01% Tween20.
-
384-well black plates.
-
Fluorescence plate reader.
Methodology:
-
Compound Plating: Using an acoustic dispenser, add serial dilutions of test compounds to the wells of a 384-well plate. Also include wells for positive (no enzyme) and negative (DMSO vehicle) controls.
-
Substrate Addition: Add the fluorogenic substrate Boc-Gln-Ala-Arg-AMC to all wells.
-
Reaction Initiation: Add the TMPRSS2 enzyme, diluted in assay buffer, to all wells except the positive control (no enzyme) wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~340 nm and an emission wavelength of ~440 nm.
-
Data Analysis: Normalize the raw fluorescence data. The 0% activity control (no enzyme) represents maximal inhibition, and the 100% activity control (DMSO only) represents no inhibition. Plot the normalized data against compound concentration and fit to a four-parameter logistic curve to determine IC₅₀ values.
Conclusion and Future Directions
The structural modification of Bromhexine has led to the development of Ambroxol, an analog with a significantly enhanced therapeutic profile. Ambroxol not only demonstrates superior mucolytic and secretomotor activity but also possesses valuable anti-inflammatory, antioxidant, and surfactant-stimulating properties.[3][11] This makes it a more versatile agent for a broader range of respiratory diseases. Furthermore, the exploration of other derivatives, such as amino acid prodrugs, shows promise for overcoming formulation challenges like poor solubility.[5]
The recent investigation into Bromhexine and Ambroxol as TMPRSS2 inhibitors has opened a new and exciting avenue for research.[6] While in vitro results are currently inconsistent, the potential to repurpose these safe, widely available, and inexpensive drugs as prophylactic or therapeutic agents against respiratory viruses warrants rigorous investigation. Future research should focus on:
-
Conducting well-designed clinical trials to definitively compare the efficacy of Bromhexine and Ambroxol across various respiratory conditions.
-
Clarifying the mechanism of TMPRSS2 inhibition, determining if it is a direct enzymatic effect or an indirect cellular mechanism, and confirming its in vivo relevance.
-
Designing and synthesizing novel analogs with optimized potency and selectivity for specific targets, such as TMPRSS2, while retaining the favorable safety profile of the parent compounds.
The continued study of Bromhexine and its analogs remains a highly relevant and promising field for the development of next-generation respiratory and antiviral therapies.
References
- 1. Inhibitory mechanism of Ambroxol and Bromhexine Hydrochlorides as potent blockers of molecular interaction between SARS-CoV-2 spike protein and human angiotensin-converting Enzyme-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [Clinical results in the treatment of chronic obstructive bronchitis with ambroxol in comparison with bromhexine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Solubility and solution stability studies of different amino acid prodrugs of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mds.marshall.edu [mds.marshall.edu]
- 7. Repurposing the mucolytic cough suppressant and TMPRSS2 protease inhibitor bromhexine for the prevention and management of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. cochranelibrary.com [cochranelibrary.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Co-aerosolized Pulmonary Surfactant and Ambroxol for COVID-19 ARDS Intervention: What Are We Waiting for? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical investigation of ambroxol and bromhexine hydrochloride in treating acute exacerbation of chronic obstructive pulmonary disease | Semantic Scholar [semanticscholar.org]
- 17. Bromhexine | C14H20Br2N2 | CID 2442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Preparation method of bromhexine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 19. CN102531922B - Preparation method for bromhexine hydrochloride - Google Patents [patents.google.com]
- 20. In Vitro Mucolytic Activity Assay of The Acetone Extract of The Silver Fern (Pityrogramma calomelanos) | Atlantis Press [atlantis-press.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Bromhexine Related Compound 2 HCl as a reference standard in the quality control of Bromhexine Hydrochloride (HCl) active pharmaceutical ingredient (API) and finished drug products. The protocols outlined below are intended to assist in the development and validation of analytical methods for impurity profiling, ensuring the quality, safety, and efficacy of Bromhexine HCl formulations.
Introduction
Bromhexine HCl is a widely used mucolytic agent for the treatment of respiratory disorders associated with excessive mucus production. The quality control of Bromhexine HCl is critical to ensure its therapeutic efficacy and safety. A key aspect of this quality control is the identification and quantification of process-related impurities and degradation products.
This compound, chemically known as 2-Bromo-4-chloro-6-((cyclohexyl(methyl)amino)methyl)aniline hydrochloride, is a potential process-related impurity in the synthesis of Bromhexine HCl. Its presence can indicate variations in starting materials or reaction conditions. Therefore, its monitoring and control are essential for maintaining the quality of the final drug product. This reference standard is intended for analytical purposes for method development, validation, and routine quality control testing.[1]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | 2-Bromo-4-chloro-6-((cyclohexyl(methyl)amino)methyl)aniline hydrochloride |
| CAS Number | 32193-43-4 (free base)[1] |
| Molecular Formula | C₁₄H₂₀BrClN₂ · HCl[1] |
| Molecular Weight | 368.14 g/mol (as HCl salt)[1] |
| Appearance | Off-White to Pale Yellow Solid |
| Storage | 2-8°C in a refrigerator, under an inert atmosphere. |
Potential Formation Pathway of this compound
The presence of this compound as an impurity in Bromhexine HCl likely stems from the use of chlorinated starting materials or reagents in the synthesis process. The standard synthesis of Bromhexine HCl involves the dibromination of an aniline derivative. If a monochlorinated aniline derivative is present as an impurity in the starting material, it can undergo the same reaction sequence as the intended reactant, leading to the formation of the monochloro-monobromo impurity.
Below is a diagram illustrating a logical workflow for investigating the origin of this impurity.
Application in Quality Control
This compound is primarily used as a reference standard in chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), for the identification and quantification of this specific impurity in Bromhexine HCl.
Identification
In a chromatographic separation, the retention time of a peak in the sample chromatogram is compared with the retention time of the this compound reference standard, which is run under the same chromatographic conditions. A match in retention times provides evidence for the presence of this impurity.
Quantification
For the quantification of this compound in a sample of Bromhexine HCl, an external standard method is typically employed. A calibration curve is generated by injecting known concentrations of the this compound reference standard. The peak area of the corresponding impurity in the sample chromatogram is then used to determine its concentration by interpolating from the calibration curve.
Experimental Protocols
The following protocols are provided as a starting point for the development and validation of an analytical method for the quality control of Bromhexine HCl using this compound as a reference standard. Method optimization and full validation according to ICH guidelines are required for implementation in a regulated environment.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general HPLC method for the separation and quantification of Bromhexine Related Compound 2 from Bromhexine HCl.
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and a phosphate buffer (e.g., 0.02 M potassium dihydrogen phosphate), with the pH adjusted to a suitable value (e.g., 3.0-4.0) using phosphoric acid. The exact ratio of acetonitrile to buffer should be optimized for optimal separation. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 248 nm |
-
Diluent: A mixture of the mobile phase components in a suitable ratio (e.g., 50:50 v/v Acetonitrile:Water).
-
Standard Stock Solution of this compound: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.
-
Standard Solutions for Calibration: Prepare a series of standard solutions by diluting the standard stock solution with the diluent to achieve concentrations in the expected range of the impurity (e.g., 0.05, 0.1, 0.5, 1.0, and 2.0 µg/mL).
-
Sample Solution: Accurately weigh about 50 mg of the Bromhexine HCl test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 1 mg/mL.
Before sample analysis, the chromatographic system should be evaluated for its suitability. This is typically done by injecting a solution containing both Bromhexine HCl and this compound. The system suitability parameters to be assessed include:
| Parameter | Acceptance Criteria |
| Resolution (Rs) | Resolution between the peaks of Bromhexine HCl and this compound should be ≥ 2.0. |
| Tailing Factor (T) | Tailing factor for both peaks should be ≤ 2.0. |
| Theoretical Plates (N) | Theoretical plates for both peaks should be ≥ 2000. |
| Relative Standard Deviation (RSD) | RSD for the peak areas of replicate injections of the standard solution should be ≤ 2.0%. |
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject each of the standard solutions for calibration in duplicate.
-
Plot a calibration curve of the average peak area against the concentration of this compound. Determine the linearity by calculating the correlation coefficient (r²), which should be ≥ 0.999.
-
Inject the sample solution in duplicate.
-
Calculate the concentration of Bromhexine Related Compound 2 in the sample using the regression equation from the calibration curve.
The workflow for this analytical procedure is illustrated below.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters to be assessed are summarized in the table below.
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies using spiked samples. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Data Presentation
All quantitative data generated during method validation should be summarized in clearly structured tables for easy comparison and interpretation. An example of a table for presenting linearity data is shown below.
Table 1: Linearity of this compound
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area | %RSD |
| 0.05 | ... | ... | ... |
| 0.1 | ... | ... | ... |
| 0.5 | ... | ... | ... |
| 1.0 | ... | ... | ... |
| 2.0 | ... | ... | ... |
| Regression Equation | y = mx + c | ||
| Correlation Coefficient (r²) | ≥ 0.999 |
Conclusion
The use of a well-characterized reference standard for this compound is indispensable for the accurate and reliable quality control of Bromhexine HCl. The application notes and protocols provided herein offer a framework for researchers, scientists, and drug development professionals to establish and validate robust analytical methods for impurity profiling. Adherence to these quality control measures will contribute to ensuring the consistent quality and safety of Bromhexine HCl products.
References
Application Note: High-Throughput Analysis of Bromhexine in Human Plasma by UPLC-MS/MS
Abstract
This application note describes a robust and sensitive UPLC-MS/MS method for the quantitative analysis of Bromhexine in human plasma. The protocol employs a straightforward liquid-liquid extraction for sample preparation and utilizes a rapid chromatographic separation with tandem mass spectrometric detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring high-throughput analysis of Bromhexine. The method was validated according to FDA guidelines and demonstrated excellent linearity, accuracy, and precision.
Introduction
Bromhexine is a mucolytic agent used to treat respiratory disorders associated with excessive mucus production.[1][2] Accurate and reliable quantification of Bromhexine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note presents a detailed protocol for the analysis of Bromhexine in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method offers high sensitivity, specificity, and a short run time, making it ideal for high-throughput analysis.
Experimental
Sample Preparation
A liquid-liquid extraction (LLE) procedure was employed for the extraction of Bromhexine from human plasma.[3]
Protocol:
-
To 450 µL of human plasma in a microcentrifuge tube, add 25 µL of the working standard solution of Bromhexine and 25 µL of the internal standard (IS) working solution (Tetryzoline HCl).[3]
-
Add 5 mL of tertiary butyl methyl ether (TBME) as the extraction solvent.[3]
-
Vortex the mixture for 4 minutes.[3]
-
Centrifuge the samples at 4000 rpm for 5 minutes at 10 °C.[3]
-
Carefully transfer the clear supernatant (organic layer) to a clean tube.[3]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 60 °C.[3]
-
Reconstitute the residue in 100 µL of methanol.[3]
-
Inject 2 µL of the reconstituted sample into the UPLC-MS/MS system.[3]
UPLC Conditions
Chromatographic separation was achieved on a Kinetex C18 column.[3]
| Parameter | Value |
| Column | Kinetex C18 (100 Å, 2.6 µm, 50 mm x 4.6 mm)[3] |
| Mobile Phase | Methanol: Water (95:5, v/v)[3] |
| Flow Rate | 1 mL/min[3] |
| Elution Mode | Isocratic[3] |
| Injection Volume | 2 µL[3] |
| Column Temperature | 40°C[4] |
MS/MS Conditions
The analysis was performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[3]
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Software | MassLynx V 4.1[3] |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Bromhexine (BRM) | 377[3] | 114[3] |
| Tetryzoline HCl (IS) | 201[3] | 131[3] |
Results and Discussion
The developed UPLC-MS/MS method demonstrated excellent performance for the quantification of Bromhexine in human plasma.
Quantitative Data Summary
The method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.
Table 1: Linearity and Limit of Detection
| Compound | Linearity Range | r² | Limit of Detection (LOD) |
| Bromhexine | 0.5 - 50 µg/mL[3] | >0.99 | 0.43 ng/mL[3] |
Table 2: Accuracy and Precision
| Analyte | Concentration Level | Intra-day Accuracy (%)[3] | Intra-day Precision (RSD %)[3] | Inter-day Accuracy (%)[3] | Inter-day Precision (RSD %)[3] |
| Bromhexine | Low QC | 99.33 | 8.03 | 104.40 | 8.30 |
| Bromhexine | Medium QC | 105.77 | 2.47 | 106.40 | 5.71 |
| Bromhexine | High QC | 102.50 | 3.50 | 105.90 | 6.20 |
Visualizations
Experimental Workflow
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. A validated high performance liquid chromatographic method for estimation of bromhexine and terbutaline in bulk and tablet dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eco-friendly UPLC-MS/MS analysis of possible add-on therapy for COVID-19 in human plasma: Insights of greenness assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Structural Elucidation of Bromhexine Impurities using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the pharmaceutical industry for the unequivocal structural elucidation and quantification of active pharmaceutical ingredients (APIs) and their impurities.[1][2] This document provides a detailed application note and comprehensive protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the identification and characterization of potential impurities in Bromhexine.
Bromhexine is a mucolytic agent used to treat respiratory disorders. As with any pharmaceutical compound, impurities can arise during synthesis, degradation, or storage, and their identification and control are critical for ensuring the safety and efficacy of the drug product. The European Pharmacopoeia lists several potential impurities for Bromhexine, including Impurity A, B, C, D, and E. Other process-related impurities and degradation products, such as Bromhexine N-Oxide, may also be present.
These application notes will guide researchers through the necessary steps for sample preparation, NMR data acquisition, and data processing to confidently identify and structurally characterize Bromhexine and its related impurities.
Known Impurities of Bromhexine
A comprehensive understanding of potential impurities is the first step in developing a robust analytical strategy. The following table summarizes some of the known impurities of Bromhexine.
| Impurity Name | Chemical Name | CAS Number | Molecular Formula |
| Bromhexine | N-(2-Amino-3,5-dibromobenzyl)-N-methylcyclohexanamine | 3572-43-8 | C₁₄H₂₀Br₂N₂ |
| Impurity A | 2-Amino-3,5-dibromobenzyl alcohol | 50739-76-9 | C₇H₇Br₂NO |
| Impurity B | 2-Amino-3,5-dibromobenzaldehyde | 50910-55-9 | C₇H₅Br₂NO |
| Impurity C | N-(2-Aminobenzyl)-N-methylcyclohexanamine (Didesbromo Bromhexine) | 57365-08-9 | C₁₄H₂₂N₂ |
| Impurity D | N-(2-Amino-5-bromobenzyl)-N-methylcyclohexanamine | 132004-28-5 | C₁₄H₂₁BrN₂ |
| Impurity E | (3RS)-6,8-Dibromo-3-cyclohexyl-3-methyl-1,2,3,4-tetrahydroquinazolin-3-ium | 1661064-00-1 | C₁₅H₂₁Br₂N₂⁺ |
| Bromhexine N-Oxide | N-(2-amino-3,5-dibromobenzyl)-N-methylcyclohexanamine oxide | 2724689-57-8 | C₁₄H₂₀Br₂N₂O |
| Impurity Ia | N-(2-amino-3,5-dibromobenzyl)-N-methylcyclohexanamine hydrochloride | N/A | C₁₄H₂₁Br₂ClN₂ |
| Impurity Ib | N-(2-amino-3-bromobenzyl)-N-methylcyclohexanamine hydrochloride | N/A | C₁₄H₂₁BrClN₂ |
Data Presentation: NMR Spectral Data of Bromhexine Impurities
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for two identified process impurities of Bromhexine, designated as Impurity Ia and Impurity Ib in the cited literature.[3] The data was reported in CDCl₃ at 400 MHz.[3]
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) of Bromhexine Impurities Ia and Ib in CDCl₃ [3]
| Assignment | Impurity Ia | Impurity Ib |
| Aromatic H | 7.33 (d, J=2.3 Hz, 1H), 6.91 (d, J=2.2 Hz, 1H) | 7.31 (d, J=2.2 Hz, 1H), 7.01 (d, J=2.0 Hz, 1H) |
| CH₂ (benzyl) | 5.46 (s, 2H) | 5.41 (s, 2H) |
| CH₂ (cyclohexyl) | 1.80 (d, J=10.3 Hz, 4H), 1.37–1.03 (m, 5H) | 1.80 (d, J=10.4 Hz, 4H), 1.38–1.03 (m, 5H) |
| CH (cyclohexyl) | 2.41 (t, J=10.8 Hz, 1H) | 2.41 (t, J=10.8 Hz, 1H) |
| N-CH₃ | 2.11 (s, 3H) | 2.11 (s, 3H) |
| Other | 1.64 (d, J=12.8 Hz, 1H) | 1.61 (t, J=16.7 Hz, 1H) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Bromhexine Impurities Ia and Ib in CDCl₃ [3]
| Assignment | Impurity Ia | Impurity Ib |
| Aromatic C | 143.65, 130.28, 128.95, 125.69, 121.38, 109.62 | 142.94, 130.98, 130.04, 126.20, 119.84, 107.65 |
| CH₂ (benzyl) | 61.87 | 61.86 |
| Cyclohexyl C | 57.85, 36.36, 28.17, 26.26, 25.90 | 57.59, 36.36, 28.14, 26.25, 25.88 |
| N-CH₃ | - | - |
Note: Specific assignments for all carbon signals were not provided in the source material.
Experimental Protocols
Sample Preparation
A standardized and careful sample preparation is crucial for obtaining high-quality NMR spectra.
-
Solvent Selection: The choice of a suitable deuterated solvent is critical. The solvent should dissolve the analyte completely and have minimal overlapping signals with the analyte's resonances. For Bromhexine and its impurities, which are often in hydrochloride salt form, methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) are good starting points. For the free base form, chloroform-d (CDCl₃) can be used. A solubility test with a small amount of material in the non-deuterated solvent is recommended prior to preparing the NMR sample.
-
Sample Concentration: For a standard 5 mm NMR tube, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent is generally sufficient for ¹H NMR. For ¹³C NMR and 2D NMR experiments, a higher concentration of 10-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Procedure:
-
Weigh the desired amount of the Bromhexine sample or isolated impurity into a clean, dry vial.
-
Add the appropriate volume of the chosen deuterated solvent.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and label it clearly.
-
NMR Data Acquisition
The following are recommended starting parameters for data acquisition on a 400 or 500 MHz NMR spectrometer. These parameters may need to be optimized based on the specific instrument, probe, and sample concentration.
2.1. ¹H NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width (SW): 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. For quantitative analysis, a longer relaxation delay (5 x T₁) is necessary.
-
Number of Scans (NS): 8-16 for the main component. For detecting low-level impurities, a significantly higher number of scans (e.g., 128, 256, or more) may be required.
-
Receiver Gain (RG): Adjust automatically.
2.2. ¹³C NMR Spectroscopy
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): 200-240 ppm, centered around 100-120 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 or higher, depending on the sample concentration.
2.3. 2D NMR Spectroscopy
2.3.1. COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other in the molecule.
-
Pulse Program: Standard COSY experiment (e.g., cosygp on Bruker instruments).
-
Spectral Width (F2 and F1): Same as the ¹H NMR spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 2-8 per increment.
2.3.2. HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).
-
Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.2 on Bruker instruments).
-
Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.
-
Spectral Width (F1 - ¹³C): Same as the ¹³C NMR spectrum.
-
Number of Increments (F1): 128-256.
-
Number of Scans (NS): 4-16 per increment.
2.3.3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons (¹H-¹³C), which is crucial for connecting different spin systems and elucidating the carbon skeleton.
-
Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.
-
Spectral Width (F1 - ¹³C): Same as the ¹³C NMR spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 8-32 per increment.
-
Long-range Coupling Constant (J): Optimized for a typical value of 8 Hz.
NMR Data Processing
Modern NMR software packages such as TopSpin (Bruker) or Mnova (Mestrelab Research) provide comprehensive tools for processing and analyzing NMR data.
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale. For ¹H NMR, the residual solvent peak can be used as an internal reference (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm, CD₃OD at 3.31 ppm). Tetramethylsilane (TMS) can also be added as an internal standard (0 ppm). For ¹³C NMR, the solvent peak is used for referencing (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm, CD₃OD at 49.00 ppm).
-
Peak Picking and Integration: Identify all peaks and integrate their areas for quantitative analysis in ¹H NMR.
-
2D Data Processing: For 2D spectra, processing involves Fourier transformation in both dimensions, phasing, and baseline correction.
Visualization of Experimental Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate the key workflows and logical relationships in the NMR-based structural elucidation of Bromhexine impurities.
Caption: Experimental workflow for the structural elucidation of Bromhexine impurities.
Caption: Logical relationships in NMR-based structural elucidation.
Conclusion
NMR spectroscopy is a powerful and essential tool for the structural elucidation of Bromhexine impurities. By employing a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments, researchers can obtain detailed structural information to confidently identify and characterize known and novel impurities. The protocols and data presented in these application notes provide a solid foundation for drug development professionals to ensure the quality, safety, and efficacy of Bromhexine-containing pharmaceutical products. Adherence to these detailed methodologies will facilitate robust and reliable impurity profiling, a critical aspect of regulatory compliance.
References
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromhexine is a widely used mucolytic agent for the treatment of respiratory disorders associated with excessive mucus. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Bromhexine Related Compound 2, chemically known as 2-Amino-3-bromo-5-chloro-N-cyclohexyl-N-methylbenzenemethanamine hydrochloride[], is a known impurity of Bromhexine. Rigorous analytical methods are required for its identification and quantification. This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of Bromhexine Related Compound 2 HCl.
Chemical Information
| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 2-Amino-3-bromo-5-chloro-N-cyclohexyl-N-methylbenzenemethanamine hydrochloride[] | 32193-43-4[][2][3][4] | C₁₄H₂₁BrCl₂N₂[] | 368.14 g/mol [] |
Experimental Protocol
This protocol is adapted from established methods for the analysis of Bromhexine and its related substances by LC-MS/MS.[5][6][7][8]
1. Sample Preparation (Solid-Phase Extraction - SPE)
This procedure is suitable for the extraction of Bromhexine Related Compound 2 from a biological matrix like plasma.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load 500 µL of the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 10% B, 1-5 min: 10-90% B, 5-6 min: 90% B, 6-6.1 min: 90-10% B, 6.1-8 min: 10% B |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
3. Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
4. MRM Transitions for Quantification and Confirmation
Note: The specific m/z values for the precursor and product ions for Bromhexine Related Compound 2 need to be determined experimentally by infusing a standard solution of the compound into the mass spectrometer. Based on its structure, the protonated molecule [M+H]⁺ would be the precursor ion.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Bromhexine Related Compound 2 (Quantifier) | To be determined | To be determined | To be determined |
| Bromhexine Related Compound 2 (Qualifier) | To be determined | To be determined | To be determined |
| Internal Standard (e.g., Deuterated analog) | To be determined | To be determined | To be determined |
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Data Presentation
The quantitative data obtained from the analysis should be summarized in a clear and structured table for easy comparison and interpretation.
Table 1: Quantitative Analysis of this compound
| Parameter | Result |
| Retention Time (min) | To be determined |
| Linearity Range (ng/mL) | To be determined |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) (ng/mL) | To be determined |
| Limit of Quantification (LOQ) (ng/mL) | To be determined |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85-115% |
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship in identifying and quantifying an impurity like Bromhexine Related Compound 2 within a drug substance.
Caption: Logical workflow for the control of Bromhexine Related Compound 2 impurity.
The described LC-MS/MS method provides a robust and sensitive approach for the determination of this compound in various samples. The detailed protocol and workflow diagrams offer a comprehensive guide for researchers and drug development professionals involved in the quality control of Bromhexine. The use of tandem mass spectrometry ensures high selectivity and accuracy, which is crucial for meeting regulatory requirements for impurity profiling.
References
- 2. This compound - CAS - 32193-43-4 | Axios Research [axios-research.com]
- 3. This compound | 32193-43-4 [amp.chemicalbook.com]
- 4. This compound | CAS#:32193-43-4 | Chemsrc [chemsrc.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Bioequivalence study of bromhexine by liquid chromatography-electrospray ionization-mass spectrometry after oral administration of bromhexine hydrochloride tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Eco-friendly UPLC-MS/MS analysis of possible add-on therapy for COVID-19 in human plasma: Insights of greenness assessment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Forced Degradation Studies of Bromhexine for Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forced degradation, or stress testing, is a critical component in the development of new drug substances and products. As mandated by regulatory bodies like the International Council for Harmonisation (ICH), these studies are essential for elucidating the degradation pathways and identifying the potential degradation products of an active pharmaceutical ingredient (API).[1][2][3] This process is integral to developing stability-indicating analytical methods, which are crucial for ensuring the safety, efficacy, and quality of the final pharmaceutical product.[1][2][3][4][5] This application note provides a detailed protocol for conducting forced degradation studies on Bromhexine, a widely used mucolytic agent, to identify its impurities.
Bromhexine hydrochloride is known to degrade under various stress conditions, including hydrolysis (acidic and basic), oxidation, heat, and photolysis.[4][5][6] The primary objective of these studies is to generate a degradation profile that is representative of the stability of the Bromhexine molecule and to ensure that the analytical methods employed can effectively separate and quantify the drug substance from its potential degradation products.[1][3] The European Pharmacopoeia lists several known impurities of Bromhexine, including impurities A, B, C, D, and E.[7] Forced degradation studies are instrumental in understanding the formation of these and other potential impurities.
Experimental Protocols
Materials and Reagents
-
Bromhexine Hydrochloride API
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
-
Orthophosphoric acid
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV or DAD detector
-
Analytical balance
-
pH meter
-
Water bath or oven for thermal degradation
-
Photostability chamber
Preparation of Solutions
-
Bromhexine Stock Solution: Accurately weigh and dissolve Bromhexine hydrochloride in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to obtain a concentration of approximately 500 µg/mL.[4][6]
Forced Degradation Procedures
The goal is to achieve a degradation of approximately 5-20% of the active ingredient.[3][4] The following conditions are recommended starting points and may need to be optimized based on the observed degradation.
-
Acid Hydrolysis: To the Bromhexine stock solution, add 0.1N HCl and reflux for a specified period.[4][6] Samples should be withdrawn at various time points, neutralized with an equivalent amount of 0.1N NaOH, and diluted to the initial concentration with the mobile phase before HPLC analysis.
-
Base Hydrolysis: To the Bromhexine stock solution, add 0.1N NaOH and reflux.[4][6] Samples should be taken at different intervals, neutralized with 0.1N HCl, and prepared for analysis. One study showed that treatment with 0.5 M NaOH led to a significant increase in Impurity E.[8]
-
Oxidative Degradation: Treat the Bromhexine stock solution with 3.0% H₂O₂ at room temperature.[4][6] Monitor the reaction over time and quench the reaction by dilution with the mobile phase before injection.
-
Thermal Degradation: Expose the solid Bromhexine API and a solution of Bromhexine to dry heat at 70°C.[4][6] Analyze samples at various time points.
-
Photolytic Degradation: Expose the Bromhexine API (solid) and its solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.[4][6] A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.
Analytical Methodology (HPLC)
A stability-indicating HPLC method is crucial for the separation and quantification of Bromhexine and its degradation products. The following is a representative method; however, validation according to ICH guidelines is essential.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | A mixture of a phosphate buffer (pH adjusted to 3.0) and acetonitrile in a gradient or isocratic mode.[6] One method uses methanol:water (90:10, v/v) adjusted to pH 2.5 with orthophosphoric acid.[9] |
| Flow Rate | 1.0 mL/min[3][6] |
| Detection Wavelength | 248 nm[4][6] |
| Injection Volume | 10 µL[6] |
| Column Temperature | 40°C[9] |
Data Presentation
The quantitative data from the forced degradation studies should be summarized to clearly present the extent of degradation of Bromhexine and the formation of its impurities under each stress condition.
Table 1: Summary of Forced Degradation of Bromhexine
| Stress Condition | Duration | % Degradation of Bromhexine | % Formation of Major Impurities |
| Acid Hydrolysis (0.1N HCl, reflux) | 8 hours | 12.5% | Impurity E: 2.1% |
| Base Hydrolysis (0.1N NaOH, reflux) | 4 hours | 15.2% | Impurity E: 3.5% |
| Oxidative (3.0% H₂O₂, RT) | 24 hours | 8.9% | N-oxide: 1.8% |
| Thermal (70°C, solid) | 48 hours | 5.5% | Impurity B: 0.9% |
| Photolytic (UV/Vis light) | 24 hours | 18.3%[3] | Multiple minor degradants |
Note: The data presented in this table is illustrative and should be replaced with actual experimental results. A study on a combination product containing Bromhexine reported a degradation of 4.86% under acidic conditions and 2.90% under basic conditions.[10] Another study on a different combination showed 18.26% degradation under photolytic conditions.[3]
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for conducting forced degradation studies of Bromhexine.
Caption: Workflow for Bromhexine Forced Degradation Studies.
Bromhexine Degradation Pathways
This diagram illustrates the known degradation products of Bromhexine formed under different stress conditions.
Caption: Bromhexine Degradation Products under Stress.
Conclusion
The forced degradation studies outlined in this application note provide a robust framework for identifying the potential impurities of Bromhexine. By subjecting the drug substance to a range of stress conditions and utilizing a validated stability-indicating HPLC method, researchers can gain a comprehensive understanding of its degradation profile. This knowledge is paramount for the development of stable formulations and for ensuring the quality and safety of Bromhexine-containing drug products, in line with global regulatory expectations. Further characterization of unknown degradation products using techniques like mass spectrometry is recommended to fully elucidate the degradation pathways.
References
- 1. [The stability of bromhexine and the structure of its degradation products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the formation of bromhexine impurity E and its chromatographic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. journals.innovareacademics.in [journals.innovareacademics.in]
- 6. Stability-indicating HPLC Method for Simultaneous Determination of Terbutaline Sulphate, Bromhexine Hydrochloride and Guaifenesin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jsmcentral.org [jsmcentral.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromhexine Hydrochloride is a widely used mucolytic agent for treating respiratory disorders associated with excessive or viscous mucus. In the context of Abbreviated New Drug Application (ANDA) submissions for generic Bromhexine HCl products, the control of impurities is a critical regulatory requirement. "Bromhexine Related Compound 2 HCl" (CAS No: 32193-43-4), chemically known as 2-amino-3-bromo-5-chloro-N-cyclohexyl-N-methylbenzenemethanamine hydrochloride, is a potential impurity that must be monitored and controlled within acceptable limits.
These application notes provide a comprehensive guide for the identification, quantification, and control of this compound in ANDA submissions, aligning with the stringent requirements of regulatory agencies such as the U.S. Food and Drug Administration (FDA).
Regulatory Framework for Impurities in ANDA Submissions
The FDA provides guidance for the industry on the control of impurities in drug substances and drug products for ANDA submissions.[1][2][3][4][5] Key principles include:
-
Reporting, Identification, and Qualification: Impurities are to be reported at levels above a certain threshold, identified if present at higher levels, and qualified to ensure their safety.[1][2]
-
Acceptance Criteria: Acceptance criteria for impurities must be established and justified based on pharmacopeial standards, reference listed drug (RLD) impurity profiles, or toxicological data.[3][5][6]
-
Specified Impurities: Impurities that are identified and individually listed in the drug substance or drug product specification are termed "specified impurities."[2][3] this compound would be classified as a specified impurity if it is found to be present at significant levels.
Table 1: ICH Thresholds for Reporting and Identification of Impurities in Drug Products
| Maximum Daily Dose | Reporting Threshold | Identification Threshold |
| ≤ 1 g | 0.1% | 0.2% or 1 mg (whichever is lower) |
| > 1 g | 0.05% | 0.15% |
Note: These are general thresholds and may vary based on the specific drug product and regulatory guidance.
Analytical Methodologies for this compound
A robust, stability-indicating analytical method is essential for the accurate quantification of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.
Experimental Protocol: Stability-Indicating HPLC Method
This protocol outlines a general procedure for the development and validation of an HPLC method for the determination of this compound.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Reference standards for Bromhexine HCl and this compound.
-
HPLC grade acetonitrile, methanol, and water.
-
Analytical grade reagents for buffer preparation (e.g., potassium dihydrogen phosphate, phosphoric acid).
2. Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
Note: These conditions are a starting point and may require optimization for specific formulations.
3. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standards of Bromhexine HCl and this compound in a suitable diluent (e.g., methanol or mobile phase) to obtain a known concentration.
-
Spiked Sample Solution: Prepare a solution of the drug product and spike it with a known amount of the this compound reference standard.
-
Forced Degradation Samples: Subject the drug product to stress conditions (acid, base, oxidation, heat, and light) to induce degradation and assess the method's ability to separate the impurity from the active pharmaceutical ingredient (API) and other degradants.
4. Method Validation:
The analytical method must be validated according to ICH guidelines, including the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.
-
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Table 2: Example Data for Method Validation Parameters
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | 1.2% |
| LOD | Signal-to-Noise Ratio of 3:1 | 0.01 µg/mL |
| LOQ | Signal-to-Noise Ratio of 10:1 | 0.03 µg/mL |
Forced Degradation Studies
Forced degradation studies are crucial to establish the stability-indicating nature of the analytical method and to identify potential degradation products.
Experimental Protocol: Forced Degradation Studies
-
Acid Hydrolysis: Treat the drug product solution with 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the drug product solution with 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the drug product solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug product to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug product solution to UV light (254 nm) and visible light for a specified duration.
After each stress condition, analyze the samples using the validated HPLC method to assess the degradation of Bromhexine HCl and the formation of this compound and other impurities.
Table 3: Example Results of Forced Degradation Studies
| Stress Condition | % Degradation of Bromhexine HCl | % this compound Formed |
| Acid Hydrolysis | 15% | 1.2% |
| Base Hydrolysis | 20% | 0.8% |
| Oxidative Degradation | 10% | 0.5% |
| Thermal Degradation | 5% | Not Detected |
| Photolytic Degradation | 8% | Not Detected |
Diagrams
Experimental Workflow for Impurity Analysis
Caption: Workflow for the analysis of this compound in a drug product.
Logical Relationship in ANDA Impurity Control
Caption: Decision-making process for impurity control in ANDA submissions.
Simplified Signaling Pathway of Bromhexine's Mucolytic Action
Caption: Simplified mechanism of Bromhexine's mucolytic action.
Conclusion
The effective control of impurities such as this compound is a fundamental aspect of a successful ANDA submission. This requires the implementation of a validated, stability-indicating analytical method and a thorough understanding of the regulatory landscape. The protocols and information provided in these application notes serve as a valuable resource for researchers and drug development professionals involved in the generic drug development process for Bromhexine HCl products. By adhering to these principles, companies can ensure the quality, safety, and efficacy of their generic drug products, ultimately leading to successful regulatory approval.
References
- 1. Bromhexine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. Bromhexine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Bromhexine | C14H20Br2N2 | CID 2442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. fda.report [fda.report]
An illustrative application note detailing the use of Bromhexine Related Compound 2 HCl in the validation of a quantitative impurity method for Bromhexine HCl. This document provides exemplary protocols and data based on established analytical practices and ICH guidelines.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromhexine hydrochloride (HCl) is a widely used mucolytic agent. The quality and safety of the active pharmaceutical ingredient (API) are ensured by controlling the levels of process-related impurities and degradation products. One such impurity is this compound, chemically identified as 2-Bromo-4-chloro-6-((cyclohexyl(methyl)amino)methyl)aniline hydrochloride[1]. This compound serves as a critical reference standard in analytical method validation (AMV) to ensure that the analytical procedure is suitable for its intended purpose[1][2].
The validation of an analytical procedure is governed by the International Council for Harmonisation (ICH) guideline Q2(R1), which outlines the necessary parameters to be evaluated[3][4][5]. This application note describes the protocols for validating a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound in Bromhexine HCl, covering specificity, linearity, accuracy, precision, and quantitation limits.
Analytical Method & Materials
Representative Chromatographic Conditions
A stability-indicating RP-HPLC method is essential for separating Bromhexine HCl from its related compounds. The following conditions are representative for such an analysis.
| Parameter | Specification |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Methanol : Water (90:10, v/v), adjusted to pH 2.5 with ortho-phosphoric acid[6][7] |
| Flow Rate | 1.5 mL/min[6][7] |
| Column Temperature | 40°C[6] |
| Detection Wavelength | 240 nm[6][7] |
| Injection Volume | 10 µL |
| Run Time | Approx. 10 minutes |
Materials and Reagents
-
Bromhexine HCl Reference Standard (RS)
-
This compound Reference Standard (RS)
-
Methanol (HPLC Grade)
-
Ortho-phosphoric acid (AR Grade)
-
Water (Milli-Q or equivalent)
Analytical Method Validation Workflow
The overall process of analytical method validation follows a structured sequence of experiments designed to demonstrate the method's suitability.
Caption: A typical workflow for analytical method validation as per ICH guidelines.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or placebo ingredients[5].
Experimental Protocol
-
Solution Preparation :
-
Diluent : Mobile phase.
-
Placebo Solution : Prepare a solution containing all formulation excipients at their nominal concentrations.
-
Bromhexine HCl Solution : Prepare a solution of Bromhexine HCl RS at the target assay concentration.
-
Impurity Solution : Prepare a solution of this compound RS.
-
Spiked Solution : Prepare a solution of Bromhexine HCl spiked with this compound and other known impurities at their specification limits.
-
-
Forced Degradation :
-
Analysis :
-
Inject the diluent, placebo, individual standard solutions, spiked solution, and all stressed samples into the chromatograph.
-
-
Acceptance Criteria :
-
The peak for this compound should be free from interference from any other component (placebo, other impurities, degradants).
-
The resolution between the Bromhexine HCl peak and the this compound peak should be greater than 2.0.
-
Peak purity analysis (using a PDA detector) should confirm the spectral homogeneity of the analyte peaks in the stressed samples.
-
Caption: Workflow for demonstrating the specificity of an impurity analytical method.
Linearity and Range
Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response over a specified range[5][7].
Experimental Protocol
-
Stock Solution : Prepare a stock solution of this compound RS of a known concentration.
-
Linearity Solutions : Prepare a minimum of five concentration levels by serially diluting the stock solution. The range should typically span from the Limit of Quantitation (LOQ) to 150% of the impurity specification limit (e.g., if the limit is 0.2%, the range could be 0.05% to 0.3%).
-
Analysis : Inject each concentration level in triplicate.
-
Data Evaluation :
-
Plot a graph of mean peak area versus concentration.
-
Perform linear regression analysis to calculate the correlation coefficient (r²), slope, and y-intercept.
-
Example Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.25 (LOQ) | 5,150 |
| 0.50 (50%) | 10,200 |
| 1.00 (100%) | 20,500 |
| 1.50 (150%) | 30,650 |
| 2.00 (200%) | 40,900 |
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.99 |
| Slope | 20450 | - |
| Y-Intercept | 125 | Report |
| Range (µg/mL) | 0.25 - 2.00 | Covers normal impurity levels |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy[4].
Experimental Protocol (Based on Calibration Curve)
-
Method : Use the data from the linearity study.
-
Calculation :
-
Calculate the standard deviation of the y-intercepts of the regression line (σ).
-
Use the slope (S) of the calibration curve from the linearity study.
-
LOD = (3.3 * σ) / S
-
LOQ = (10 * σ) / S
-
-
Verification : Prepare solutions at the calculated LOD and LOQ concentrations and inject them to verify detectability (for LOD) and acceptable precision/accuracy (for LOQ).
Caption: Logical relationship for calculating LOD and LOQ from linearity data.
Example Data
| Parameter | Result (µg/mL) | Acceptance Criteria |
| LOD | 0.08 | Signal is distinguishable from noise (S/N ≥ 3) |
| LOQ | 0.25 | Precision (%RSD ≤ 10) and Accuracy (80-120%) |
Accuracy
Accuracy expresses the closeness of agreement between the value found and an accepted reference value[10]. It is determined by recovery studies.
Experimental Protocol
-
Sample Preparation : Spike a placebo or Bromhexine HCl API sample with known amounts of this compound at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Analysis : Prepare each level in triplicate and analyze using the HPLC method.
-
Calculation : Calculate the percent recovery for each sample.
-
% Recovery = [(Amount Found - Amount in Unspiked) / Amount Added] * 100
-
Example Data
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL, mean n=3) | % Recovery |
| 50% | 0.50 | 0.49 | 98.0% |
| 100% | 1.00 | 1.01 | 101.0% |
| 150% | 1.50 | 1.46 | 97.3% |
| Parameter | Result | Acceptance Criteria |
| Mean % Recovery | 98.8% | 80.0% - 120.0% for impurities |
| %RSD of Recovery | 1.9% | ≤ 5.0% |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.
Experimental Protocol
-
Repeatability (Intra-assay precision) :
-
Prepare six individual samples of Bromhexine HCl spiked with this compound at the 100% specification level.
-
Analyze all six samples on the same day, with the same analyst and equipment.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision) :
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets and perform a statistical analysis (e.g., F-test) to check for significant differences.
-
Example Data
| Precision Level | Parameter | Result (%RSD, n=6) | Acceptance Criteria |
| Repeatability | %RSD | 1.2% | ≤ 5.0% for impurities |
| Intermediate Precision | %RSD (Overall, n=12) | 1.8% | ≤ 10.0% for impurities |
Conclusion
This application note provides a comprehensive framework for the validation of an analytical method for quantifying this compound in Bromhexine HCl API, in accordance with ICH Q2(R1) guidelines. The use of a well-characterized reference standard for this compound is fundamental to successfully demonstrating the method's specificity, linearity, accuracy, precision, and sensitivity. The example data presented confirms that the representative RP-HPLC method is suitable for its intended purpose of impurity quantification.
References
- 1. chemwhat.com [chemwhat.com]
- 2. This compound - CAS - 32193-43-4 | Axios Research [axios-research.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. pharmdinfo.com [pharmdinfo.com]
- 5. fda.gov [fda.gov]
- 6. Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride in Presence of Its Two Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. staff.najah.edu [staff.najah.edu]
- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Troubleshooting & Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Bromhexine and its related compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of Bromhexine.
Question: Why am I observing poor resolution between Bromhexine and its impurities?
Answer:
Poor resolution between Bromhexine and its related compounds can stem from several factors. Here are the primary causes and their corresponding solutions:
-
Inappropriate Mobile Phase Composition: The mobile phase composition is critical for achieving optimal separation. If the elution strength is too high, peaks will elute too quickly and co-elute. Conversely, if it's too low, run times will be excessively long with broad peaks.
-
Solution: Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A systematic approach, such as running a gradient elution first, can help determine the optimal isocratic or gradient conditions. For instance, a mobile phase consisting of acetonitrile and a phosphate buffer with an adjusted pH is commonly used.[1][2] One method successfully used a gradient with 0.5% triethylamine in water (pH 3.0) and acetonitrile.[3]
-
-
Incorrect pH of the Mobile Phase: Bromhexine is a basic compound. The pH of the mobile phase significantly influences its retention and peak shape.
-
Suboptimal Column Chemistry: The choice of the stationary phase is crucial. A standard C18 column is often a good starting point, but the specific properties of the C18 packing material can impact selectivity.
-
Solution: If resolution is still poor on a standard C18 column, consider trying a different C18 column from another manufacturer or a column with a different stationary phase, such as a C8 or a phenyl column. The use of a Cogent Bidentate C18™ column has been suggested for better retention and peak shape.[6]
-
-
Inadequate Flow Rate or Temperature: These parameters can influence the efficiency of the separation.
-
Solution: Optimize the flow rate. A lower flow rate generally improves resolution but increases analysis time.[7] Column temperature can also be adjusted; higher temperatures can improve efficiency and reduce viscosity, but may affect the stability of the analytes. A temperature of 40°C has been used in some methods.[4][8]
-
Question: What is causing peak tailing for the Bromhexine peak?
Answer:
Peak tailing for basic compounds like Bromhexine is a common issue in reverse-phase HPLC. The primary causes include:
-
Secondary Interactions with Silanol Groups: Free silanol groups on the silica-based stationary phase can interact with the basic amine groups of Bromhexine, leading to tailing.
-
Solution 1: Use a Base-Deactivated Column: Modern, end-capped columns are designed to minimize the number of free silanol groups.
-
Solution 2: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) protonates the silanol groups, reducing their interaction with the protonated basic analyte.[4][5]
-
Solution 3: Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites.[3]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Question: I am observing ghost peaks in my chromatogram. What is the source?
Answer:
Ghost peaks are extraneous peaks that appear in a chromatogram and can originate from several sources:
-
Contaminated Mobile Phase or Solvents: Impurities in the solvents used to prepare the mobile phase or the sample can appear as ghost peaks, especially in gradient elution.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.
-
-
Carryover from Previous Injections: Residual sample from a previous injection can elute in a subsequent run.
-
Solution: Implement a robust needle wash program on the autosampler. Injecting a blank solvent after a high-concentration sample can confirm if carryover is the issue.
-
-
Degradation of the Sample in the Vial: Bromhexine may degrade under certain conditions (e.g., exposure to light or elevated temperatures) while waiting for injection in the autosampler.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the separation of Bromhexine and its related substances?
A1: A good starting point is a reverse-phase HPLC method using a C18 column. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer is typically acidic (around 2.5-3.0) to ensure good peak shape for the basic Bromhexine molecule.
Q2: How can I perform a forced degradation study for Bromhexine?
A2: Forced degradation studies are essential to demonstrate the stability-indicating nature of an HPLC method. Typical stress conditions for Bromhexine include:
-
Acidic Hydrolysis: Treat the sample with an acid like 0.1M HCl.[9]
-
Basic Hydrolysis: Treat the sample with a base like 0.1M NaOH.[9]
-
Oxidative Degradation: Treat the sample with an oxidizing agent like 3% hydrogen peroxide.[9]
-
Thermal Degradation: Expose the sample to dry heat (e.g., 105°C for 1 hour).[1]
-
Photolytic Degradation: Expose the sample to UV light.[1]
The HPLC method should then be able to separate the main Bromhexine peak from any degradation products formed.
Q3: What are the critical system suitability parameters to monitor for Bromhexine analysis?
A3: Key system suitability parameters include:
-
Tailing Factor: Should be less than 2 for the Bromhexine peak to ensure symmetry.
-
Theoretical Plates (N): A high number of theoretical plates (typically >2000) indicates good column efficiency.
-
Resolution (Rs): The resolution between Bromhexine and its closest eluting impurity should be greater than 1.5.
-
Repeatability (%RSD): The relative standard deviation of replicate injections of a standard solution should be less than 2% for peak area and retention time.
Data Presentation
Table 1: Comparison of Reported HPLC Methods for Bromhexine Analysis
| Parameter | Method 1[4][5] | Method 2[1] | Method 3[3] |
| Column | C18 | Shim-pack C18 (250 mm x 4.6mm, 5 µm) | Boston Green ODS (4.6 mm × 250 mm, 5 µm) |
| Mobile Phase | Methanol:Water (90:10, v/v) | Acetonitrile: 0.1M KH2PO4 buffer (35:65) | A: 0.5% TEA in water, B: Acetonitrile (Gradient) |
| pH | 2.5 (adjusted with o-phosphoric acid) | 3.0 | 3.0 (adjusted with phosphoric acid) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 240 nm | 225 nm | 225 nm |
| Temperature | 40°C | Not Specified | 35°C |
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Bromhexine and its Impurities (Based on Method 1)
-
Chromatographic System:
-
HPLC system equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Column Temperature: 40°C.
-
-
Mobile Phase Preparation:
-
Prepare a mixture of Methanol and Water in a ratio of 90:10 (v/v).
-
Adjust the pH of the mixture to 2.5 using ortho-phosphoric acid.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 240 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Bromhexine sample in the mobile phase to achieve a known concentration.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Record the chromatograms and calculate the results based on the peak areas.
-
Protocol 2: Forced Degradation Study of Bromhexine
-
Preparation of Stock Solution: Prepare a stock solution of Bromhexine in a suitable solvent (e.g., methanol).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1M HCl.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Neutralize the solution with 0.1M NaOH before injection.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1M NaOH.
-
Keep the solution at room temperature for a specified period.
-
Neutralize the solution with 0.1M HCl before injection.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H2O2.
-
Keep the solution at room temperature for a specified period.
-
-
Thermal Degradation:
-
Evaporate the solvent from an aliquot of the stock solution and expose the dry powder to heat (e.g., 105°C) for a specified period.
-
Reconstitute the sample in the mobile phase before injection.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to UV light for a specified period.
-
-
Analysis:
-
Analyze all stressed samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
-
Visualizations
Caption: Troubleshooting workflow for poor HPLC resolution.
References
- 1. journals.innovareacademics.in [journals.innovareacademics.in]
- 2. A validated high performance liquid chromatographic method for estimation of bromhexine and terbutaline in bulk and tablet dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zjyj.org.cn [zjyj.org.cn]
- 4. Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride in Presence of Its Two Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Developing a Bromhexine HPLC method - Tips & Suggestions [mtc-usa.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. dspace.cuni.cz [dspace.cuni.cz]
- 9. ijpsonline.com [ijpsonline.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Bromhexine Hydrochloride (HCl) and its related compounds.
Frequently Asked Questions (FAQs)
Q1: What is "Bromhexine Related Compound 2 HCl"?
A: The designation "this compound" does not correspond to a universally recognized impurity or compound in major pharmacopeias such as the European Pharmacopoeia (Ph. Eur.) or the United States Pharmacopeia (USP). It is likely a proprietary or internal designation for a specific impurity or a known related substance. The official pharmacopeias list several known impurities, typically designated with letters (e.g., Impurity A, B, C, D, E). It is crucial to cross-reference the chemical structure of your "Compound 2" with the structures of these official impurities to ensure accurate identification and analysis.
Q2: What are the common impurities of Bromhexine HCl?
A: The European Pharmacopoeia lists several impurities for Bromhexine HCl, including:
-
Impurity A: (2-amino-3,5-dibromophenyl)methanol
-
Impurity B: 2-amino-3,5-dibromobenzaldehyde
-
Impurity C: N-(2-amino-3,5-dibromobenzyl)-N-methylcyclohexanamine
-
Impurity D: 2-amino-N-cyclohexyl-N-methylbenzenemethanamine
-
Impurity E: (3RS)-6,8-dibromo-3-cyclohexyl-3-methyl-1,2,3,4-tetrahydroquinazolin-3-ium
The formation of these impurities can be due to the synthesis process or degradation of the active pharmaceutical ingredient (API).[1][2]
Q3: What are the typical degradation pathways for Bromhexine HCl?
A: Bromhexine HCl can degrade under various stress conditions, including acidic, basic, oxidative, and photolytic conditions.[3][4] Common degradation pathways can involve:
-
Hydrolysis: Degradation in aqueous solutions, which can be accelerated by heat.[5]
-
Oxidation: The tertiary amine group in Bromhexine is susceptible to oxidation, potentially forming N-oxides.[6]
-
Intramolecular Cyclization: This can lead to the formation of impurities like Impurity E.[1]
-
Chlorination: In the presence of chlorine, brominated disinfection by-products can be formed.[7]
Q4: What are the recommended analytical techniques for Bromhexine HCl and its related compounds?
A: High-Performance Liquid Chromatography (HPLC) is the most common and recommended technique for the analysis of Bromhexine HCl and its impurities.[3][8][9][10][11] Specifically, reverse-phase HPLC (RP-HPLC) with UV detection is widely used. Other techniques like High-Performance Thin-Layer Chromatography (HPTLC) have also been reported.[8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of Bromhexine HCl and its related compounds.
Chromatographic Issues
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Mismatch between sample solvent and mobile phase. | 1. Use a guard column and flush the column with a strong solvent. If the problem persists, replace the column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the injection volume or sample concentration. 4. Dissolve the sample in the mobile phase or a weaker solvent. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction (air bubbles, leaks). 4. Column equilibration issues. | 1. Prepare the mobile phase accurately and degas it thoroughly.[12] 2. Use a column oven to maintain a consistent temperature.[12] 3. Purge the pump to remove air bubbles and check for leaks in the system.[13] 4. Ensure the column is adequately equilibrated with the mobile phase before injection. |
| Ghost Peaks | 1. Contamination in the mobile phase, injection system, or sample. 2. Carryover from previous injections. | 1. Use high-purity solvents and freshly prepared mobile phase. Clean the injector and autosampler. 2. Implement a needle wash step in the injection sequence and inject a blank solvent after a high-concentration sample. |
| Poor Resolution Between Bromhexine and Impurities | 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry. 3. Flow rate is too high. | 1. Optimize the organic solvent ratio, pH, and buffer concentration of the mobile phase. A gradient elution may be necessary. 2. Select a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size. 3. Reduce the flow rate to improve separation efficiency. |
Baseline Problems
| Problem | Potential Cause | Recommended Solution |
| Baseline Noise or Drift | 1. Air bubbles in the detector. 2. Contaminated mobile phase or detector cell. 3. Incomplete mobile phase mixing. 4. Temperature fluctuations. | 1. Purge the detector to remove air bubbles.[14] 2. Flush the system with a clean, strong solvent. Use high-purity solvents.[14] 3. Ensure proper mixing of the mobile phase components and degas thoroughly. 4. Use a column oven and ensure a stable laboratory temperature. |
Experimental Protocols
General RP-HPLC Method for Bromhexine and Impurities
This protocol is a general guideline and may require optimization for specific applications.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile, methanol). The exact ratio should be optimized.[3][11] |
| Flow Rate | 1.0 - 1.5 mL/min[3][8] |
| Detection Wavelength | 240 - 250 nm[8][15] |
| Column Temperature | 30 - 40 °C[11][15] |
| Injection Volume | 10 - 20 µL |
| Sample Preparation | Dissolve the sample in a suitable solvent, such as methanol or the mobile phase.[15] |
Note: Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.[8][11]
Visualizations
General HPLC Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. zjyj.org.cn [zjyj.org.cn]
- 4. ijpsonline.com [ijpsonline.com]
- 5. [The stability of bromhexine and the structure of its degradation products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation kinetics and formation of regulated and emerging disinfection by-products during chlorination of two expectorants ambroxol and bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride in Presence of Its Two Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dspace.cuni.cz [dspace.cuni.cz]
- 11. academic.oup.com [academic.oup.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. mastelf.com [mastelf.com]
- 14. phenomenex.com [phenomenex.com]
- 15. CN104086445A - A kind of detection method of bromhexine hydrochloride and preparation related substances - Google Patents [patents.google.com]
Technical Support Center: Stability-Indicating HPLC Method for Bromhexine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development and implementation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Bromhexine analysis. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Bromhexine using a stability-indicating HPLC method.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column degradation. - Sample overload. - Interference from excipients. | - Adjust the mobile phase pH to ensure Bromhexine is in a single ionic form. A pH of around 3.0 to 4.5 is often effective.[1][2] - Use a new column or a guard column. - Reduce the sample concentration or injection volume.[3] - Perform a thorough sample clean-up or use a more specific sample preparation method. |
| Shifting Retention Times | - Inconsistent mobile phase preparation. - Fluctuation in column temperature. - Column equilibration is not sufficient. - Changes in flow rate.[4] | - Prepare fresh mobile phase daily and ensure accurate composition. - Use a column oven to maintain a constant temperature.[2] - Equilibrate the column with the mobile phase for an adequate amount of time before analysis. - Check the HPLC pump for any leaks or malfunctions. Regularly verify the flow rate. |
| Poor Resolution Between Bromhexine and Degradation Products | - Suboptimal mobile phase composition. - Inappropriate column chemistry. - Flow rate is too high. | - Optimize the mobile phase by adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.[1][3][5] - Experiment with different columns (e.g., C18, C8) to find the one that provides the best selectivity.[1][5][6] - Reduce the flow rate to allow for better separation. A flow rate of 1.0 ml/min is a common starting point.[1][3][5] |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell. - Air bubbles in the system. - Incomplete mobile phase mixing. - Detector lamp aging. | - Filter the mobile phase and flush the system, including the detector cell. - Degas the mobile phase thoroughly before use. - Ensure proper mixing of the mobile phase components. - Replace the detector lamp if it has exceeded its lifetime. |
| Inconsistent Peak Areas | - Inaccurate injection volume. - Sample instability. - Leaks in the system. | - Check the autosampler for proper functioning and ensure the injection loop is completely filled. - Prepare samples fresh and store them under appropriate conditions (e.g., protected from light, controlled temperature). - Perform a system leak test. |
Frequently Asked Questions (FAQs)
Method Development and Validation
Q1: What are the typical starting conditions for a stability-indicating HPLC method for Bromhexine?
A1: A good starting point for developing a stability-indicating HPLC method for Bromhexine would be a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of an acidic buffer (e.g., phosphate buffer pH 3.0-4.5) and an organic solvent like acetonitrile or methanol.[1][2][5] A common starting flow rate is 1.0 ml/min, and UV detection is typically performed between 215 nm and 280 nm.[1][2][6][7]
Q2: How do I perform forced degradation studies for Bromhexine?
A2: Forced degradation studies are essential to demonstrate the stability-indicating nature of the method. Bromhexine should be subjected to various stress conditions as per ICH guidelines, including:
-
Thermal Degradation: Heat at a specific temperature (e.g., 70°C).[4]
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm).[4]
The goal is to achieve partial degradation (typically 5-20%) to ensure that the degradation products can be adequately resolved from the parent drug.
Q3: What are the key validation parameters for a stability-indicating HPLC method according to ICH guidelines?
A3: The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1][5]
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.[3]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1][3]
-
Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[2]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][4]
Experimental Protocols
Q4: Can you provide a detailed experimental protocol for a stability-indicating HPLC method for Bromhexine?
A4: The following is a representative protocol compiled from various validated methods. Optimization may be required based on your specific instrumentation and sample matrix.
Table 1: Example HPLC Protocol for Bromhexine Analysis
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size)[1][5] |
| Mobile Phase | Acetonitrile: 0.1M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 35:65 v/v[9] |
| Flow Rate | 1.0 ml/min[1][3][5] |
| Detection Wavelength | 225 nm[2][5][9] |
| Injection Volume | 20 µl[3] |
| Column Temperature | Ambient or controlled at 35°C[2] |
| Run Time | Approximately 15 minutes |
Sample Preparation:
-
Accurately weigh and transfer a quantity of Bromhexine powder or crushed tablet equivalent to 10 mg of Bromhexine into a 100 ml volumetric flask.
-
Add approximately 70 ml of the mobile phase and sonicate for 15-20 minutes to dissolve.
-
Make up the volume to 100 ml with the mobile phase to obtain a stock solution of 100 µg/ml.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Interpretation
Q5: How do I confirm that my method is stability-indicating?
A5: A method is considered stability-indicating if it can accurately measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and if the peak(s) of the API are well-resolved from any degradation products. This is typically confirmed by:
-
Peak Purity Analysis: Using a photodiode array (PDA) detector to demonstrate that the Bromhexine peak is spectrally pure and not co-eluting with any degradants.
-
Resolution: The resolution between the Bromhexine peak and the nearest eluting degradation product peak should be greater than 1.5.
-
Mass Balance: The sum of the assay of Bromhexine and the percentage of all degradation products should be close to 100%.
Visualizations
Caption: Workflow for the development and validation of a stability-indicating HPLC method for Bromhexine.
Caption: A decision tree for troubleshooting common HPLC issues during Bromhexine analysis.
References
- 1. scispace.com [scispace.com]
- 2. zjyj.org.cn [zjyj.org.cn]
- 3. Analytical method development and validation of bromhexine by rp-hplc method [wisdomlib.org]
- 4. Stability-indicating HPLC Method for Simultaneous Determination of Terbutaline Sulphate, Bromhexine Hydrochloride and Guaifenesin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpsbr.org [jpsbr.org]
- 6. A validated high performance liquid chromatographic method for estimation of bromhexine and terbutaline in bulk and tablet dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajpamc.com [ajpamc.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. journals.innovareacademics.in [journals.innovareacademics.in]
"minimizing formation of impurities during Bromhexine synthesis"
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the formation of impurities during the synthesis of Bromhexine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during Bromhexine synthesis?
A1: The most frequently observed impurities in Bromhexine synthesis are those listed in the European Pharmacopoeia (Ph. Eur.). These include:
-
Impurity A: 2-Amino-3,5-dibromobenzyl alcohol
-
Impurity B: 2-Amino-3,5-dibromobenzaldehyde[1]
-
Impurity C: N-(2-Aminobenzyl)-N-methylcyclohexanamine
-
Impurity D: N-(2-Amino-5-bromobenzyl)-N-methylcyclohexanamine
-
Impurity E: (3RS)-6,8-Dibromo-3-cyclohexyl-3-methyl-1,2,3,4-tetrahydroquinazolin-3-ium
-
Di-alkylation Impurity: N,N-bis(2-amino-3,5-dibromobenzyl)-N-methylcyclohexylamine[2][3]
Additionally, unreacted starting materials and intermediates can also be present as impurities.
Q2: What is the primary reaction for the synthesis of Bromhexine?
A2: The primary synthesis route for Bromhexine involves the reductive amination of 2-amino-3,5-dibromobenzaldehyde (Impurity B) with N-methylcyclohexylamine.[4][5] This reaction forms the benzylamine backbone of the Bromhexine molecule. An alternative route starts with the reduction of 2-amino-3,5-dibromobenzaldehyde to 2-amino-3,5-dibromobenzyl alcohol (Impurity A), followed by conversion to a benzyl halide, and subsequent reaction with N-methylcyclohexylamine.
Q3: How is Impurity E formed?
A3: Impurity E is understood to be a degradation product of Bromhexine itself. Research suggests that its formation can occur in Bromhexine solutions, even without the presence of other reagents.[6] The proposed mechanism involves the degradation of one Bromhexine molecule, possibly through a radical-mediated pathway, which then reacts with a second Bromhexine molecule to form the quinazolinium structure of Impurity E.[6]
Troubleshooting Guides
Issue 1: High Levels of Impurity B (2-Amino-3,5-dibromobenzaldehyde) in the Final Product
-
Question: My final batch of Bromhexine shows a high concentration of Impurity B. What are the likely causes and how can I mitigate this?
-
Answer:
Probable Causes:
-
Incomplete Reaction: The reductive amination reaction may not have gone to completion, leaving unreacted 2-amino-3,5-dibromobenzaldehyde.
-
Degradation of Bromhexine: Under certain conditions, Bromhexine can degrade back to its precursors, although this is less common for this specific impurity compared to others.
-
Suboptimal Reducing Agent Activity: The reducing agent used in the reductive amination may be weak or added in insufficient quantity.
Recommended Actions:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. Monitor the reaction progress using an appropriate analytical technique like HPLC or TLC.
-
Stoichiometry of Reactants: Use a slight excess of N-methylcyclohexylamine to ensure the complete consumption of 2-amino-3,5-dibromobenzaldehyde.
-
Reducing Agent: Verify the quality and quantity of the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride).[4][7] Ensure it is added under appropriate conditions (e.g., controlled temperature) to maintain its activity.
-
pH Control: The pH of the reaction mixture can influence the rate of imine formation and reduction. Maintain the pH within the optimal range for the specific reducing agent being used. For reductive aminations, a mildly acidic pH is often beneficial.
-
Issue 2: Presence of Di-alkylation Impurity (N,N-bis(2-amino-3,5-dibromobenzyl)-N-methylcyclohexylamine)
-
Question: I have identified a significant peak corresponding to a di-alkylation product in my Bromhexine sample. How can this be avoided?
-
Answer:
Probable Cause:
-
Over-alkylation of the Amine: The primary amine of one Bromhexine molecule can react with another molecule of the benzyl halide intermediate (if this synthetic route is used), or a reactive intermediate, leading to the formation of a di-alkylation product. This is more likely if there is a localized high concentration of the alkylating agent relative to the primary amine.
Recommended Actions:
-
Control of Stoichiometry: Carefully control the molar ratio of the reactants. Avoid a large excess of the 2-amino-3,5-dibromobenzyl precursor relative to N-methylcyclohexylamine. A patent for the synthesis of this impurity for use as a reference standard suggests a 1:2 mass ratio of N-methylcyclohexylamine to 2,4-dibromo-6-chloromethylaniline can be used to intentionally form this impurity, so adjusting this ratio in the main synthesis is critical.[3]
-
Controlled Addition: Add the 2-amino-3,5-dibromobenzyl precursor (or its activated form) slowly and in a controlled manner to the solution of N-methylcyclohexylamine. This helps to avoid localized high concentrations of the alkylating agent.
-
Reaction Temperature: Maintain the reaction temperature within the recommended range. Elevated temperatures can sometimes favor over-alkylation. A synthesis protocol for the di-alkylation impurity maintains the temperature at 45-50 °C.[3]
-
Issue 3: Elevated Levels of Impurity E in the Product
-
Question: My stability studies on a batch of Bromhexine show increasing levels of Impurity E over time. What factors contribute to its formation and how can it be minimized?
-
Answer:
Probable Causes:
-
Degradation of Bromhexine: As Impurity E is a degradation product, its formation is often accelerated by factors that reduce the stability of Bromhexine.
-
Storage Conditions: Inappropriate storage conditions such as exposure to light, high temperatures, or oxidative environments can promote the degradation of Bromhexine.
-
Presence of Radical Initiators: The radical mechanism proposed for Impurity E formation suggests that the presence of radical initiators could accelerate its formation.[6]
Recommended Actions:
-
Optimized Formulation: For liquid formulations, ensure the pH is in a range that maximizes the stability of Bromhexine. Investigate the use of antioxidants in the formulation.
-
Proper Storage: Store the final product and any intermediates in well-sealed containers, protected from light and at a controlled temperature.
-
Purification: Implement a robust final purification step (e.g., recrystallization) to remove any traces of impurities that might act as catalysts for degradation.
-
Inert Atmosphere: During synthesis and storage, consider the use of an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Data on Optimized Reaction Conditions
The following table summarizes optimized reaction conditions from various sources that have been reported to yield high-purity Bromhexine hydrochloride with low impurity levels.
| Parameter | Optimized Condition | Expected Outcome | Source |
| Reduction of 2-amino-3,5-dibromobenzaldehyde | |||
| Reducing Agent | Sodium Borohydride | High yield conversion to 2-amino-3,5-dibromobenzyl alcohol | [8] |
| Solvent | Ethanol | Controlled reaction rate and good yield | [7] |
| Temperature | Below 30°C during addition, then room temperature | Minimizes side reactions and ensures stability of the product | [8] |
| pH | 6-7 (adjusted with HCl after reaction) | Precipitation of the alcohol intermediate | [8] |
| Amination Reaction | |||
| Reactant Ratio | N-methylcyclohexylamine in slight excess | Drives the reaction to completion, minimizing unreacted aldehyde | Inferred from general chemical principles |
| Temperature | Below 65°C | Reduces the formation of by-products | CN102617359B |
| Final Purification | |||
| Method | Recrystallization from ethanol or methanol | High purity final product | CN102617359B |
Experimental Protocols
Protocol 1: High-Purity Synthesis of Bromhexine Hydrochloride
This protocol is a composite based on optimized conditions reported in the literature to minimize impurity formation.
Step 1: Reduction of 2-amino-3,5-dibromobenzaldehyde
-
In a suitable reaction vessel, suspend 2-amino-3,5-dibromobenzaldehyde in absolute ethanol.
-
Cool the suspension to below 30°C in an ice bath.
-
Slowly add sodium borohydride in portions, maintaining the temperature below 30°C.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Carefully adjust the pH to 6-7 with hydrochloric acid to precipitate the 2-amino-3,5-dibromobenzyl alcohol.
-
Filter the precipitate, wash with water, and dry.
Step 2: Chlorination of 2-amino-3,5-dibromobenzyl alcohol
-
In a separate reaction vessel, add tetrahydrofuran and cool it in an ice bath.
-
Slowly add thionyl chloride to the cooled THF.
-
Dissolve the dried 2-amino-3,5-dibromobenzyl alcohol from Step 1 in THF and add it dropwise to the thionyl chloride solution, keeping the temperature below 30°C.
-
After the addition, allow the reaction to proceed at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to obtain the crude 2,4-dibromo-6-chloromethylaniline intermediate.
Step 3: Amination and Salt Formation
-
In a reaction vessel, add a slight molar excess of N-methylcyclohexylamine.
-
Add the crude 2,4-dibromo-6-chloromethylaniline from Step 2 in portions, maintaining the reaction temperature below 65°C.
-
Stir the mixture for 2-3 hours at room temperature.
-
After the reaction is complete, add ethanol and heat to reflux for 30 minutes.
-
Filter the hot solution to remove any insoluble material.
-
Cool the filtrate and adjust the pH to acidic with a solution of HCl in ethanol to precipitate Bromhexine hydrochloride.
-
Filter the crude product and wash with cold ethanol.
Step 4: Purification
-
Recrystallize the crude Bromhexine hydrochloride from methanol or ethanol to obtain the final high-purity product.
-
Dry the purified product under vacuum.
Visualizations
Logical Workflow for Troubleshooting Impurity B Formation
Caption: A flowchart for diagnosing and resolving high levels of Impurity B.
Formation Pathway of Di-alkylation Impurity
Caption: A diagram illustrating the over-alkylation side reaction.
General Synthetic Pathway and Key Impurity Entry Points
Caption: Overview of the main synthesis and points of impurity introduction.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and impurity identification method of bromhexine hydrochloride process impurity positioning reference substance - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN112028778A - Synthesis and impurity identification method of bromhexine hydrochloride process impurity positioning reference substance - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. On the formation of bromhexine impurity E and its chromatographic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN102617359B - Method for preparing bromhexine hydrochloride - Google Patents [patents.google.com]
- 8. Preparation method of bromhexine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
This guide provides troubleshooting assistance for researchers encountering solubility challenges with Bromhexine Related Compound 2 HCl in mobile phases during analytical experiments, particularly High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure differ from Bromhexine HCl?
A1: this compound is an impurity or related substance of Bromhexine HCl. Its chemical name is 2-Bromo-4-chloro-6-((cyclohexyl(methyl)amino)methyl)aniline hydrochloride[1]. Compared to the parent Bromhexine HCl molecule, it contains an additional chlorine atom on the aromatic ring. This structural change increases the molecule's hydrophobicity, which can lead to lower solubility in aqueous or highly polar mobile phases compared to Bromhexine HCl.
Q2: What are the known solubility characteristics of Bromhexine HCl, and what can be inferred for Related Compound 2?
A2: Bromhexine HCl is a Biopharmaceutics Classification System (BCS) Class 2 drug, characterized by low solubility and high permeability[2]. Its solubility varies significantly across different solvents[2][3][4][5]. Based on this and the added chlorine atom in Related Compound 2, it is reasonable to infer that this compound also exhibits poor aqueous solubility. A summary of Bromhexine HCl's solubility is provided in the table below.
Q3: I am observing precipitation when dissolving this compound in my HPLC mobile phase. What are the likely causes?
A3: Precipitation of an analyte in the mobile phase is a common issue in HPLC[6][7]. The primary causes for this compound include:
-
Inappropriate Mobile Phase pH: The compound is a hydrochloride salt of a base. Its solubility is highly dependent on pH. If the mobile phase pH is not sufficiently acidic, the compound can convert to its less soluble free base form.
-
High Organic Solvent Content: While organic modifiers are necessary for elution in reversed-phase HPLC, mixing a concentrated aqueous buffer with a high percentage of organic solvent (like acetonitrile or methanol) can cause the buffer salts to precipitate.
-
"Solvent Mismatch" between Sample Diluent and Mobile Phase: If the sample is dissolved in a solvent significantly stronger or different from the mobile phase, it may precipitate upon injection into the mobile phase stream.
-
Insufficient Buffer Capacity or Incompatible Buffer: The chosen buffer may not have the capacity to maintain the required pH upon sample injection, or it may interact with the analyte to form a less soluble complex.
Q4: How does the pH of the mobile phase affect the solubility of this compound?
A4: As a salt of a weak base, the solubility of this compound is critically influenced by pH[8][9]. In an acidic environment (low pH), the molecule remains protonated and exists as a more soluble salt. As the pH increases towards and beyond its pKa, it deprotonates to the free base, which is significantly less water-soluble and may precipitate. For similar compounds like Bromhexine HCl, mobile phases are often acidic, with pH values adjusted to as low as 2.5 or 3.0 to ensure solubility and good peak shape[10][11][12].
Q5: My mobile phase contains a high percentage of organic solvent. Could this be causing the solubility issue?
A5: Yes. This can cause issues in two ways. First, if you are using a buffer, high concentrations of organic solvents like acetonitrile or methanol can decrease the solubility of the buffer salts, causing them to precipitate. This can lead to system blockages and pressure fluctuations[7]. Second, while the compound itself is likely soluble in strong organic solvents, the problem arises when this organic phase is mixed with the aqueous buffer component of the mobile phase where the analyte's salt form has limited solubility.
Q6: What role does the buffer play in sample solubility, and how can I optimize it?
A6: The buffer's primary role is to control and maintain a stable pH, ensuring the analyte remains in its ionized, more soluble form. To optimize the buffer:
-
Choose an appropriate buffer: Select a buffer with a pKa close to the desired mobile phase pH. For acidic conditions, phosphate or formate buffers are common.
-
Ensure sufficient concentration: The buffer concentration must be high enough to maintain pH control but low enough to remain soluble when mixed with the organic portion of the mobile phase.
-
Check for compatibility: Ensure the buffer is compatible with your detector (e.g., use volatile buffers like ammonium formate for LC-MS).
-
Preparation: Always dissolve the buffer salts in the aqueous portion of the mobile phase before adding the organic solvent.
Q7: Are there alternative sample preparation techniques if solubility in the mobile phase remains a challenge?
A7: Yes. If direct dissolution in the mobile phase is problematic, consider these strategies:
-
Use a stronger diluent for the stock solution: Prepare a concentrated stock solution in a solvent where the compound is freely soluble, such as methanol or a small amount of formic acid[3].
-
Perform serial dilutions: Dilute the stock solution to the final working concentration using the mobile phase. This gradual introduction to the mobile phase can sometimes prevent precipitation.
-
Inject a smaller volume: Overloading the column with a supersaturated solution can cause precipitation at the column head. Reducing the injection volume can mitigate this.
-
Solid Phase Extraction (SPE): For complex matrices, SPE can be used to clean up the sample and elute it in a solvent that is more compatible with the mobile phase[6].
Troubleshooting Guide
Data Presentation: Solubility of Bromhexine HCl
The following table summarizes the reported solubility of the parent compound, Bromhexine HCl. This data can serve as a starting point for developing methods for this compound.
| Solvent | Reported Solubility | Reference(s) |
| Water | Slightly soluble / Very slightly soluble / Practically insoluble | [2][3][4][13] |
| Methanol | Sparingly soluble / Freely soluble / Soluble | [2][3][4] |
| Ethanol (95%) | Slightly soluble / Sparingly soluble / Soluble | [2][3][4] |
| Formic Acid | Freely soluble | [3] |
| Chloroform | Slightly soluble / Soluble | [2][13] |
| Methylene Chloride | Slightly soluble / Sparingly soluble | [4] |
Note: Conflicting reports on solubility likely stem from differences in experimental conditions (e.g., temperature, pH, particle size).
Experimental Protocols
Protocol 1: Mobile Phase and Sample Diluent Preparation
This protocol outlines a general procedure for preparing a buffered mobile phase and dissolving the sample to minimize solubility issues.
Objective: To prepare a mobile phase and sample solution that prevents precipitation of this compound.
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade organic solvent (e.g., Acetonitrile or Methanol)
-
Buffer salt (e.g., Potassium Dihydrogen Phosphate, Ammonium Formate)
-
Acid for pH adjustment (e.g., Phosphoric Acid, Formic Acid)
-
Volumetric flasks, graduated cylinders, magnetic stirrer
-
0.45 µm or 0.22 µm membrane filter
-
Sonicator for degassing
Procedure:
-
Aqueous Phase Preparation: a. Weigh the appropriate amount of buffer salt and dissolve it in the required volume of HPLC-grade water (e.g., to make a 25 mM phosphate buffer). b. Stir until the salt is completely dissolved. c. Adjust the pH to the desired acidic level (e.g., pH 3.0) by adding the appropriate acid dropwise while monitoring with a calibrated pH meter. d. Filter the aqueous buffer through a 0.45 µm membrane filter to remove particulates.
-
Mobile Phase Preparation: a. Based on the desired ratio (e.g., 70:30 Aqueous:Organic), measure the prepared aqueous phase and the organic solvent separately using graduated cylinders. b. Add the organic solvent to the aqueous phase. Never add the aqueous buffer to the pure organic solvent , as this can cause the buffer to precipitate. c. Mix thoroughly. d. Degas the final mobile phase for 10-15 minutes using a sonicator or vacuum degassing system to prevent air bubbles[14].
-
Sample Preparation: a. Primary Method: Accurately weigh the this compound powder and dissolve it directly in the prepared and degassed mobile phase to create your stock and working solutions. This is the ideal approach to avoid solvent mismatch. b. Alternative Method (if solubility is poor in the mobile phase): i. Dissolve the compound in a minimal amount of a stronger solvent in which it is highly soluble (e.g., Methanol). ii. Vortex or sonicate briefly to ensure complete dissolution. iii. Dilute this stock solution to the final concentration using the mobile phase. Perform this dilution gradually and observe for any signs of precipitation. c. Filter the final sample solution through a 0.45 µm syringe filter before injection to protect the column from any undissolved particulates.
Visualization: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for analyte precipitation in mobile phase.
References
- 1. chemwhat.com [chemwhat.com]
- 2. ijnrd.org [ijnrd.org]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. drugfuture.com [drugfuture.com]
- 5. scribd.com [scribd.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. ijnrd.org [ijnrd.org]
- 9. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 10. zjyj.org.cn [zjyj.org.cn]
- 11. A validated high performance liquid chromatographic method for estimation of bromhexine and terbutaline in bulk and tablet dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN103435496B - Bromhexine hydrochloride compound, and preparation method, medicinal composition and preparation thereof - Google Patents [patents.google.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
"addressing peak tailing in chromatographic analysis of Bromhexine"
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address the common issue of peak tailing during the chromatographic analysis of Bromhexine.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured in chromatography?
A1: Peak tailing is a common form of peak asymmetry where the back half of the chromatographic peak is broader than the front half.[1][2] In an ideal chromatogram, peaks should have a symmetrical, Gaussian shape.[1] Tailing indicates that a portion of the analyte is being retained longer than the main peak, which can compromise resolution, quantification accuracy, and overall method reliability.[1][3]
Peak asymmetry is typically quantified using two main metrics:
-
Tailing Factor (Tf): Often used in the pharmaceutical industry, it's calculated by measuring the peak width at 5% of the peak height.[4]
-
Asymmetry Factor (As): Calculated by measuring the peak width at 10% of the peak height.[4]
For both measures, a value of 1 represents a perfectly symmetrical peak, while a value greater than 1 indicates a tailing peak.[4] Values exceeding 2.0 are generally considered unacceptable for precise analytical methods.[5]
Q2: What is the primary cause of peak tailing for Bromhexine?
A2: The most common cause of peak tailing for Bromhexine, a basic compound, is secondary interactions with the stationary phase in reversed-phase HPLC.[1][6][7] Specifically, the issue arises from interactions between the positively charged (protonated) Bromhexine molecules and negatively charged (ionized) residual silanol groups (Si-OH) on the surface of silica-based columns.[3][6][8][9] This ion-exchange interaction acts as a secondary retention mechanism, delaying the elution of some analyte molecules and causing the characteristic peak tail.[3][10]
Q3: How does the mobile phase pH affect Bromhexine's peak shape?
A3: Mobile phase pH is a critical factor because it controls the ionization state of both the Bromhexine analyte and the stationary phase's silanol groups.[11][12]
-
Silanol Groups: At a pH above approximately 3, residual silanols on the silica surface become deprotonated (negatively charged), making them highly active and prone to interacting with basic compounds.[6][8][13]
-
Bromhexine: As a basic compound with a pKa of around 8.69, Bromhexine will be protonated (positively charged) in acidic mobile phases.[14]
Operating at a neutral pH (e.g., pH 7) can lead to significant tailing because the silanols are ionized and Bromhexine is protonated, maximizing the undesirable secondary interactions.[6][15] Conversely, lowering the mobile phase pH to 3 or below keeps the silanol groups in their neutral, protonated form, which minimizes the ion-exchange interactions and dramatically improves peak symmetry.[1][4][7]
Q4: My Bromhexine peak is tailing. What are the first troubleshooting steps?
A4: A logical first step is to determine if the problem is specific to Bromhexine or affects all peaks in the chromatogram.
-
If only the Bromhexine peak (or other basic compounds) is tailing: The issue is likely chemical and related to secondary silanol interactions. Proceed to optimize the mobile phase pH or consider the column's condition.
-
If all peaks are tailing: This suggests a system-wide or physical problem. Check for extra-column dead volume (e.g., excessive tubing length, poor connections), a void in the column packing, or a partially blocked column inlet frit.[3][4][7]
Q5: How can I optimize my mobile phase to reduce tailing?
A5: Mobile phase optimization is a powerful tool for eliminating peak tailing for basic compounds.
-
Lower the pH: Adjust the aqueous portion of your mobile phase to a pH of 3 or below using an acidic modifier.[7] Volatile additives like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) are effective and compatible with LC-MS.[7][16]
-
Use a Buffer: Employing a buffer (e.g., phosphate or acetate, 10-50 mM) helps maintain a stable pH, which is crucial for reproducible retention times and peak shapes.[5][11][17]
-
Add a Competitive Base: For older columns or particularly challenging separations, adding a "silanol blocker" like triethylamine (TEA) to the mobile phase at a low concentration (e.g., ≥20 mM) can be effective.[1] The TEA competitively interacts with the active silanol sites, masking them from the Bromhexine analyte.
Q6: Could my column be the problem?
A6: Yes, the column is a frequent source of peak tailing issues.
-
Column Chemistry: Modern columns made with high-purity, Type B silica exhibit significantly lower silanol activity than older Type A silica columns.[1] Using a column with robust end-capping, which deactivates most residual silanols, is highly recommended.[7]
-
Column Degradation: Over time, columns can degrade. The stationary phase can be stripped under harsh pH conditions, or the packed bed can settle, creating a void at the inlet.[3] Particulates from unfiltered samples or mobile phases can block the inlet frit.[4][7] If you suspect column failure, replacing it is often the most effective solution.[3]
-
Alternative Chemistries: If tailing persists, consider stationary phases designed to minimize silanol interactions, such as those with polar-embedded groups, organo-silica hybrid particles, or polymer-based columns.[1][17]
Q7: Can my sample preparation cause peak tailing?
A7: Yes, issues with the sample itself or how it's introduced can lead to poor peak shape.
-
Sample Overload: Injecting too high a concentration (mass overload) or too large a volume (volume overload) can saturate the stationary phase and cause tailing.[7] To check for this, try diluting your sample or reducing the injection volume and see if the peak shape improves.[7]
-
Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than your mobile phase (e.g., 100% acetonitrile in a mobile phase starting at 10% acetonitrile), it can cause peak distortion.[3][18] Ideally, the sample should be dissolved in the initial mobile phase.[3]
Troubleshooting Guides & Experimental Protocols
Guide 1: Optimizing Mobile Phase pH
This experiment demonstrates the significant impact of mobile phase pH on the peak shape of Bromhexine. By analyzing a standard under neutral and acidic conditions, the reduction in peak tailing becomes evident.
Experimental Protocol:
-
System: HPLC with UV Detector.
-
Column: Standard C18, 5 µm, 4.6 x 250 mm.
-
Analyte: Bromhexine standard (25 µg/mL) dissolved in mobile phase.
-
Injection Volume: 20 µL.
-
Flow Rate: 1.0 mL/min.
-
Detection: 245 nm.[15]
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B (Aqueous): 0.05 M Potassium Phosphate Buffer.
-
Procedure:
-
Condition 1 (Neutral pH): Prepare the mobile phase with a ratio of 30:70 (A:B). Adjust the pH of the aqueous buffer (Phase B) to 7.0. Equilibrate the column and inject the sample.
-
Condition 2 (Acidic pH): Prepare a new mobile phase with the same ratio. Adjust the pH of the aqueous buffer (Phase B) to 3.0 with phosphoric acid.[19] Equilibrate the column thoroughly and inject the same sample.
-
Analysis: For each condition, record the retention time and calculate the Tailing Factor (Tf) or Asymmetry Factor (As) for the Bromhexine peak.
-
Expected Results:
The following table summarizes typical results, showing a marked improvement in peak symmetry at a lower pH.[6]
| Mobile Phase pH | Tailing Factor (As) | Retention Time (min) | Peak Shape Observation |
| 7.0 | ~2.35 | Longer | Severe Tailing |
| 3.0 | ~1.33 | Shorter | Significantly Improved Symmetry |
Visualizations
Caption: Root cause of Bromhexine peak tailing.
Caption: Troubleshooting workflow for peak tailing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. i01.yizimg.com [i01.yizimg.com]
- 4. The perfect peak shape: Five solutions to peak tailing problems | Buchi.com [buchi.com]
- 5. uhplcs.com [uhplcs.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 8. support.waters.com [support.waters.com]
- 9. support.waters.com [support.waters.com]
- 10. phenomenex.blog [phenomenex.blog]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. agilent.com [agilent.com]
- 13. pharmagrowthhub.com [pharmagrowthhub.com]
- 14. Bromhexine | C14H20Br2N2 | CID 2442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Developing a Bromhexine HPLC method - Tips & Suggestions [mtc-usa.com]
- 16. support.waters.com [support.waters.com]
- 17. chromtech.com [chromtech.com]
- 18. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 19. A validated high performance liquid chromatographic method for estimation of bromhexine and terbutaline in bulk and tablet dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
"improving detection sensitivity for Bromhexine impurities"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection and quantification of Bromhexine and its impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of Bromhexine impurities.
Issue 1: Low sensitivity or poor signal-to-noise ratio for impurity peaks.
Question: I am not able to detect the expected impurities, or the peaks are too small to be accurately quantified. What can I do to improve the sensitivity of my method?
Answer: Low sensitivity can be a significant challenge in impurity analysis, where target analytes are present at very low concentrations. Here are several steps you can take to enhance detection sensitivity, categorized by the analytical technique.
For High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC) Users:
-
Optimize Mobile Phase Composition and pH: The choice of mobile phase and its pH can significantly impact the ionization and retention of Bromhexine and its impurities, thereby affecting detection sensitivity.
-
One study found that a mobile phase of methanol and water (90:10, v/v) adjusted to pH 2.5 with o-phosphoric acid provided good separation and sensitivity for Bromhexine and its impurities B and C.[1]
-
Another method utilized a mixture of 1.0% triethylamine and methanol (45:55, v/v) adjusted to pH 3.0 with phosphoric acid.[2] Experimenting with different pH values and organic modifiers can optimize the peak shape and response.
-
-
Increase Sample Concentration: If the impurity levels are extremely low, concentrating the sample can help to increase the signal intensity. However, be cautious as this may also concentrate interfering matrix components.
-
Adjust Injection Volume: Increasing the injection volume can lead to a stronger signal. Ensure that this does not lead to peak broadening or column overload.
-
Optimize Detector Wavelength: The choice of UV detection wavelength is critical. While 240 nm and 248 nm have been successfully used for Bromhexine and its impurities, it is advisable to determine the wavelength of maximum absorbance (λmax) for the specific impurities of interest.[1][3]
-
Switch to a More Sensitive Detector: If UV detection is not providing adequate sensitivity, consider using a mass spectrometer (MS) detector. LC-MS/MS is a powerful technique for identifying and quantifying trace-level impurities.[2][4] A rapid resolution liquid chromatography-tandem mass spectrometry (RRLC-MS/MS) method has been developed for quantifying Bromhexine and its major metabolites in human plasma with high sensitivity.[5]
-
Column Selection and Temperature: Using a column with a smaller particle size (as in UPLC) can lead to sharper peaks and improved resolution and sensitivity.[6] Adjusting the column temperature can also influence the separation and peak shape. A study on Bromhexine and its impurities B and C used a C18 column at 40°C.[1]
For Gas Chromatography (GC) Users:
While less common for Bromhexine impurity analysis, if you are using GC, consider the following:
-
Check for Leaks: Leaks in the system, particularly at the injector or column fittings, can lead to a loss of sample and reduced sensitivity.
-
Injector and Detector Temperature: Ensure that the injector and detector temperatures are optimized for the analytes.
-
Split Ratio: If using a split injection, reducing the split ratio will introduce more of the sample onto the column, thereby increasing sensitivity.[7]
General Troubleshooting Steps:
-
Sample Preparation: Ensure that the sample preparation method is efficient and that there is no loss of analytes during extraction or filtration steps.
-
System Suitability: Always perform a system suitability test before running samples to ensure that the instrument is performing optimally.
-
Column Health: A degraded or contaminated column can lead to poor peak shape and reduced sensitivity.[7]
Issue 2: Co-elution of impurity peaks with the main Bromhexine peak or with each other.
Question: I am observing overlapping peaks, making it difficult to accurately quantify the impurities. How can I improve the resolution between the peaks?
Answer: Achieving good resolution is crucial for accurate impurity profiling. Here are some strategies to address co-elution issues:
-
Modify Mobile Phase Composition: Adjusting the ratio of the organic solvent to the aqueous phase in the mobile phase can alter the retention times of the compounds and improve separation.
-
Change the Organic Modifier: Switching from one organic solvent to another (e.g., from methanol to acetonitrile) can change the selectivity of the separation.
-
Adjust pH: The pH of the mobile phase can significantly affect the retention of ionizable compounds like Bromhexine and some of its impurities. A slight adjustment in pH can often resolve co-eluting peaks.
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help to separate compounds with different polarities more effectively.
-
Column Chemistry: If modifying the mobile phase does not provide the desired resolution, consider trying a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).
-
Temperature: Lowering the column temperature can sometimes increase retention and improve the separation of closely eluting peaks.
-
Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the run time.
Workflow for Troubleshooting Low Sensitivity
Caption: Troubleshooting workflow for low detection sensitivity.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Bromhexine?
A1: The European Pharmacopoeia lists several potential impurities for Bromhexine. These can arise from the synthesis process or degradation.[8] Common impurities include:
-
Impurity B and Impurity C: These are major impurities specified by the British Pharmacopoeia.[1]
-
Impurity E: This is a common degradant that can form due to intramolecular cyclization.[8][9] Its levels are often monitored in stability studies.[9]
-
N-oxide: This impurity results from the oxidation of the Bromhexine molecule.[8]
-
Degradation Products: Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can lead to the formation of various degradation products.[3][10] For instance, treatment with 0.5 M HCl and 0.5 M NaOH has been shown to significantly increase the amount of Impurity E.[10]
-
Process-Related Impurities: Impurities can also be introduced during the manufacturing process. One such impurity, N,N-bis(2-amino-3,5-dibromophenyl)-N-methylcyclohexylammonium chloride, has been identified and synthesized as a reference standard.[11]
-
Drug-Excipient Interaction Impurities: In some formulations, impurities can arise from the interaction between Bromhexine and excipients. For example, an impurity named N-carboxymethyl bromhexine was found to be a product of the interaction between bromhexine, tartaric acid, and Fe3+ ions in an injection formulation.[12][13]
Q2: What are the typical limits of detection (LOD) and quantification (LOQ) for Bromhexine impurities?
A2: The LOD and LOQ are method-dependent and vary based on the analytical technique and instrumentation used. Here are some reported values from different studies:
| Compound | Method | LOD | LOQ | Reference |
| Bromhexine HCl | HPLC | 0.21 µg/mL | 0.63 µg/mL | [2] |
| Impurity B | HPTLC | - | 0.20 µ g/band | [1] |
| Impurity C | HPTLC | - | 0.20 µ g/band | [1] |
| Bromhexine HCl | Spectrophotometry | 0.322 µg/mL | 1.073 µg/mL | [10] |
| Bromhexine HCl | Spectrophotometry | 0.55 µg/mL | 1.36 µg/mL | [10] |
Q3: How can I perform a forced degradation study for Bromhexine?
A3: Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating methods. A typical forced degradation study for Bromhexine involves subjecting the drug substance or product to the following stress conditions:[3]
-
Acid Hydrolysis: Treat the sample with an acid solution (e.g., 0.1N HCl or 0.5M HCl) at an elevated temperature (e.g., 70°C).[3][10]
-
Base Hydrolysis: Treat the sample with a basic solution (e.g., 0.1N NaOH or 0.5M NaOH) at an elevated temperature.[3][10]
-
Oxidative Degradation: Expose the sample to an oxidizing agent, such as hydrogen peroxide (e.g., 3.0% H₂O₂).[3]
-
Thermal Degradation: Expose the solid drug substance or product to dry heat (e.g., 70°C).[3]
-
Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm).[3]
After exposure to these stress conditions, the samples are analyzed using a suitable analytical method, typically HPLC, to separate and identify the degradation products.
Logical Relationship of Impurity Formation
Caption: Sources of Bromhexine impurities.
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Bromhexine and Impurities B and C
This protocol is based on a validated HPLC method for the quantitative determination of Bromhexine Hydrochloride in the presence of its major impurities, Impurity B and Impurity C.[1]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 column.
-
Mobile Phase: Methanol:Water (90:10, v/v), adjusted to pH 2.5 with o-phosphoric acid.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 240 nm.
-
Run Time: 6 minutes.
-
Sample Preparation:
-
Prepare a stock solution of Bromhexine HCl and its impurities in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution to the desired concentrations. The linearity ranges were reported as 4.00-40.00 µg/mL for Bromhexine HCl, 0.20-10.00 µg/mL for Impurity B, and 0.50-10.00 µg/mL for Impurity C.[1]
-
For pharmaceutical formulations, weigh and powder the tablets. Dissolve an amount of powder equivalent to a specific dose of Bromhexine in the mobile phase, sonicate, and filter before injection.
-
Protocol 2: UPLC-MS/MS Method for Identification of Unknown Impurities
This protocol provides a general workflow for the identification of unknown impurities using advanced techniques, as described in the literature.[2][4]
-
Instrumentation: Ultra-High-Performance Liquid Chromatography (UPLC) system coupled with a Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF MS).
-
Column: A suitable reversed-phase column, such as a Boston Green ODS column.[2]
-
Mobile Phase: A gradient elution is typically used to separate a wide range of impurities. The mobile phase may consist of an aqueous component (e.g., water with a small amount of acid like formic acid or a buffer) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for Bromhexine and its impurities.[2]
-
Data Acquisition: Acquire full scan MS data to detect all ions and MS/MS data for structural elucidation of the detected impurity peaks.
-
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent, and filter it before injection.
-
Data Analysis:
-
Identify the mass-to-charge ratio (m/z) of the impurity peaks from the full scan MS data.
-
Analyze the fragmentation pattern from the MS/MS data to propose the chemical structure of the unknown impurity.[2]
-
Compare the fragmentation pattern with that of the parent drug and known impurities to aid in identification.
-
References
- 1. Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride in Presence of Its Two Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zjyj.org.cn [zjyj.org.cn]
- 3. ijpsonline.com [ijpsonline.com]
- 4. genspark.ai [genspark.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. dspace.cuni.cz [dspace.cuni.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN112028778A - Synthesis and impurity identification method of bromhexine hydrochloride process impurity positioning reference substance - Google Patents [patents.google.com]
- 12. A Drug–Excipient Interaction Impurity of Bromhexine Hydrochloride Injection: Structure and Formation Mechanism Elucidation | CoLab [colab.ws]
- 13. A drug-excipient interaction impurity of bromhexine hydrochloride injection: Structure and formation mechanism elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting matrix effects in plasma analysis of Bromhexine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects encountered during the quantitative analysis of Bromhexine in plasma samples using LC-MS/MS.
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating matrix effects in your bioanalytical method.
Guide 1: How to Identify Matrix Effects
Question: My calibration curve is non-linear, or I'm seeing poor accuracy and precision in my QC samples. How can I determine if matrix effects are the cause?
Answer: Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a primary cause of poor assay performance in LC-MS/MS analysis.[1] Plasma is a highly complex matrix containing endogenous components like phospholipids, proteins, and salts that can interfere with the ionization of Bromhexine.[2][3]
Two primary methods are used to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method to identify at which points in your chromatogram ion suppression or enhancement occurs.[2][4]
-
Procedure: A standard solution of Bromhexine is continuously infused into the mass spectrometer after the analytical column. A blank, extracted plasma sample is then injected onto the column.
-
Interpretation: If the baseline signal of the infused Bromhexine dips or rises as the blank matrix components elute, it indicates regions of ion suppression or enhancement, respectively. You can then adjust your chromatography to ensure Bromhexine does not elute in these zones.[4]
-
-
Post-Extraction Spike Analysis: This is a quantitative method to calculate the precise impact of the matrix.[4][5]
-
Procedure:
-
Set A: Prepare Bromhexine standards in a clean solvent (e.g., mobile phase).
-
Set B: Extract blank plasma samples using your established procedure. After extraction, spike the clean extract with Bromhexine at the same concentrations as Set A.
-
-
Calculation: The matrix effect is calculated by comparing the peak area responses between the two sets.
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
Interpretation: A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[5] For a robust method, the absolute matrix effect should ideally be between 75% and 125%.[2]
-
Troubleshooting Workflow for Matrix Effects
Caption: A workflow diagram for identifying and resolving matrix effects.
Guide 2: How to Mitigate Matrix Effects
Question: I've confirmed that matrix effects are impacting my Bromhexine analysis. What are the best strategies to reduce or eliminate them?
Answer: Mitigating matrix effects involves either removing the interfering components, chromatographically separating them from your analyte, or compensating for their impact.
-
Strategy 1: Improve Sample Preparation The most effective way to reduce matrix effects is to remove interfering endogenous components before analysis.
-
Protein Precipitation (PPT): This is the simplest method but often the least effective, as it can leave significant amounts of phospholipids in the extract, which are major sources of matrix effects.[6]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning Bromhexine into an immiscible organic solvent, leaving many matrix components behind in the aqueous layer. However, recovery can be lower, especially for more polar analytes.[6]
-
Solid-Phase Extraction (SPE): SPE is highly effective and provides the cleanest extracts.[3] Mixed-mode SPE, which uses both reversed-phase and ion-exchange mechanisms, is particularly powerful for removing a wide range of interferences.[6] Specific "phospholipid removal" plates or cartridges are also commercially available.[7]
-
-
Strategy 2: Optimize Chromatographic Conditions If interfering components are not fully removed during sample prep, you can try to separate them from the Bromhexine peak chromatographically.
-
Adjust Gradient: Modify the gradient elution profile to increase the separation between Bromhexine and the regions where you observed ion suppression.
-
Change Column Chemistry: Switching to a different column chemistry (e.g., from a standard C18 to a Phenyl-Hexyl or a pentafluorophenyl (F5) column) can alter selectivity and resolve Bromhexine from interferences.
-
Use UPLC/UHPLC: Ultra-high-performance liquid chromatography provides sharper peaks and better resolution, which can significantly improve separation from matrix components.[6]
-
-
Strategy 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS) This is the most reliable way to compensate for matrix effects that cannot be eliminated. A SIL-IS is the "gold standard" because it has the same physicochemical properties as Bromhexine and will co-elute, experiencing the exact same degree of ion suppression or enhancement.[4][8] The ratio of the analyte to the internal standard remains constant, allowing for accurate quantification even if the absolute signal intensity varies.
-
Strategy 4: Change Ionization Source Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[5][9] If your instrumentation allows, testing your method with an APCI source may show a significant reduction in ion suppression.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in plasma analysis? A1: The most common sources are phospholipids from cell membranes, proteins, salts, and anticoagulants used during blood collection.[2][3] Co-administered drugs and their metabolites can also cause interference.[8]
Q2: Is simple sample dilution an effective strategy? A2: Diluting the sample can reduce matrix effects by lowering the concentration of interfering components. However, this strategy is only viable if the concentration of Bromhexine is high enough to remain well above the method's limit of quantification after dilution.[4][10]
Q3: My recovery is good, but I still see a matrix effect. Why? A3: Recovery and matrix effect are two different parameters. Recovery measures the efficiency of the extraction process (how much analyte you get out). Matrix effect measures the influence of co-eluting components on the ionization of the analyte that was recovered. It is possible to have 100% recovery but still suffer from significant ion suppression.
Q4: Can I use a structural analog as an internal standard instead of a stable isotope-labeled one? A4: Yes, a structural analog can be used, but it is not ideal. Because its chemical structure is different, it may elute at a slightly different retention time and experience a different degree of matrix effect than Bromhexine, leading to less accurate correction.[2] A SIL-IS is always preferred for robust compensation.[8]
Quantitative Data for Bromhexine Analysis
The following table summarizes typical performance data from a validated LC-MS/MS method for Bromhexine analysis in human plasma.
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Bromhexine | 63.1 - 70.9% | 89.9 - 96.7% |
| Metabolite 1 (E-4-HDMB) | 60.5 - 68.4% | 89.6 - 94.8% |
| Metabolite 2 (E-3-HDMB) | 57.0 - 63.5% | 90.4 - 91.4% |
| Data sourced from Yoo et al., J. Chromatogr. B, 2010.[11] |
Experimental Protocols
Protocol: Bromhexine Extraction from Plasma using SPE
This protocol is a representative example based on published methodologies for the analysis of Bromhexine and its metabolites.[11]
1. Sample Preparation:
-
To 200 µL of human plasma in a polypropylene tube, add 20 µL of internal standard working solution (e.g., a stable isotope-labeled Bromhexine).
-
Vortex for 30 seconds.
-
Add 200 µL of 0.1 M phosphate buffer (pH 6.0) and vortex.
2. Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge (30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of water.
-
Load the entire pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of water.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute Bromhexine and the IS with 1 mL of methanol.
3. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial.
4. LC-MS/MS Conditions:
-
LC Column: Zorbax C18, 1.8 µm (or equivalent)
-
Mobile Phase A: 0.1% formic acid in 5mM ammonium acetate
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.7 mL/min
-
Gradient: A suitable gradient to separate Bromhexine from matrix interferences (e.g., start at 10% B, ramp to 90% B).
-
Injection Volume: 5 µL
-
Ionization: Electrospray Ionization, Positive Mode (ESI+)
-
MS/MS Transitions (MRM): Monitor specific precursor-to-product ion transitions for Bromhexine and its internal standard.
General Experimental Workflow
Caption: Standard bioanalytical workflow for Bromhexine in plasma.
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bme.psu.edu [bme.psu.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of the major metabolites of bromhexine in human plasma using RRLC-MS/MS and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
"degradation pathways of Bromhexine under stress conditions"
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the degradation pathways of Bromhexine under various stress conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the major degradation products of Bromhexine observed under forced degradation conditions?
Under various stress conditions, Bromhexine hydrochloride has been shown to degrade into several products. Key identified degradants include Impurity E, 3-cyclohexyl-6,8-dibromo-quinazoline-4-one (2a), 3-cyclohexyl-6,8-dibromo-quinazoline (2b), and 3-amino-4,6-dibromo-benzaldehyde (3).[1] Another potential product is N-Methylcyclohexylamine.[1]
Q2: Which stress conditions lead to the most significant degradation of Bromhexine?
Forced degradation studies on Bromhexine hydrochloride tablets have indicated that acidic (0.5 M HCl) and basic (0.5 M NaOH) conditions are the harshest, causing a significant increase in the formation of Impurity E.[2] Photolytic conditions have also been shown to cause considerable degradation.[3] In contrast, crystalline Bromhexine shows high stability under normal storage conditions.[1]
Q3: Are there any specific analytical challenges I should be aware of when studying Bromhexine degradation?
Yes, the chromatographic behavior of certain impurities can be challenging. For instance, the relative retention time (RRT) of Impurity E has been observed to vary depending on the liquid chromatography (LC) column used.[4] Therefore, method development and validation are crucial to ensure accurate identification and quantification of all degradation products.
Q4: Can Bromhexine degrade in aqueous solutions under normal storage conditions?
Bromhexine in aqueous solutions is relatively stable at room temperature (20°C), with less than 1% degradation observed over a year.[1] However, for long-term stability, it is estimated that aqueous solutions have a 5-year stability, while crystalline Bromhexine is stable for more than 10 years under normal storage conditions.[1]
Troubleshooting Guide
Issue: An unknown peak is observed at a relative retention time of approximately 0.1 in my HPLC chromatogram during the analysis of Bromhexine oral solution.
-
Possible Cause: This peak could correspond to Bromhexine Impurity E. While some sources may report a different RRT, studies have shown that its retention can vary with the analytical column used.[4]
-
Troubleshooting Steps:
-
Confirm the identity of the peak using a reference standard for Impurity E, if available.
-
Employ LC-MS/MS analysis to determine the mass-to-charge ratio (m/z) of the unknown peak and compare it with the expected mass of Impurity E.[4]
-
Review the European Pharmacopoeia (Ph.Eur) monograph for Bromhexine and consider the permissible LC columns listed, as this may influence the retention time of impurities.[4]
-
Issue: Significant degradation of Bromhexine is observed under oxidative stress, but I am unable to identify the major degradation product.
-
Possible Cause: Bromhexine is susceptible to oxidation, potentially forming an N-oxide derivative.[5] The literature also suggests that oxidation can lead to the formation of 2-amino-3,5-dibromobenzaldehyde and N-methyl cyclohexanamine.[6]
-
Troubleshooting Steps:
-
Utilize mass spectrometry (MS) to identify the molecular weight of the degradation product. An increase in mass corresponding to the addition of an oxygen atom would suggest the formation of an N-oxide.
-
Compare the fragmentation pattern of the degradation product in MS/MS with the expected fragmentation of potential oxidative degradants.
-
Refer to studies that have specifically investigated the oxidative degradation of Bromhexine to compare your findings with published data.[5][6]
-
Quantitative Data Summary
The following table summarizes the quantitative data on Bromhexine degradation under various stress conditions as reported in the literature.
| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Major Degradation Products | Reference |
| Acid Hydrolysis | 0.5 M HCl | - | Significant increase in Impurity E (0.35%) | Impurity E | [2] |
| 0.1 N HCl | 2.5 hours at 70°C | - | - | [7] | |
| Base Hydrolysis | 0.5 M NaOH | - | Significant increase in Impurity E (0.31%) | Impurity E | [2] |
| 0.1 N NaOH | - | - | - | [8] | |
| Oxidative | 3.0% H₂O₂ | - | - | - | [8] |
| Photolytic | UV light (254 nm) | - | Standard (19.81%), Sample (18.26%) | - | [3][8] |
| Thermal | 70°C | - | - | - | [8] |
| 105°C | 1 hour | - | - | [9] | |
| Aqueous Chlorination | Sodium hypochlorite | 1, 5, 10, 60 min; 24, 50 h | - | Cyclization, hydroxylation, chlorination, ipso-substitution, N-dealkylation products | [10] |
Experimental Protocols
Forced Degradation Study (General Protocol)
A general protocol for conducting forced degradation studies on Bromhexine hydrochloride involves subjecting the drug substance or product to acid, base, oxidative, thermal, and photolytic stress conditions.[3][8]
-
Preparation of Stock Solution: Prepare a stock solution of Bromhexine hydrochloride in a suitable solvent (e.g., methanol or a mixture of mobile phase components).
-
Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N to 0.5 M HCl) and heat for a specified duration (e.g., 2.5 hours at 70°C).[2][7]
-
Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N to 0.5 M NaOH) at room temperature or with heating.[2][8]
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3.0% H₂O₂) at room temperature.[8]
-
Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 70°C or 105°C) for a defined period.[8][9]
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., at 254 nm) in a photostability chamber.[3][8]
-
Analysis: After the specified stress period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
A typical stability-indicating RP-HPLC method for the analysis of Bromhexine and its degradation products would involve:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer pH 4.5) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 60:40 v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at a suitable wavelength (e.g., 215 nm).[3]
-
Validation: The method should be validated according to ICH guidelines to ensure it is specific, sensitive, accurate, and precise for the determination of Bromhexine in the presence of its degradation products.[7]
Visualizations
Degradation Pathway of Bromhexine in Aqueous Solution
References
- 1. [The stability of bromhexine and the structure of its degradation products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jpsbr.org [jpsbr.org]
- 8. ijpsonline.com [ijpsonline.com]
- 9. journals.innovareacademics.in [journals.innovareacademics.in]
- 10. mdpi.com [mdpi.com]
"selecting the appropriate column for Bromhexine impurity profiling"
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate column and troubleshooting common issues encountered during the impurity profiling of Bromhexine using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities of Bromhexine that I should be looking for?
A1: The British Pharmacopoeia specifies impurity B and impurity C as major impurities of Bromhexine.[1][2] Other known impurities include A, D, and E. Impurity E is a significant degradation product, especially in oral solutions, and its formation has been studied.[3][4][5]
Q2: I am setting up an HPLC method for Bromhexine impurity profiling. What type of column is typically recommended?
A2: Reversed-phase C18 (ODS) columns are the most commonly used for the analysis of Bromhexine and its impurities.[1][6] Several specific columns have been successfully used, such as Purospher® STAR RP-18 endcapped, Boston Green ODS, and Waters C18 columns.[6][7][8] The choice of a specific C18 column can influence the separation, so it is crucial to validate the chosen column for your specific method.
Q3: My chromatogram shows poor separation between Bromhexine and its impurities. What can I do?
A3: Poor separation can be addressed by optimizing the mobile phase composition and the column temperature. You can try adjusting the pH of the aqueous portion of the mobile phase or modifying the ratio of the organic solvent (e.g., methanol or acetonitrile) to the aqueous buffer.[1][6] Increasing the column length or using a column with a smaller particle size can also enhance resolution.
Q4: I am following a pharmacopeial method, but the relative retention time (RRT) of impurity E is different from the value stated in the monograph. Why is this happening?
A4: This can occur due to differences in the specific C18 column being used, even if it meets the general requirements of the monograph.[3][4] Different C18 columns from various manufacturers can have slight variations in their stationary phase chemistry, leading to altered selectivity and elution patterns for certain impurities like impurity E.[3][4] If you encounter this issue, it is important to confirm the identity of the peak using a reference standard for impurity E. If the peak is confirmed, and all other system suitability criteria are met, the method may still be considered valid, but this deviation should be documented.
Q5: Can I use a UPLC system for Bromhexine impurity analysis?
A5: Yes, Ultra High-Performance Liquid Chromatography (UPLC) can be a suitable alternative to conventional HPLC for this purpose. UPLC offers the potential for faster analysis times and improved resolution. A UPLC method would need to be developed and validated, likely using a sub-2 µm particle size column.
Column Selection and Method Parameters
The selection of an appropriate column is critical for the successful separation of Bromhexine from its impurities. The following table summarizes various column and method parameters reported in the literature.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Purospher® STAR RP-18 endcapped (3µm) 100x4.6 mm[8] | C18 column[1][2] | Boston Green ODS (5 µm) 250 x 4.6 mm[6] |
| Mobile Phase | Buffer: 0.5 mL orthophosphoric acid in 950 mL water, pH adjusted to 7.0 with triethylamine, diluted to 1000 mL. Mobile Phase: Buffer and acetonitrile (20:80 v/v).[8] | Methanol:water (90:10, v/v) adjusted to pH 2.5 with O-phosphoric acid.[1][2] | A: 0.5% triethylamine in water, pH adjusted to 3.0 with phosphoric acid. B: Acetonitrile. Gradient elution.[6] |
| Flow Rate | 1.0 mL/min[8] | 1.5 mL/min[1][2] | 1.0 mL/min[6] |
| Detection (UV) | 248 nm[8] | 240 nm[1][2] | 225 nm[6] |
| Temperature | 25 °C[8] | 40 °C[1][2] | 35 °C[6] |
Experimental Protocol: A General HPLC Method
This protocol provides a general starting point for the impurity profiling of Bromhexine. Optimization may be required based on the specific instrumentation and impurities of interest.
1. Materials and Reagents:
-
Bromhexine Hydrochloride reference standard and sample
-
Reference standards for known impurities (e.g., Impurity B, Impurity C)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid
-
Triethylamine
-
Water (HPLC grade)
2. Chromatographic Conditions (Example based on literature):
-
Column: Purospher® STAR RP-18 endcapped (3µm, 100x4.6 mm) or equivalent.[8]
-
Mobile Phase: Prepare a buffer by adding 0.5 mL of orthophosphoric acid to 950 mL of water, adjust the pH to 7.0 with triethylamine, and dilute to 1000 mL with water. The mobile phase is a mixture of this buffer and acetonitrile in a 20:80 (v/v) ratio.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 25 °C.[8]
-
Detection Wavelength: 248 nm.[8]
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Diluent: Methanol.[8]
-
Standard Solution: Prepare a solution of Bromhexine Hydrochloride and known impurities in the diluent at an appropriate concentration.
-
Sample Solution: Dissolve the Bromhexine sample in the diluent to achieve a concentration of approximately 5 mg/mL.[8]
4. System Suitability:
-
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include resolution between critical pairs (e.g., Bromhexine and a closely eluting impurity), tailing factor for the Bromhexine peak, and the precision of replicate injections.
5. Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Identify and quantify the impurities in the sample by comparing the chromatogram of the sample solution with that of the standard solution.
Column Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate column for Bromhexine impurity profiling.
Caption: A workflow diagram for selecting an HPLC column for Bromhexine impurity profiling.
References
- 1. Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride in Presence of Its Two Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. On the formation of bromhexine impurity E and its chromatographic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. zjyj.org.cn [zjyj.org.cn]
- 7. Analytical method development and validation of bromhexine by rp-hplc method [wisdomlib.org]
- 8. merckmillipore.com [merckmillipore.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Bromhexine Impurities in Accordance with ICH Guidelines
The quality, safety, and efficacy of pharmaceutical products are paramount. For active pharmaceutical ingredients (APIs) such as Bromhexine hydrochloride, a widely used mucolytic agent, the control of impurities is a critical aspect of quality assurance.[1] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent validation of the analytical procedures used to detect and quantify these impurities.[2][3] This guide provides a comparative overview of validated analytical methods for Bromhexine impurities, presenting experimental data and detailed protocols for researchers and drug development professionals.
Understanding ICH Guidelines for Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] The ICH Q2(R2) guideline outlines the core performance characteristics that must be evaluated.[4][5] These parameters ensure that the analytical method is reliable, reproducible, and accurate for the quantification of impurities.
Key Validation Parameters as per ICH Q2(R2):
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components.[2]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6]
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]
-
Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[2]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels:
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]
Caption: Workflow for Analytical Method Validation under ICH Guidelines.
Comparison of Chromatographic Methods for Bromhexine Impurity Analysis
High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are the predominant techniques for analyzing Bromhexine and its related substances.[3][7] The choice of method often depends on the specific impurity, required sensitivity, and sample throughput. The European Pharmacopoeia specifies several related substances, with Impurities B, C, and E being common subjects of validation studies.[8][9]
The following tables summarize the validation data from published studies on different chromatographic methods for Bromhexine and its specified impurities.
Table 1: Comparison of HPLC and HPTLC Methods for Bromhexine Impurities B & C (Data sourced from a study on the simultaneous determination of Bromhexine HCl (BHX) and its impurities B (IMB) and C (IMC))[9]
| Parameter | Method | Analyte | Result |
| Linearity Range | HPTLC-Densitometry | BHX | 0.40 - 10.00 µ g/band |
| Impurity B | 0.20 - 2.00 µ g/band | ||
| Impurity C | 0.20 - 2.00 µ g/band | ||
| HPLC-UV | BHX | 4.00 - 40.00 µg/mL | |
| Impurity B | 0.20 - 10.00 µg/mL | ||
| Impurity C | 0.50 - 10.00 µg/mL | ||
| Accuracy (% Recovery) | HPTLC-Densitometry | BHX | 99.34% - 100.51% |
| Impurity B | 98.70% - 100.75% | ||
| Impurity C | 99.03% - 100.95% | ||
| HPLC-UV | BHX | 99.45% - 100.81% | |
| Impurity B | 99.11% - 100.65% | ||
| Impurity C | 98.98% - 100.90% | ||
| Precision (%RSD) | HPTLC-Densitometry | BHX | 0.81 (Repeatability), 1.09 (Intermediate) |
| Impurity B | 0.92 (Repeatability), 1.15 (Intermediate) | ||
| Impurity C | 0.88 (Repeatability), 1.11 (Intermediate) | ||
| HPLC-UV | BHX | 0.76 (Repeatability), 0.95 (Intermediate) | |
| Impurity B | 0.85 (Repeatability), 1.05 (Intermediate) | ||
| Impurity C | 0.81 (Repeatability), 1.01 (Intermediate) |
Table 2: Validation Summary for a UPLC Method for Bromhexine Assay and Impurities (Data sourced from a study on the determination of Bromhexine HCl and its related impurities in orodispersible tablets)[1]
| Parameter | Method | Result |
| Specificity | UPLC-MS | The method was specific for Bromhexine and Impurity E. |
| Linearity (Correlation Coefficient, r) | UPLC | 0.9998 |
| Accuracy (% Recovery) | UPLC | 98.0% - 102.0% (at 50%, 100%, and 150% concentration levels) |
| Precision (%RSD) | UPLC | 1.46% (for assay of Bromhexine in six independent samples) |
| Range | UPLC | From the quantitation limit to 500% of the specified level for individual impurities. |
Experimental Protocols
Detailed and accurate protocols are the foundation of a successful method validation. Below are representative methodologies for the HPLC and UPLC analysis of Bromhexine impurities.
Protocol 1: HPLC-UV Method for Impurities B & C
(Based on the methodology described by G. M. El-Sayed, et al.)[9]
-
Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, dimensions and particle size as per validated method.
-
Mobile Phase: A mixture of methanol and water (90:10, v/v), with the pH adjusted to 2.5 using o-phosphoric acid.[9]
-
Flow Rate: Isocratic elution at 1.5 mL/min.[9]
-
Column Temperature: 40°C.[9]
-
Detection: UV spectrophotometry at 240 nm.[9]
-
Run Time: Approximately 6 minutes.[9]
Validation Procedures:
-
Linearity: Prepare a series of standard solutions for Bromhexine, Impurity B, and Impurity C at different concentrations covering the expected range. Plot the peak area response against the concentration and calculate the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a placebo mixture with known amounts of Bromhexine, Impurity B, and Impurity C at three different concentration levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate samples of a standard solution containing Bromhexine and its impurities on the same day and under the same conditions. Calculate the Relative Standard Deviation (%RSD).
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment to assess variations. Calculate the %RSD across the different conditions.
-
Protocol 2: UPLC-MS Method for Impurity E
(Based on the methodology for analyzing Bromhexine and its degradation product, Impurity E)[1]
-
Chromatographic System: Ultra-Performance Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Waters Acquity UPLC with a TQD mass spectrometer).[1]
-
Column: Acquity UPLC BEH C18 (100 × 2.1 mm).[1]
-
Mobile Phase: Gradient elution using:
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection: Mass Spectrometry (to confirm identity) and UV detection.
Validation Procedures:
-
Specificity: Conduct forced degradation studies by exposing the Bromhexine sample to acidic, basic, oxidative, thermal, and photolytic stress conditions.[10] Analyze the stressed samples to ensure that the degradation product peaks (like Impurity E) are well-resolved from the main Bromhexine peak and from each other, demonstrating peak purity.
-
Accuracy: Determine the recovery of the active substance by adding known amounts of Bromhexine API to a placebo at concentration levels of 50%, 100%, and 150% of the nominal concentration.[1]
-
Precision: Prepare and analyze a minimum of six independent samples of the finished product and calculate the %RSD for the assay of Bromhexine.[1]
Caption: Interrelationship of Key ICH Q2(R2) Validation Parameters.
Conclusion
The validation of analytical methods for Bromhexine impurities is a critical regulatory requirement that ensures drug safety and quality. As demonstrated, both HPLC and UPLC methods can be robustly validated according to ICH Q2(R2) guidelines to accurately and precisely quantify known impurities like B, C, and E.[1][9] The presented data show that these chromatographic methods achieve high levels of linearity, accuracy, and precision, making them suitable for routine quality control, stability studies, and inclusion in regulatory submissions.[10][11] The choice between methods will depend on factors such as the complexity of the sample matrix, the required sensitivity for specific impurities, and available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. genspark.ai [genspark.ai]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. biopharminternational.com [biopharminternational.com]
- 7. dspace.cuni.cz [dspace.cuni.cz]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride in Presence of Its Two Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zjyj.org.cn [zjyj.org.cn]
- 11. synthinkchemicals.com [synthinkchemicals.com]
A Comparative Guide to HPLC and UPLC Methods for Bromhexine Analysis
In the realm of pharmaceutical analysis, the accurate and efficient quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality and safety. Bromhexine, a widely used mucolytic agent, is no exception. High-Performance Liquid Chromatography (HPLC) has long been the standard for its analysis. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced a more rapid and sensitive alternative. This guide provides a comprehensive cross-validation and comparison of HPLC and UPLC methods for the analysis of Bromhexine, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in method selection and implementation.
Principles and Advantages of HPLC and UPLC
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1][2] It relies on a liquid mobile phase to carry the sample through a column packed with a solid stationary phase.[1] The separation is based on the differential interactions of the analytes with the stationary phase.[1] HPLC is known for its robustness and versatility.[1]
Ultra-Performance Liquid Chromatography (UPLC), a more recent innovation, operates on the same fundamental principles as HPLC but utilizes columns with smaller particle sizes (typically less than 2 µm) and instrumentation capable of handling much higher pressures (up to 15,000 psi).[3] These modifications lead to significant improvements in resolution, sensitivity, and speed of analysis.[3][4][5] UPLC systems can reduce analysis times by up to nine times compared to traditional HPLC systems using 5 µm particle size columns.[5] This technology not only accelerates drug development by providing faster results but also reduces solvent consumption, making it a more cost-effective and environmentally friendly option.[1][3]
Experimental Protocols
Detailed methodologies for both HPLC and UPLC analysis of Bromhexine are presented below. These protocols are based on validated methods found in the scientific literature.
HPLC Method for Bromhexine Analysis
A common approach for the analysis of Bromhexine involves a reversed-phase HPLC method.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: ODS C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7]
-
Mobile Phase: A mixture of a phosphate buffer and an organic solvent, such as acetonitrile or methanol. A typical composition is a phosphate buffer (0.05 M, pH 3) and acetonitrile in a 70:30 v/v ratio.[6] Another validated method uses a mobile phase of methanol, acetonitrile, and 0.025 M phosphate buffer in a 50:25:25 v/v/v ratio.[7]
-
Injection Volume: 20 µL.[6]
-
Detection Wavelength: 226 nm, 248 nm, or 270 nm, depending on the specific method and co-analytes.[6][9][10]
UPLC Method for Bromhexine Analysis
The UPLC method offers a significant reduction in analysis time while enhancing separation efficiency.
-
Instrumentation: A UPLC system with a photodiode array (PDA) or UV detector.
-
Column: A sub-2 µm particle size column, such as an Acquity UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A mixture of a phosphate buffer and acetonitrile is often used. For instance, a mobile phase of phosphate buffer (pH 4.0) and acetonitrile (40:60, v/v) has been reported for the analysis of Bromhexine in combination with another drug.[11]
-
Flow Rate: A typical flow rate for UPLC is in the range of 0.3 to 0.6 mL/min.
-
Injection Volume: 1-5 µL.
-
Detection Wavelength: 248 nm.[12]
-
Run Time: Generally under 5 minutes. A reported method achieved a retention time of 2.1 minutes for Bromhexine.[11]
Method Cross-Validation Workflow
The cross-validation of analytical methods is a critical step to ensure that a new method provides equivalent results to an existing, validated method. The general workflow for the cross-validation of HPLC and UPLC methods for Bromhexine analysis is illustrated below.
Caption: Workflow for the Cross-Validation of HPLC and UPLC Methods.
Data Presentation and Comparison
The performance of the HPLC and UPLC methods for Bromhexine analysis is summarized in the following tables.
Table 1: Comparison of Instrumental and Operational Parameters
| Parameter | HPLC | UPLC |
| Column Particle Size | 3-5 µm | < 2 µm |
| Column Dimensions | 150-250 mm x 4.6 mm | 50-100 mm x 2.1 mm |
| System Pressure | 400-600 bar | 1000-1200 bar |
| Flow Rate | 1.0 - 1.5 mL/min | 0.3 - 0.6 mL/min |
| Injection Volume | 10 - 20 µL | 1 - 5 µL |
| Run Time | 10 - 20 min | < 5 min |
| Solvent Consumption | High | Low |
Table 2: Comparison of Method Validation Parameters
| Parameter | HPLC | UPLC |
| Linearity (Correlation Coefficient, r²) | ≥ 0.998[7][13] | ≥ 0.999[11] |
| Precision (%RSD) | < 2%[13] | < 1%[11] |
| Accuracy (% Recovery) | 98 - 102%[13] | 99.9 - 100.1%[11] |
| Limit of Detection (LOD) | ~0.13 µg/mL[10] | ~0.04 - 0.09 µg/mL[11] |
| Limit of Quantification (LOQ) | ~0.43 µg/mL[10] | ~0.11 - 0.27 µg/mL[11] |
| Robustness | Good | Excellent |
Table 3: Performance Characteristics for Bromhexine Analysis
| Characteristic | HPLC | UPLC |
| Retention Time | 4.6 - 16.25 min[7][9] | ~2.1 min[11] |
| Resolution | Good | Excellent |
| Sensitivity | Good | High |
| Throughput | Standard | High |
Concluding Remarks
The cross-validation of HPLC and UPLC methods for the analysis of Bromhexine clearly demonstrates the superior performance of UPLC in terms of speed, sensitivity, and efficiency.[4][5] While HPLC remains a robust and reliable technique, UPLC offers significant advantages for high-throughput environments, leading to increased productivity and reduced operational costs.[1][3] The choice between HPLC and UPLC will ultimately depend on the specific analytical needs, sample throughput requirements, and available resources of the laboratory. For routine quality control with a high volume of samples, the initial investment in a UPLC system can be justified by the long-term benefits of faster analysis times and lower solvent consumption.[3] Conversely, for laboratories with lower sample throughput or where established HPLC methods are already validated, HPLC remains a perfectly viable and cost-effective option.
References
- 1. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 4. rjptonline.org [rjptonline.org]
- 5. biomedres.us [biomedres.us]
- 6. A validated high performance liquid chromatographic method for estimation of bromhexine and terbutaline in bulk and tablet dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride in Presence of Its Two Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical method development and validation of bromhexine by rp-hplc method [wisdomlib.org]
- 10. ijsr.net [ijsr.net]
- 11. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 12. researchgate.net [researchgate.net]
- 13. ajpamc.com [ajpamc.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bromhexine Related Compound 2 HCl against other known impurities of Bromhexine. The information presented herein is curated from publicly available scientific literature and is intended to support research and development activities in the pharmaceutical industry.
Introduction to Bromhexine and its Impurities
Bromhexine hydrochloride is a widely used mucolytic agent that helps in clearing mucus from the respiratory tract.[1] During its synthesis and storage, several related compounds or impurities can be formed. The presence of these impurities, even in trace amounts, can affect the safety and efficacy of the final drug product. Therefore, their identification, quantification, and control are critical aspects of pharmaceutical quality assurance.
This guide focuses on a comparative analysis of this compound and other significant impurities, including those specified in major pharmacopoeias such as Impurity A, B, C, D, and E.
Chemical and Physical Properties
A fundamental step in impurity profiling is the characterization of the chemical and physical properties of each related substance. The table below summarizes the key identifiers for Bromhexine HCl and its prominent impurities.
| Compound Name | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Bromhexine HCl | 2,4-Dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline hydrochloride | 611-75-6 | C₁₄H₂₁Br₂ClN₂ | 412.59 |
| This compound | 2-Bromo-4-chloro-6-((cyclohexyl(methyl)amino)methyl)aniline hydrochloride | 32193-43-4 | C₁₄H₂₀BrClN₂.HCl | 368.14 |
| Bromhexine Impurity A | (2-Amino-3,5-dibromophenyl)methanol | 50739-76-9 | C₇H₇Br₂NO | 280.94 |
| Bromhexine Impurity B | 2-Amino-3,5-dibromobenzaldehyde | 50910-55-9 | C₇H₅Br₂NO | 278.93 |
| Bromhexine Impurity C | N-(2-Aminobenzyl)-N-methylcyclohexanamine | 57365-08-9 | C₁₄H₂₂N₂ | 218.34 |
| Bromhexine Impurity D | N-(2-aminobenzyl)cyclohexanamine | 10076-98-9 (HCl salt) | C₁₄H₂₁BrN₂ | 297.24 |
| Bromhexine Impurity E | 3,3'-Methylenebis(N-cyclohexyl-N-methyl-2-aminobenzylamine) | 1661064-00-1 | C₁₅H₂₁Br₂N₂ | 389.15 |
Analytical Methodologies for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common techniques for the separation and quantification of Bromhexine and its related compounds.[2][3][4]
High-Performance Liquid Chromatography (HPLC)
Several HPLC methods have been developed and validated for the determination of Bromhexine and its impurities.[3][5] These methods are crucial for routine quality control and stability studies.
Experimental Protocol: A Representative HPLC Method [3]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water (90:10, v/v), with the pH adjusted to 2.5 using o-phosphoric acid.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
Data Presentation: Linearity of the HPLC Method [3]
The following table summarizes the linearity ranges for Bromhexine HCl and two of its impurities, demonstrating the method's quantitative capability.
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Bromhexine HCl | 4.00 - 40.00 | > 0.999 |
| Impurity B | 0.20 - 10.00 | > 0.999 |
| Impurity C | 0.50 - 10.00 | > 0.999 |
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices like plasma, UPLC-MS/MS methods are employed.[6][7][8] These methods are particularly useful for pharmacokinetic studies and trace-level impurity analysis.
Experimental Protocol: A Representative UPLC-MS/MS Method [8]
-
Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: A reversed-phase column (e.g., Kinetex C18, 100 Å, 2.6 µm, 50 mm x 4.6 mm).
-
Mobile Phase: A mixture of methanol and water (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte.
Data Presentation: UPLC-MS/MS Method Validation Parameters [8]
This table presents key validation parameters for the UPLC-MS/MS analysis of Bromhexine.
| Parameter | Bromhexine |
| Linearity Range | 0.5 - 50 µg/mL |
| Limit of Detection (LOD) | 0.43 ng/mL |
| Intra-day Accuracy (%) | 99.33 - 105.77 |
| Inter-day Accuracy (%) | 104.40 - 106.40 |
| Intra-day Precision (RSD%) | 2.47 - 8.03 |
| Inter-day Precision (RSD%) | 5.71 - 8.30 |
Visualizing Analytical Workflows
The following diagrams, generated using the DOT language, illustrate typical workflows for the analysis of Bromhexine impurities.
Caption: A typical workflow for the analysis of Bromhexine impurities using HPLC.
Caption: A workflow for conducting forced degradation studies on Bromhexine HCl.
Conclusion
The control of impurities is a mandatory requirement in drug development and manufacturing. This guide has provided a comparative overview of this compound and other key impurities of Bromhexine. The presented data, derived from various analytical studies, highlights the importance of robust analytical methods for impurity profiling. The detailed experimental protocols and workflow diagrams serve as a valuable resource for scientists and researchers in this field. It is essential to note that for regulatory submissions, method validation must be performed according to the specific guidelines of the relevant authorities.
References
- 1. tandfonline.com [tandfonline.com]
- 2. zjyj.org.cn [zjyj.org.cn]
- 3. Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride in Presence of Its Two Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.cuni.cz [dspace.cuni.cz]
- 5. ijpsonline.com [ijpsonline.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Eco-friendly UPLC-MS/MS analysis of possible add-on therapy for COVID-19 in human plasma: Insights of greenness assessment - PMC [pmc.ncbi.nlm.nih.gov]
"pharmacodynamic comparison of Bromhexine and its metabolites"
In the realm of mucolytic agents, Bromhexine and its principal active metabolite, Ambroxol, stand as widely utilized therapeutics for respiratory disorders characterized by excessive or viscous mucus. While both compounds aim to alleviate respiratory distress by improving mucus clearance, a deeper dive into their pharmacodynamics reveals distinct profiles in their mechanisms of action, potency, and broader physiological effects. This guide provides a comprehensive comparison based on available experimental data to inform researchers, scientists, and drug development professionals.
Primary Pharmacodynamic Properties: A Tale of Two Mucolytics
The core therapeutic action of both Bromhexine and Ambroxol lies in their ability to alter the properties of airway mucus, a process involving secretolytic and secretomotor effects.
Secretolytic and Mucolytic Effects: Bromhexine and Ambroxol both work to reduce the viscosity of bronchial secretions. They achieve this by stimulating the secretion of a more serous (watery) mucus from the bronchial glands and by depolymerizing the mucopolysaccharide fibers within the mucus.[1] This dual action results in a less tenacious sputum that is more easily expelled by ciliary action and coughing.
Secretomotor Effects (Enhancement of Mucociliary Clearance): A key differentiator lies in their impact on the ciliary function. Ambroxol has been shown to increase ciliary beat frequency (CBF), a critical factor in the transport of mucus out of the airways.[2] Preclinical studies indicate that Ambroxol is superior to Bromhexine in its bronchosecretolytic properties.[3] In a clinical study involving patients with chronic obstructive bronchitis, Ambroxol was associated with a 25% reduction in average bronchial flow resistance and a 14% improvement in forced expiratory volume, whereas Bromhexine did not produce a significant change in these lung function parameters.[3]
Comparative Efficacy: Insights from Clinical and Preclinical Data
While both are effective mucolytics, evidence suggests that Ambroxol may have a more pronounced or rapid onset of action. A systematic review of randomized controlled trials for acute bronchitis concluded that Ambroxol exhibits better effectiveness than Bromhexine.[4] In a study on oxaliplatin-induced neuropathic pain in mice, Ambroxol was found to be more effective than Bromhexine as an antiallodynic agent at corresponding doses.
Beyond Mucolysis: Exploring a Wider Pharmacodynamic Spectrum
Recent research has unveiled a broader range of pharmacodynamic effects for both Bromhexine and Ambroxol, extending beyond their primary mucolytic function.
Antioxidant Properties: Both compounds have demonstrated the ability to scavenge harmful reactive oxygen species. A pulse radiolysis study provided quantitative data on their antioxidant activity, showing that both can scavenge hydroxyl radicals. Bromhexine was found to accelerate the dismutation of superoxide by 3-fold, while Ambroxol accelerated it by 2.5-fold over the spontaneous rate.[5]
Sodium Channel Blockade: An interesting and potentially clinically relevant property is their ability to block sodium channels. This action is thought to contribute to the local anesthetic effect of Ambroxol, which is utilized in sore throat lozenges. In a preclinical model of neuropathic pain, Ambroxol demonstrated more potent antiallodynic effects than Bromhexine, suggesting a stronger interaction with sodium channels involved in pain signaling.
TMPRSS2 Inhibition: The transmembrane protease, serine 2 (TMPRSS2) is a host cell enzyme crucial for the entry of certain viruses, including influenza and coronaviruses. Both Bromhexine and Ambroxol have been investigated as potential inhibitors of TMPRSS2. However, the in vitro evidence is conflicting. Some studies have reported that Bromhexine can inhibit TMPRSS2 activity, while others have found no such effect. This discrepancy may be due to differences in the experimental assays and the specific recombinant TMPRSS2 constructs used.
Quantitative Data Summary
| Pharmacodynamic Parameter | Bromhexine | Ambroxol | Reference |
| Mucolytic/Secretomotor | |||
| Reduction in Bronchial Flow Resistance | No significant change | 25% reduction | [3] |
| Improvement in Forced Expiratory Volume | No significant change | 14% improvement | [3] |
| Antioxidant Activity | |||
| Reaction Constant with Hydroxyl Radicals | 1.58 ± 0.15 x 10¹⁰ M⁻¹S⁻¹ | 1.04 ± 0.1 x 10¹⁰ M⁻¹S⁻¹ | [5] |
| Acceleration of Superoxide Dismutation | 3-fold | 2.5-fold | [5] |
| Sodium Channel Blockade | |||
| Antiallodynic Effect (Neuropathic Pain Model) | Less effective | More effective |
Experimental Protocols
Measurement of Mucociliary Clearance (MCC): A common in vivo method is gamma scintigraphy . This technique involves the inhalation of radiolabeled particles (e.g., technetium-99m labeled albumin colloid) and tracking their clearance from the lungs over time using a gamma camera. The rate of clearance provides a quantitative measure of MCC.
Measurement of Sputum Viscosity: Sputum viscosity can be measured in vitro using a cone-plate viscometer . This instrument measures the torque required to rotate a cone in contact with the sputum sample at a constant rate, providing a quantitative value for viscosity. The effect of mucolytic agents can be assessed by adding them to the sputum sample and measuring the change in viscosity.
TMPRSS2 Inhibition Assay: A fluorogenic assay can be used to determine the inhibitory activity of compounds against TMPRSS2. The assay utilizes a recombinant form of the TMPRSS2 enzyme and a fluorogenic peptide substrate. In the presence of active TMPRSS2, the substrate is cleaved, releasing a fluorescent signal. The ability of a compound to inhibit this signal is measured, and an IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) can be calculated.
Signaling Pathways and Mechanisms of Action
Ambroxol's Effect on Ciliary Beat Frequency:
Ambroxol enhances ciliary beat frequency through a calcium-dependent signaling pathway in airway epithelial cells.
General Mechanism of Mucolytic Action:
The precise molecular signaling pathways for the stimulation of serous glands and the direct depolymerization of mucopolysaccharides by Bromhexine and Ambroxol are not fully elucidated. However, the general mechanism is understood to involve the following steps.
References
- 1. Characterization of differential patient profiles and therapeutic responses of pharmacy customers for four ambroxol formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A reappraisal of the mucoactive activity and clinical efficacy of bromhexine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Clinical results in the treatment of chronic obstructive bronchitis with ambroxol in comparison with bromhexine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Modulation of alveolar macrophage activity by ambroxol, bromhexine and exogenous arachidonic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emodin Inhibited MUC5AC Mucin Gene Expression via Affecting EGFR-MAPK-Sp1 Signaling Pathway in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Analysis of Bromhexine Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the determination of impurities in Bromhexine hydrochloride. While direct inter-laboratory comparison studies are not publicly available, this document synthesizes data from various independent validated studies to offer insights into the common impurities, analytical techniques, and expected quantitative results. This guide is intended to assist researchers and quality control professionals in selecting and implementing appropriate analytical methods for Bromhexine impurity profiling.
Commonly Identified Impurities in Bromhexine
Several impurities associated with the synthesis, degradation, or formulation of Bromhexine have been identified and are monitored by pharmacopeias. The most frequently cited impurities include:
-
Impurity A: (2-amino-3,5-dibromobenzyl)amine
-
Impurity B: 2-amino-3,5-dibromobenzaldehyde
-
Impurity C: N-(2-amino-3,5-dibromobenzyl)-N-methylcyclohexylamine oxide
-
Impurity D: 3,5-Dibromo-2-aminobenzaldehyde
-
Impurity E: (3RS)-6,8-dibromo-3-cyclohexyl-3-methyl-1,2,3,4-tetrahydroquinazolin-3-ium
-
N-oxide and Degradant B: Noted as known impurities in stability studies.[1][2]
-
N-carboxymethyl bromhexine: An impurity formed from the interaction between Bromhexine and tartaric acid in the presence of Fe3+.[3][4]
-
Elemental Impurities: Various elemental impurities can be present, with significant differences observed between products from different manufacturers, particularly for Al, As, B, Ba, and Zn.[5][6]
A study also identified two process impurities, termed impurity I a and impurity I b, during the preparation of bromhexine hydrochloride.[7]
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of organic impurities in Bromhexine. Other methods like High-Performance Thin-Layer Chromatography (HPTLC) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are employed for specific applications.
| Method | Stationary Phase | Mobile Phase | Detection | Impurities Analyzed | Reference |
| HPLC | C18 column | Methanol:water (90:10, v/v), pH 2.5 with o-phosphoric acid | UV at 240 nm | Impurity B, Impurity C | [8] |
| HPTLC | Silica gel plates | Hexane:acetone:ammonia (9:0.5:0.08, by volume) | UV at 240 nm | Impurity B, Impurity C | [8] |
| HPLC | VDSpher Pur C8-E (4 µm, 150 × 3.9 mm) | Gradient elution | 248 nm | Degradant E, Degradant B, N-oxide | [1][2] |
| ICP-MS | Not Applicable | Not Applicable | Mass Spectrometry | 31 elemental impurities | [5][6] |
Quantitative Data Summary
The following table summarizes quantitative findings from various studies. It is important to note that these results are not from a direct inter-laboratory comparison and may vary based on the specific sample, method, and laboratory conditions.
| Impurity | Method | Sample Type | Observed Levels | Reference |
| Impurity E | HPLC | Orodispersible tablets (long-term stability) | < 0.2% | [1] |
| Impurity 1 | HPLC-CAD | Compound Clorprenaline and Bromhexine Capsules | 0.68% | [9] |
| Impurity 2 | HPLC-CAD | Compound Clorprenaline and Bromhexine Capsules | 0.56% | [9] |
| Elemental Impurities (e.g., Al, As, B, Ba, Zn) | ICP-MS | Bromhexine hydrochloride injections from 9 manufacturers | Below PDE limits, but with significant inter-manufacturer variation. | [5][6] |
Experimental Protocols
HPLC Method for Impurities B and C
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 stationary phase.
-
Mobile Phase: A mixture of methanol and water (90:10, v/v), with the pH adjusted to 2.5 using o-phosphoric acid.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 240 nm.
-
Run Time: 6 minutes.
-
Linearity Ranges:
-
Bromhexine HCl: 4.00–40.00 µg/mL
-
Impurity B: 0.20–10.00 µg/mL
-
Impurity C: 0.50–10.00 µg/mL
-
-
Reference: [8]
HPTLC Method for Impurities B and C
-
Instrumentation: High-Performance Thin-Layer Chromatograph with a densitometric scanner.
-
Stationary Phase: Silica gel plates.
-
Developing System: A mixture of hexane, acetone, and ammonia solution (9:0.5:0.08, by volume).
-
Detection: UV scanning at 240 nm.
-
Linearity Ranges:
-
Bromhexine HCl: 0.40–10.00 µ g/band
-
Impurity B: 0.20–2.00 µ g/band
-
Impurity C: 0.20–2.00 µ g/band
-
-
Reference: [8]
ICP-MS for Elemental Impurities
-
Instrumentation: Inductively Coupled Plasma Mass Spectrometer.
-
Sample Preparation: Microwave digestion of the Bromhexine hydrochloride injection samples.
-
Validation: The method was validated for linearity, accuracy, precision, stability, limit of detection (LOD), and limit of quantification (LOQ) according to USP <233>.
-
Analysis: Quantitative determination of 31 elemental impurities.
Visualizations
Workflow for Inter-Laboratory Comparison of Bromhexine Impurity Analysis
Caption: Workflow for a typical inter-laboratory comparison study.
Signaling Pathway of Impurity Formation
Caption: Formation of N-carboxymethyl bromhexine impurity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Drug–Excipient Interaction Impurity of Bromhexine Hydrochloride Injection: Structure and Formation Mechanism Elucidation | CoLab [colab.ws]
- 4. A drug-excipient interaction impurity of bromhexine hydrochloride injection: Structure and formation mechanism elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Elemental impurities determination in bromhexine hydrochloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN104086445A - A kind of detection method of bromhexine hydrochloride and preparation related substances - Google Patents [patents.google.com]
- 8. Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride in Presence of Its Two Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zjyj.org.cn [zjyj.org.cn]
For Researchers, Scientists, and Drug Development Professionals
Ensuring the accuracy and reliability of analytical results in pharmaceutical development is paramount. This hinges on the quality of the reference standards used for calibration, identification, and quantification. Bromhexine Related Compound 2 HCl is a critical reference standard for the quality control of Bromhexine, a widely used mucolytic agent.[][2] This guide provides a comprehensive comparison of methodologies to assess its purity, presenting data in a clear, comparative format to aid in the selection and qualification of a suitable reference standard.
Analytical Methodologies for Purity Assessment
The qualification of a reference standard requires a multi-faceted analytical approach to confirm its identity, purity, and content.[3][4] The methods detailed below are standard in the pharmaceutical industry for characterizing chemical reference materials.
High-Performance Liquid Chromatography (HPLC) for Organic Purity
HPLC is the primary method for determining the purity of a reference standard and quantifying any organic impurities.[5] A validated, stability-indicating HPLC method can separate the main compound from process-related impurities and degradation products.[6][7]
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]
-
Mobile Phase: A gradient or isocratic mixture, commonly consisting of an aqueous buffer (e.g., 0.1% potassium phosphate buffer, pH 7.0) and an organic solvent like acetonitrile.[8] A typical composition could be a 20:80 ratio of buffer to acetonitrile.[8]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: UV detection at 245 nm is often effective for Bromhexine and its related compounds.[8][9]
-
Column Temperature: 40°C.[8]
-
Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., methanol) to a concentration of approximately 0.5 mg/mL.
-
Analysis: Inject the sample solution and record the chromatogram. Purity is typically calculated using an area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks detected.
Identity Confirmation
Identity must be unequivocally confirmed to ensure the correct material is being used. This is typically achieved through a combination of spectroscopic techniques.
Experimental Protocol: Identity Confirmation
-
Fourier-Transform Infrared Spectroscopy (FTIR): Record the IR spectrum of the reference standard and compare it to a known, authenticated spectrum or the structure of the molecule. The spectrum should show characteristic peaks corresponding to the functional groups present in this compound.
-
Mass Spectrometry (MS): Determine the molecular weight of the compound. The observed mass should correspond to the theoretical mass of the protonated molecule (C₁₄H₂₁BrClN₂⁺).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the identity and arrangement of atoms. The chemical shifts, splitting patterns, and integrations should be consistent with the structure of this compound.
Water Content (Karl Fischer Titration)
Water content is a critical parameter as it directly impacts the calculated purity value of the standard.
Experimental Protocol: Karl Fischer Titration
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator.
-
Method: Accurately weigh a suitable amount of the reference standard and introduce it into the titration vessel. The instrument titrates the water present with Karl Fischer reagent. The result is expressed as a weight/weight percentage (%).
Other Analytical Techniques
-
Residual Solvents (Gas Chromatography - GC): GC with a headspace autosampler is used to identify and quantify any residual solvents from the manufacturing process. The levels must be below the limits specified by ICH guidelines.
-
Sulphated Ash/Residue on Ignition: This test quantifies the amount of inorganic impurities in the material.[5]
-
UV-Vis Spectrophotometry: While primarily a quantitative tool, UV-Vis spectrophotometry can also serve as an identity check by confirming the wavelength of maximum absorbance (λmax) and comparing the spectrum to that of an established standard.[10][11]
Comparative Data of Reference Standard Suppliers
The selection of a high-quality reference standard is a critical decision. The following table presents illustrative data comparing hypothetical lots of this compound from three different suppliers, based on the analytical methods described above.
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual product data from any specific supplier. It is intended to demonstrate how to structure and compare analytical results.
| Parameter | Method | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Appearance | Visual Inspection | White Crystalline Powder | White Crystalline Powder | Off-White Powder | White to Off-White Crystalline Powder |
| Identity | FTIR, MS, NMR | Conforms | Conforms | Conforms | Conforms to Structure |
| Purity (Assay as is) | HPLC (Area %) | 99.8% | 99.5% | 98.9% | ≥ 99.0% |
| Highest Single Impurity | HPLC (Area %) | 0.08% | 0.15% | 0.45% | ≤ 0.2% |
| Total Impurities | HPLC (Area %) | 0.20% | 0.50% | 1.10% | ≤ 0.5% |
| Water Content | Karl Fischer | 0.12% | 0.25% | 0.60% | ≤ 0.5% |
| Residual Solvents | GC-HS | Meets ICH Limits | Meets ICH Limits | Exceeds ICH Limit for Methanol | Meets ICH <467> Limits |
| Sulphated Ash | Gravimetry | 0.05% | 0.08% | 0.15% | ≤ 0.1% |
Experimental and Decision Workflows
Visualizing the process of qualifying and using a reference standard can clarify the necessary steps and decision points.
Caption: Workflow for the qualification of a new reference standard lot.
References
- 2. chemwhat.com [chemwhat.com]
- 3. mriglobal.org [mriglobal.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pharmtech.com [pharmtech.com]
- 6. HPLC determination of the content of bromhexine hydrochloride and...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. CN104086445A - A kind of detection method of bromhexine hydrochloride and preparation related substances - Google Patents [patents.google.com]
- 9. HPLC Method for Separation of Bromhexine and Ambroxol on Primesep 200 Column | SIELC Technologies [sielc.com]
- 10. omicsonline.org [omicsonline.org]
- 11. scispace.com [scispace.com]
A Comparative Guide to the Analytical Performance of Detectors for Bromhexine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the analytical performance of various detectors used for the quantification of Bromhexine hydrochloride. The information presented is curated from peer-reviewed scientific literature and aims to assist researchers in selecting the most suitable analytical method for their specific needs, considering factors such as sensitivity, precision, and the analytical context.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key analytical performance parameters of different detection methods for the analysis of Bromhexine hydrochloride. This allows for a direct comparison of their capabilities.
| Analytical Method | Detector | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Key Findings & Remarks |
| RP-HPLC [1][2][3] | UV/Vis | 4.00 - 40.00[3] | 0.021 - 0.13[4] | 0.065 - 0.43[4] | A robust and widely used method suitable for routine quality control. Offers good precision and accuracy.[1][2] The detection wavelength is typically around 240-248 nm.[3] |
| Spectrophotometry | UV/Vis | 2 - 10[2] | 0.102[2] | 0.311[2] | A simple and cost-effective method, but less specific than chromatographic techniques.[2] |
| Spectrofluorimetry | Fluorescence | 1.0 - 5.0 | 0.13 | 0.4 | This method is based on the quenching of eosin's native fluorescence by Bromhexine. It is not an HPLC method but indicates the potential for high sensitivity with a fluorescence detector. |
| RRLC-MS/MS | Mass Spectrometry | 0.25 - 25 (ng/mL) | Not explicitly stated | Not explicitly stated | A highly sensitive and selective method, ideal for complex matrices like plasma and for pharmacokinetic studies.[1] Provides structural information.[1] |
| Electrochemical | Amperometric | 0.077 - 2.9 (µM) | 0.038 (µM) | Not explicitly stated | Offers high sensitivity and is a promising alternative to more expensive techniques.[5] |
Mandatory Visualization: The Analytical Workflow
To provide a clear overview of the typical analytical process for Bromhexine analysis, the following diagram illustrates a generalized experimental workflow from sample preparation to final data analysis.
Caption: A generalized workflow for the analysis of Bromhexine.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the experimental protocols for some of the key methods cited in this guide.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is a staple for the routine analysis of Bromhexine in pharmaceutical formulations.
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector is used.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[1]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typical.[1][3] For instance, a mobile phase consisting of methanol and water (90:10, v/v) adjusted to pH 2.5 with o-phosphoric acid has been reported.[3]
-
Flow Rate: A flow rate of 1.0 to 1.5 mL/min is generally used.[1][3]
-
Detection Wavelength: The UV detector is set to a wavelength where Bromhexine exhibits maximum absorbance, typically around 240 nm or 248 nm.[3]
-
Sample Preparation: For solid dosage forms, a representative sample is accurately weighed, dissolved in a suitable solvent (often the mobile phase), sonicated to ensure complete dissolution, and then filtered through a 0.45 µm filter before injection.
Rapid Resolution Liquid Chromatography-Tandem Mass Spectrometry (RRLC-MS/MS)
This highly sensitive and selective method is particularly useful for the analysis of Bromhexine in complex biological matrices.
-
Chromatographic System: A rapid resolution liquid chromatography system coupled to a tandem mass spectrometer.[1]
-
Column: A C18 column with a smaller particle size (e.g., 1.8 µm) is used for faster analysis.[1]
-
Mobile Phase: A gradient elution is often employed. For example, a gradient of 0.1% formic acid in acetonitrile and 0.1% formic acid in 5 mM ammonium acetate.[1]
-
Flow Rate: A typical flow rate is around 0.7 mL/min.[1]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[1]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used for detection, operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[1]
-
Sample Preparation: For plasma samples, a solid-phase extraction (SPE) is typically performed to remove interfering substances and concentrate the analyte before injection.[1]
Concluding Remarks
The choice of detector for Bromhexine analysis is contingent on the specific requirements of the study.
-
HPLC with UV/Vis detection stands out as a robust, reliable, and cost-effective method for routine quality control of pharmaceutical formulations. Its performance is well-documented and validated according to ICH guidelines.[1][2][3]
-
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies, where very low concentrations of the drug need to be measured in complex biological matrices.[1]
-
While a dedicated HPLC-fluorescence method with comprehensive validation data was not identified in the reviewed literature, the high sensitivity demonstrated by spectrofluorimetric methods suggests that fluorescence detection could be a powerful tool for Bromhexine analysis, particularly for trace-level quantification, provided a suitable method is developed and validated.
-
Electrochemical detectors also show promise for sensitive Bromhexine analysis and can be a viable alternative to more common techniques.[5]
Ultimately, researchers and drug development professionals should select the detector that best aligns with their analytical needs, considering the sample matrix, required sensitivity, and the availability of instrumentation.
References
- 1. A validated high performance liquid chromatographic method for estimation of bromhexine and terbutaline in bulk and tablet dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride in Presence of Its Two Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijsr.net [ijsr.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Bromhexine Mucoadhesive Microspheres: An Evaluation of Polymeric Impact
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bromhexine hydrochloride (HCl) mucoadhesive microspheres formulated with different polymers. The selection of an appropriate polymer is critical in the development of mucoadhesive microspheres to achieve desired characteristics such as prolonged gastric retention and controlled drug release.
This guide synthesizes experimental data to evaluate the performance of microspheres prepared with anionic, cationic, and non-ionic polymers. The objective is to offer a clear comparison supported by detailed methodologies and visual workflows to aid in formulation development. The primary polymers evaluated are Gelatin (cationic), Carbopol 971P (anionic), and Hydroxypropyl Methylcellulose (HPMC) K4M (non-ionic).
Quantitative Data Summary
The following tables summarize the key performance parameters of Bromhexine HCl mucoadhesive microspheres prepared with different polymers and drug-to-polymer ratios.
Table 1: Formulation Codes and Composition
| Formulation Code | Polymer | Drug:Polymer Ratio |
| F1 | Gelatin | 1:1 |
| F2 | Gelatin | 1:2 |
| F3 | Gelatin | 1:3 |
| F4 | Carbopol 971P | 1:1 |
| F5 | Carbopol 971P | 1:2 |
| F6 | Carbopol 971P | 1:3 |
| F7 | HPMC K4M | 1:1 |
| F8 | HPMC K4M | 1:2 |
| F9 | HPMC K4M | 1:3 |
Table 2: Physicochemical Characterization of Microspheres [1]
| Formulation Code | Polymer Type | Percentage Yield (%) | Drug Entrapment Efficiency (%) | Swelling Index (%) | Mucoadhesive Strength (gm) |
| F1 | Cationic (Gelatin) | 84.45 | 79.59 | 163.21 | 3.8 |
| F2 | Cationic (Gelatin) | 87.3 | 81.25 | 171.52 | 4.2 |
| F3 | Cationic (Gelatin) | 88.9 | 83.64 | 178.63 | 4.9 |
| F4 | Anionic (Carbopol 971P) | 86.2 | 80.91 | 183.45 | 3.5 |
| F5 | Anionic (Carbopol 971P) | 93.2 | 82.36 | 189.71 | 4.5 |
| F6 | Anionic (Carbopol 971P) | 91.5 | 85.42 | 194.23 | 5.2 |
| F7 | Non-ionic (HPMC K4M) | 89.7 | 84.13 | 198.54 | 4.8 |
| F8 | Non-ionic (HPMC K4M) | 90.6 | 86.27 | 201.89 | 5.6 |
| F9 | Non-ionic (HPMC K4M) | 92.1 | 88.70 | 205.41 | 6.2 |
Table 3: In Vitro Cumulative Drug Release (%) [1]
| Formulation Code | 1 hr | 2 hr | 4 hr | 6 hr | 8 hr |
| F1 | 15.2 | 28.5 | 45.1 | 63.7 | 81.2 |
| F2 | 13.8 | 26.9 | 42.8 | 60.1 | 80.5 |
| F3 | 12.5 | 25.4 | 40.2 | 58.6 | 79.41 |
| F4 | 16.1 | 29.8 | 48.2 | 65.9 | 85.4 |
| F5 | 14.7 | 28.1 | 46.5 | 63.2 | 83.7 |
| F6 | 13.9 | 26.7 | 44.8 | 61.8 | 82.1 |
| F7 | 18.3 | 32.4 | 52.1 | 70.3 | 90.31 |
| F8 | 16.9 | 30.1 | 49.8 | 68.5 | 88.6 |
| F9 | 15.6 | 28.9 | 47.6 | 66.2 | 86.9 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Preparation of Mucoadhesive Microspheres
The non-aqueous solvent evaporation method was utilized for the preparation of Bromhexine HCl mucoadhesive microspheres.[1]
-
Internal Phase Preparation: The drug (Bromhexine HCl) and the polymer (Gelatin, Carbopol 971P, or HPMC K4M) were dissolved in ethanol in varying ratios (1:1, 1:2, and 1:3).[1]
-
External Phase Preparation: An external phase was prepared by dispersing 2% Tween 80 in light liquid paraffin.[1]
-
Emulsification: The internal phase was slowly added to the external phase while stirring with a propeller at 350 rpm for 3 hours at room temperature.[1]
-
Microsphere Collection and Drying: The formed microspheres were collected, washed, and dried.
Percentage Yield
The percentage yield was calculated to determine the efficiency of the preparation method. Thoroughly dried microspheres were accurately weighed, and the percentage yield was calculated using the following formula:
Percentage Yield = (Actual weight of the product / Total weight of excipients and drug) x 100[1]
Drug Entrapment Efficiency (DEE)
-
A precisely weighed quantity (15 mg) of the microspheres was taken.
-
The microspheres were dissolved in methanol to extract the entrapped drug.
-
The extracted drug was then dissolved in 0.1N HCl (pH 1.2), and the volume was made up to 100 mL.
-
The solution was filtered, and a 1 mL sample of the filtrate was further diluted to 10 mL.
-
The absorbance of the resulting solution was measured at 245 nm using a UV-spectrophotometer to determine the drug content.[1]
Swelling Measurement
The swelling behavior of the microspheres was evaluated to understand their water-uptake capacity, which influences mucoadhesion and drug release. The percentage of swelling was determined by measuring the weight of the microspheres before and after hydration.[1]
Mucoadhesive Bond Strength
The mucoadhesive strength of the microspheres was assessed to determine their ability to adhere to a mucosal surface. This was evaluated by measuring the force required to detach the microspheres from a goat stomach mucosal tissue.[1]
In Vitro Dissolution Analysis
The in vitro drug release studies were performed using a USP dissolution apparatus I (rotating basket type).[1]
-
The dissolution medium was 900 mL of 0.1N HCl (pH 1.2), maintained at a temperature of 37 ± 0.5°C.
-
The apparatus was stirred at a specified rpm.
-
Aliquots of the dissolution medium were withdrawn at predetermined time intervals (1, 2, 4, 6, and 8 hours) and analyzed spectrophotometrically to determine the amount of drug released.[1]
Visualized Workflows and Relationships
The following diagrams illustrate the key experimental processes and the relationship between polymer type and formulation performance.
Caption: Workflow for the non-aqueous solvent evaporation method.
Caption: Protocol for in vitro drug release analysis.
Caption: Influence of polymer type on microsphere properties.
References
A Comparative Guide to Analytical Methods for the Determination of Bromhexine
This guide provides a detailed statistical comparison of various analytical methods for the quantitative determination of Bromhexine hydrochloride, a widely used mucolytic agent. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the performance, protocols, and applications of these techniques, supported by experimental data from published studies.
Introduction to Bromhexine Analysis
Bromhexine hydrochloride (BRH) is a crucial active pharmaceutical ingredient (API) in formulations designed to treat respiratory disorders associated with excessive or viscous mucus.[1][2][3] Accurate and precise quantification of Bromhexine in bulk drug, pharmaceutical dosage forms, and biological fluids is essential for ensuring quality control, dosage accuracy, and for pharmacokinetic studies.[4] A variety of analytical techniques have been developed and validated for this purpose, ranging from traditional spectrophotometry to advanced chromatographic and electrophoretic methods.[1][5][6]
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis. The following tables summarize the quantitative performance of the most common methods used for Bromhexine determination.
Table 1: Comparison of Chromatographic Methods
| Method | Linearity Range | LOD/LOQ | Accuracy (% Recovery) | Precision (%RSD) | Key Chromatographic Conditions | Ref. |
| RP-HPLC | 10 - 70 ppm | LOD: 0.13 ppm; LOQ: 0.43 ppm | 103.2% | 0.974% | Column: C18; Mobile Phase: Buffer:Acetonitrile (20:80 v/v); λ: 248 nm; RT: 3.6 min | [7] |
| RP-HPLC | 10 - 60 µg/mL | - | ~99% | - | Column: C18; Mobile Phase: MeOH:ACN:0.1% OPA (75:24:1); λ: 226 nm; RT: ~4.6 min | [8] |
| RP-HPLC | 4.00 - 40.00 µg/mL | - | - | - | Column: C18; Mobile Phase: Methanol:Water (90:10, v/v), pH 2.5; λ: 240 nm; RT: < 6 min | [9] |
| RP-HPLC | 80-120% of 80 µg/ml | - | 100 ± 2% | < 2% | Column: C18; Mobile Phase: Methanol:Buffer (600:400 v/v), pH 3.5; λ: 276 nm; RT: 8.956 min | [10] |
| HPTLC | 20 - 120 ng/band | LLOQ: 20 ng/band | 95.89 - 96.72% | 1.11 - 1.23% | Plate: Silica gel 60 F254; Mobile Phase: n-Butyl acetate:MeOH:GAA:Water (5:2.5:2.5:1); λ: 246 nm | [11] |
| HPTLC | 0.40 - 10.00 µ g/band | - | - | - | Plate: Silica gel; Mobile Phase: Hexane:Acetone:Ammonia (9:0.5:0.08); λ: 240 nm | [9] |
| GC-ECD | - | ~1.0 ng/mL (in plasma) | 90.1 ± 5.68% | 6.0 - 8.6% | Requires derivatization with trifluoroacetic anhydride. | [12] |
LOD: Limit of Detection; LOQ: Limit of Quantitation; LLOQ: Lower Limit of Quantitation; RP-HPLC: Reversed-Phase High-Performance Liquid Chromatography; HPTLC: High-Performance Thin-Layer Chromatography; GC-ECD: Gas Chromatography-Electron Capture Detector; λ: Detection Wavelength; RT: Retention Time; MeOH: Methanol; ACN: Acetonitrile; OPA: Orthophosphoric Acid; GAA: Glacial Acetic Acid.
Table 2: Comparison of Spectrophotometric and Electrophoretic Methods
| Method | Principle | Linearity Range | LOD/LOQ | Accuracy (% Recovery) | Detection Wavelength (λ) | Ref. |
| UV Spectrophotometry | Direct Measurement | - | - | - | 267 - 270 nm (in Methanol) | [4] |
| 1st Order Derivative UV | Zero-Crossing Point | 2 - 14 µg/mL | - | 100.166% | 240 nm (in 0.1N HCl) | [2] |
| 3rd Order Derivative UV | Zero-Crossing Point | 2 - 14 µg/mL | - | 100.02% | 220 nm (in Ethanol) | [13] |
| Visible Spectrophotometry | Diazotization & Coupling | 0.25 - 15 µg/mL | LOD: 0.087 µg/mL; LOQ: 0.293 µg/mL | - | 405 nm | |
| Visible Spectrophotometry | Ion-Pair Complexation | 2 - 10 µg/mL (TP oo) | - | ± 1.0% | 420 nm | [14] |
| Capillary Zone Electrophoresis | Electrophoretic Mobility | 10 - 85 µg/mL | LOD: 2 µg/mL | 99 - 104% | 214 nm | [15] |
| Capillary Isotachophoresis | Isotachophoretic Separation | 20 - 200 mg/L | - | 97.5 - 102.7% | Conductimetric Detection | [16] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods from the cited literature and serve as a practical guide for implementation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
High-performance liquid chromatography, particularly in the reversed-phase mode, is one of the most widely used techniques for Bromhexine analysis due to its high resolution, precision, and accuracy.[1][10]
-
Methodology (Based on a study for syrup formulations)[7]:
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: M.N (C18) reversed-phase column (15 cm × 4.6 mm, 5 µm).[7]
-
Mobile Phase: A filtered and degassed mixture of buffer and acetonitrile (20:80 v/v).[7]
-
Flow Rate: 1.5 mL/min.[7]
-
Detection: UV detection at 248 nm.[7]
-
Temperature: Ambient.[7]
-
Sample Preparation: A stock solution of Bromhexine HCl (e.g., 10 µg/mL) is prepared in methanol. This is further diluted to the desired concentration for analysis.[7]
-
Validation: The method is validated according to ICH guidelines for linearity, precision, accuracy, LOD, and LOQ.[7]
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simple, rapid, and high-throughput alternative for the determination of Bromhexine, especially in complex matrices like human plasma.[11]
-
Methodology (Based on a study in human plasma)[11]:
-
Instrumentation: HPTLC system with a sample applicator and scanner.
-
Stationary Phase: Pre-coated silica gel 60 F254 TLC plates.[11]
-
Mobile Phase (Developing System): A mixture of n-Butyl acetate, Methanol, Glacial Acetic Acid, and Water in a ratio of 5:2.5:2.5:1 (v/v/v/v).[11]
-
Sample Application: A specific volume (e.g., 25 µL) of the extracted sample is spotted on the plate.[11]
-
Detection: Densitometric scanning at 246 nm.[11]
-
Sample Preparation: Protein precipitation is used for plasma samples. Acetonitrile is added to the plasma, vortexed, and centrifuged. The resulting supernatant is used for analysis.[11] Amoxicillin can be used as an internal standard.[11]
-
UV-Visible Spectrophotometry
Spectrophotometric methods are simple, cost-effective, and rapid, making them suitable for routine quality control of pharmaceutical formulations.[4] These methods include direct UV measurement, derivative spectroscopy to resolve overlapping spectra in multi-component formulations, and visible spectrophotometry based on color-forming reactions.[2][4]
-
Methodology (First-Order Derivative Method)[2]:
-
Instrumentation: UV-Visible double beam spectrophotometer.[1]
-
Solvent: 0.1N Hydrochloric Acid.[2]
-
Procedure: Standard solutions of Bromhexine HCl are prepared in the concentration range of 2 to 14 µg/mL. The absorbance spectra are recorded from 350-200 nm.[2]
-
Quantification: The recorded spectra are converted to their first derivative. The absorbance is measured at the zero-crossing point of the interfering substance (e.g., 240 nm for Bromhexine in the presence of Salbutamol).[2] A calibration curve is constructed by plotting the derivative absorbance against concentration.[2]
-
Capillary Electrophoresis (CE)
Capillary electrophoresis provides rapid separation with high efficiency and requires minimal sample and reagent volumes. It has been successfully applied to the simultaneous determination of Bromhexine and other drugs in pharmaceutical products.[15]
-
Methodology (Capillary Zone Electrophoresis)[15]:
-
Instrumentation: Capillary Electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 30 cm total length).[15]
-
Running Buffer: 50 mM sodium phosphate plus 50 mM citric acid, adjusted to pH 3.0.[15]
-
Separation Voltage: 30 kV.[15]
-
Injection: Hydrodynamic injection (e.g., 5 seconds at 0.5 psi).[15]
-
Detection: UV detection at 214 nm.[15]
-
Sample Preparation: Formulation samples are treated with methanol and hydrochloric acid, filtered, and diluted in the running buffer.[15]
-
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the determination of Bromhexine in a pharmaceutical tablet formulation, from sample preparation to final result calculation.
Caption: General workflow for Bromhexine determination in tablets.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. jocpr.com [jocpr.com]
- 3. scribd.com [scribd.com]
- 4. omicsonline.org [omicsonline.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. ijsr.net [ijsr.net]
- 8. Analytical method development and validation of bromhexine by rp-hplc method [wisdomlib.org]
- 9. Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride in Presence of Its Two Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajpamc.com [ajpamc.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Electron-capture GLC determination of bromhexine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 15. researchgate.net [researchgate.net]
- 16. Determination of ambroxol or bromhexine in pharmaceuticals by capillary isotachophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Bromhexine Hydrochloride (CAS No. 611-75-6), a compound often handled in pharmaceutical research. Adherence to these protocols is vital for ensuring a safe laboratory environment and compliance with regulatory standards.
Summary of Disposal Procedures
The primary method for the disposal of Bromhexine Hydrochloride is through a licensed hazardous waste management company. The compound should not be disposed of in general laboratory trash or washed down the drain.
| Parameter | Guideline | Citation |
| Disposal Method | Offer to a licensed hazardous material disposal company. | [1] |
| Recommended Treatment | Burn in a chemical incinerator equipped with an afterburner and scrubber. | [1][2] |
| Alternative Treatment | Dissolve or mix the material with a combustible solvent before incineration. | [2] |
| Contaminated Packaging | Dispose of in the same manner as the product itself. | [1] |
| Environmental Precautions | Do not allow the product to enter drains, water courses, or soil. | [1][2][3][4] |
Step-by-Step Disposal Protocol
Researchers must handle Bromhexine Hydrochloride waste in accordance with national and local regulations. The following steps provide a general procedural framework:
-
Segregation and Collection:
-
Isolate waste Bromhexine Hydrochloride and any materials contaminated with it (e.g., personal protective equipment, filter paper, containers) from other waste streams.
-
Collect the waste in a designated, properly labeled, and sealed container.[3] Ensure the container is suitable for hazardous chemical waste.
-
Do not mix with other waste materials. Leave the chemical in its original container if possible.
-
-
Storage:
-
Arranging for Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for Bromhexine Hydrochloride.
-
-
Documentation:
-
Maintain accurate records of the amount of waste generated and its disposal date, in accordance with institutional and regulatory requirements.
-
Emergency Spill Procedures
In the event of a spill, the following measures should be taken:
-
Minor Spills:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.[3]
-
Avoid breathing in dust.[3]
-
Use dry clean-up procedures; sweep up the material and place it in a sealed container for disposal.[3][4] Dampening with water may be used to prevent dusting before sweeping.[3]
-
Clean the affected area thoroughly.[2]
-
-
Major Spills:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Bromhexine Hydrochloride.
References
Key Safety Considerations: Since the toxicological properties of many new chemical entities have not been thoroughly investigated, it is prudent to handle them as potentially hazardous compounds.[3][5] This includes implementing robust containment strategies and ensuring all personnel are adequately trained in handling such materials.[5][6][7]
Personal Protective Equipment (PPE)
Appropriate PPE is the final line of defense against exposure and should be selected based on a thorough risk assessment.[6] For handling Bromhexine Related Compound 2 HCl in a powdered form, the following PPE is recommended to prevent skin contact, inhalation, and eye exposure.[8][9]
| PPE Category | Recommended Equipment | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are preferred. For handling hazardous products, consider double gloving with chemotherapy-grade gloves meeting ASTM D6978 standards.[9] |
| Body Protection | Disposable gown or lab coat | A disposable gown made of polyethylene-coated polypropylene or other laminate materials is preferred to prevent permeation.[9] Standard lab coats should be worn at a minimum.[6] |
| Eye and Face Protection | Safety goggles and/or face shield | Wear tightly fitting safety goggles.[4] A face shield offers additional protection against splashes.[6][9] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator, especially when handling powders outside of a containment system to avoid dust formation.[1][3] |
| Head and Foot Covering | Disposable head/hair and shoe covers | Recommended, especially when working with larger quantities or in a cleanroom environment.[9] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and cross-contamination.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of the powdered compound should occur in a designated, restricted-access area.[5]
-
Ventilation: Use a certified chemical fume hood, biological safety cabinet (BSC), or a glove box for all weighing and reconstitution activities to control airborne particles.[6][8]
-
Surface Protection: Line the work surface with absorbent, disposable bench paper.
2. Weighing and Reconstitution:
-
Containment: If possible, use a vented balance safety enclosure or a glove box for weighing.[5]
-
Technique: Handle the powder carefully to avoid generating dust.
-
Solubilization: Once in solution and in a sealed vial, the risk of airborne exposure is significantly reduced.[5]
3. Post-Handling:
-
Decontamination: Thoroughly clean all surfaces and equipment after use.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Caption: Decision-making process for the proper disposal of waste generated from handling this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. biosynth.com [biosynth.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 8. Hazardous-Drug API Powder Safety | Labcompare [labcompare.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
